Rolapitant
Description
This compound is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, this compound prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, this compound is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.
This compound is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of this compound is as a Neurokinin 1 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.
This compound is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. This compound therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.
This compound is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist, with potential antiemetic activity. Upon oral administration, this compound competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, this compound has both a more rapid onset of action and a much longer half-life.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for chemotherapy-induced nausea and vomiting and has 4 investigational indications.
an anti-emetic agent; structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSJYGQAIEMOC-ZGNKEGEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203740 | |
| Record name | Rolapitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552292-08-7 | |
| Record name | Rolapitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552292-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolapitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolapitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rolapitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLAPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rolapitant: A Comprehensive Technical Guide to its Mechanism of Action Beyond CINV
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of rolapitant, a potent and long-acting neurokinin-1 (NK-1) receptor antagonist. While firmly established for the prevention of chemotherapy-induced nausea and vomiting (CINV), the intricate pharmacology of this compound suggests a broader therapeutic potential. This document delves into the core mechanism of action of this compound and explores its scientifically-grounded, potential applications in other clinical areas, moving beyond its current primary indication.
I. Introduction: The Foundation of this compound in CINV
This compound (Varubi®) is a highly selective antagonist of the human substance P/neurokinin-1 (NK-1) receptor.[1][2][3] Its approval for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy, in combination with other antiemetic agents, marked a significant advancement in supportive cancer care.[4][5][6][7] The rationale for its use in CINV is based on the understanding that substance P, a neuropeptide released in response to chemotherapy, activates NK-1 receptors in the brainstem, triggering the emetic reflex.[1] By competitively blocking this interaction, this compound effectively mitigates delayed CINV.[1][3]
A key feature of this compound is its long elimination half-life of approximately 180 hours, allowing for a single oral dose to provide sustained protection throughout the at-risk period for delayed CINV.[8][9] Unlike some other NK-1 receptor antagonists, this compound does not significantly inhibit or induce the cytochrome P450 3A4 (CYP3A4) enzyme, which simplifies co-administration with other drugs metabolized through this pathway.[2][10][11][12] However, it is a moderate inhibitor of CYP2D6 and an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which necessitates consideration of potential drug-drug interactions.[7][10]
II. Core Mechanism of Action: High-Affinity Antagonism of the NK-1 Receptor
This compound's therapeutic effects stem from its potent and selective blockade of the NK-1 receptor. This section details the molecular interactions and downstream consequences of this antagonism.
Binding Characteristics and Receptor Occupancy
This compound exhibits high affinity for the human NK-1 receptor, with a Ki of 0.66 nM.[3] It demonstrates over 1,000-fold selectivity for the NK-1 receptor over the NK-2 and NK-3 receptor subtypes.[3] A crucial aspect of its clinical efficacy is its ability to cross the blood-brain barrier and achieve high and sustained receptor occupancy in the central nervous system (CNS).[1] Positron Emission Tomography (PET) imaging studies in healthy volunteers have shown that a single 180 mg oral dose of this compound results in near-saturable binding to NK-1 receptors in the brain, with over 90% occupancy observed in the cortex up to 120 hours post-dose.[13]
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.66 nM | [3] |
| Elimination Half-life | ~180 hours | [8][9] |
| Brain Receptor Occupancy | >90% in cortex at 120h (180 mg dose) | [13] |
Downstream Signaling Pathways of the NK-1 Receptor
The NK-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gαq/11 and Gαs proteins. The binding of its endogenous ligand, substance P, initiates a cascade of intracellular events. This compound, by blocking this initial binding step, prevents the activation of these downstream pathways.
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to the pro-emetic and pro-inflammatory effects of substance P.
-
Gαs Pathway: The NK-1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway is involved in various cellular processes, including gene expression and neuronal excitability.
-
Other Signaling Cascades: Beyond these primary pathways, NK-1 receptor activation can also modulate other signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, and transcription factors like NF-κB. These pathways are implicated in cellular proliferation, inflammation, and survival.
Figure 1: Simplified diagram of the primary signaling pathways activated by the NK-1 receptor and blocked by this compound.
III. Beyond CINV: Exploring the Expanded Therapeutic Landscape of this compound
The widespread distribution of NK-1 receptors throughout the central and peripheral nervous systems, as well as on immune cells, suggests that their antagonism could have therapeutic benefits in a range of disorders beyond emesis. This section explores the preclinical and clinical evidence for the potential use of this compound and other NK-1 receptor antagonists in pruritus, pain, and neuropsychiatric disorders.
A. Pruritus (Itch)
The Substance P/NK-1R system is a key mediator of pruritus. Substance P is released from sensory nerve endings in the skin and can directly activate mast cells and other immune cells to release pruritogenic substances. Furthermore, NK-1 receptors are expressed on neurons in the spinal cord that transmit itch signals to the brain.
Experimental Protocol: Substance P-Induced Scratching in Mice
This protocol is a standard method to evaluate the antipruritic potential of compounds targeting the Substance P/NK-1R pathway.
-
Animals: Male ICR mice are commonly used.
-
Acclimation: Mice are individually housed in observation cages for at least 30 minutes before the experiment.
-
Drug Administration: this compound or vehicle is administered orally at a predetermined time before the pruritogen challenge.
-
Pruritogen Injection: A solution of Substance P (e.g., 10-100 µg) is injected intradermally into the rostral back or nape of the neck.
-
Behavioral Observation: The number of scratching bouts directed towards the injection site is recorded for a defined period (e.g., 30-60 minutes) immediately following the injection. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: The total number of scratches in the drug-treated group is compared to the vehicle-treated group.
While specific preclinical studies on this compound for pruritus are not widely published, other NK-1 receptor antagonists, such as aprepitant and serlopitant, have shown efficacy in reducing scratching behavior in various animal models and in clinical trials for chronic pruritus. Given this compound's potent and sustained NK-1 receptor blockade in the CNS, it is a strong candidate for investigation in this therapeutic area.
Figure 2: Experimental workflow for the Substance P-induced pruritus model.
B. Pain and Neuroinflammation
Substance P is a key neurotransmitter in the transmission of pain signals, particularly in the dorsal horn of the spinal cord. It is released from primary afferent nerve fibers in response to noxious stimuli and acts on NK-1 receptors on second-order neurons, leading to their depolarization and the propagation of the pain signal to higher brain centers. NK-1 receptor antagonists have been investigated for their analgesic potential, particularly in inflammatory and visceral pain states.
Experimental Protocol: Acetic Acid-Induced Writhing Test for Visceral Pain
This is a widely used screening test for visceral analgesics.
-
Animals: Male mice or rats are typically used.
-
Acclimation: Animals are placed in individual observation chambers for a period of habituation.
-
Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a set time before the induction of writhing.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic stretching and writhing response.
-
Observation: The number of writhes (constriction of the abdomen followed by stretching of the hind limbs) is counted for a defined period (e.g., 20-30 minutes) after the acetic acid injection.
-
Data Analysis: The total number of writhes in the drug-treated group is compared to the vehicle-treated group. A reduction in the number of writhes indicates an analgesic effect.
Preclinical studies with various NK-1 receptor antagonists have demonstrated efficacy in models of inflammatory and visceral pain. The role of the Substance P/NK-1R system in neuroinflammation is also an active area of research. By blocking NK-1 receptors on immune cells and neurons, this compound could potentially modulate inflammatory responses in the nervous system.
C. Depression and Anxiety
The distribution of NK-1 receptors in brain regions associated with mood and emotion, such as the amygdala and hippocampus, has led to the investigation of NK-1 receptor antagonists as potential treatments for depression and anxiety. The hypothesis is that excessive Substance P signaling in these areas contributes to the pathophysiology of these disorders.
Preclinical studies with other NK-1 receptor antagonists have shown anxiolytic and antidepressant-like effects in various animal models, such as the elevated plus-maze and the forced swim test. While early clinical trials with some NK-1 receptor antagonists for depression yielded mixed results, the target remains of interest. Given this compound's high CNS receptor occupancy, its potential effects on mood and anxiety warrant further investigation.
IV. Future Directions and Conclusion
This compound's well-defined mechanism of action as a potent, selective, and long-acting NK-1 receptor antagonist provides a strong foundation for its established efficacy in CINV. The ubiquitous nature of the Substance P/NK-1R system throughout the body, however, opens up a promising avenue for exploring its therapeutic potential in a variety of other clinical indications.
The preclinical and clinical evidence for the role of NK-1 receptor antagonism in pruritus, pain, and neuropsychiatric disorders, while still emerging for this compound specifically, is compelling. Further research, including preclinical studies utilizing the experimental models outlined in this guide and well-designed clinical trials, is necessary to fully elucidate the broader therapeutic utility of this compound. Its favorable pharmacokinetic profile, particularly its long half-life and lack of CYP3A4 interaction, makes it an attractive candidate for development in these new therapeutic areas.
This technical guide serves as a resource for researchers and drug development professionals to understand the fundamental pharmacology of this compound and to inform the design of future studies aimed at unlocking its full therapeutic potential beyond CINV.
References
- Goldberg, T., Fidler, B., & Cardinale, S. (2017). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 42(3), 168–172. [Link]
- Barbour, S., Smit, T., Wang, X., Powers, D., Arora, S., Kansra, V., Aapro, M., & Herrstedt, J. (2017). Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound. Annals of oncology : official journal of the European Society for Medical Oncology, 28(6), 1268–1273. [Link]
- National Cancer Institute. (2015, September 11).
- The Pharmaceutical Journal. (2015, September 7). FDA approves this compound to prevent chemotherapy-induced nausea. [Link]
- Rapoport, B. L., & Rask, C. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 13, 245–257. [Link]
- The Formulary. (2016). This compound. Hospital Pharmacy, 51(2), 128–135. [Link]
- Schwartzberg, L., & Wang, X. (2016). This compound for the prevention of nausea in patients receiving moderately or highly emetogenic chemotherapy. Journal of Clinical Oncology, 34(26_suppl), 102-102. [Link]
- Immune System Research. (2024, August 13). This compound is an Orally Active NK1 Receptor Antagonist for Chemotherapy-induced Nausea and Vomiting. [Link]
- Azvolinsky, A. (2015, September 3). FDA Approves New Drug For Chemo-Related Nausea and Vomiting. CancerNetwork. [Link]
- Wang, X., et al. (2017). This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers. Clinical Pharmacology & Therapeutics, 102(2), 332-339. [Link]
- Abdel-Rahman, O. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Expert opinion on drug metabolism & toxicology, 13(5), 575–582. [Link]
- Ali, S., et al. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28085. [Link]
- Rapoport, B. L., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Drug design, development and therapy, 11, 2635–2646. [Link]
- Rapoport, B. L., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Drug design, development and therapy, 11, 2635–2646. [Link]
- Rapoport, B. L. (2017). This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. Recent clinical trials, 12(3), 193–201. [Link]
- Hoy, S. M. (2018). This compound: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs, 78(1), 103–112. [Link]
- Powers, D., et al. (2016). Efficacy of the neurokinin-1 receptor antagonist this compound in preventing nausea and vomiting in patients receiving carboplatin-based chemotherapy. Cancer, 122(15), 2418–2425. [Link]
- Saloman, J. L., et al. (2021). Preclinical Animal Models to Investigate the Role of Na v 1.7 Ion Channels in Pain. International journal of molecular sciences, 22(16), 8963. [Link]
- Aginko Research. (n.d.). Preclinical Pain Models. [Link]
- Cason, C. S., et al. (2021). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in pain research (Lausanne, Switzerland), 2, 794931. [Link]
- MD Biosciences. (2024, September 16). Inflammatory Pain Models in Preclinical Research. [Link]
Sources
- 1. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Preventing Nausea and Vomiting from Chemotherapy - NCI [cancer.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neurokinin-1 Receptor Binding Affinity and Kinetics of Rolapitant
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the binding characteristics of Rolapitant, a highly selective, long-acting neurokinin-1 (NK1) receptor antagonist. We will explore the fundamental principles of its high-affinity binding, the kinetic properties that underpin its prolonged clinical efficacy, and the detailed methodologies used to characterize these interactions. This document is designed to serve as a critical resource for professionals engaged in pharmacology, medicinal chemistry, and clinical drug development.
Introduction: The Substance P/NK1 Receptor System in Emesis and the Therapeutic Rationale for this compound
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially leading to malnutrition, dehydration, and non-compliance with life-saving treatments.[1][2] The emetic reflex is a complex process involving multiple neurotransmitter pathways. A key pathway, particularly implicated in the delayed phase of CINV (occurring 24 to 120 hours post-chemotherapy), is mediated by Substance P (SP) and its interaction with the neurokinin-1 (NK1) receptor.[3][4]
Substance P, an 11-amino acid neuropeptide, is released from neurons in response to chemotherapy and binds to NK1 receptors, which are highly concentrated in the brain's vomiting centers, including the area postrema and nucleus tractus solitarius.[4][5] The NK1 receptor is a G-protein-coupled receptor (GPCR) whose activation by SP initiates a signaling cascade that is central to the emetic reflex.[6][7]
This compound (Varubi®) is a potent and highly selective NK1 receptor antagonist developed to block this pathway.[8][9] Its unique pharmacological profile, characterized by high receptor affinity and an exceptionally long duration of action, allows a single oral dose to provide protection against CINV throughout the entire 5-day at-risk period.[3][5][10] Understanding the specific binding affinity and kinetics of this compound is therefore crucial to appreciating its mechanism of action and clinical utility.
High-Affinity Binding of this compound to the Human NK1 Receptor
The efficacy of a receptor antagonist is fundamentally linked to its ability to bind to its target with high affinity and specificity. This compound exemplifies this principle through its potent and selective interaction with the human NK1 receptor.
Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand (drug) and its receptor. It is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will occupy 50% of the receptors in the absence of the primary ligand. A lower Ki value signifies a higher binding affinity.
This compound exhibits a nanomolar affinity for the human NK1 receptor, with a reported Ki of 0.66 nM .[3][11][12][13] This high affinity indicates that a very low concentration of the drug is required to effectively occupy and block the receptor.
Receptor Selectivity
In addition to high affinity, high selectivity is critical to minimize off-target effects. This compound is highly selective for the NK1 receptor. Its binding affinity for the related tachykinin receptors, NK2 and NK3, is more than 1000-fold lower, ensuring that its pharmacological action is precisely targeted to the Substance P pathway.[12][13][14]
Comparative Binding Affinities of NK1 Receptor Antagonists
To contextualize the potency of this compound, it is useful to compare its binding affinity with other approved NK1 receptor antagonists.
| Antagonist | Binding Affinity (Ki) for human NK1 Receptor | Reference(s) |
| This compound | 0.66 nM | [11][12] |
| Aprepitant | 0.12 nM | [11] |
| Netupitant | 1.0 nM | [11] |
This table summarizes the high, nanomolar binding affinities of the major approved NK1 receptor antagonists, highlighting their potency at the molecular level.
Binding Kinetics and Prolonged Receptor Occupancy
While binding affinity (Ki) describes the strength of the interaction at equilibrium, binding kinetics—the rates of association (k-on) and dissociation (k-off)—determine the time course of receptor engagement and, consequently, the duration of drug action. The defining clinical feature of this compound is its sustained efficacy, which is a direct result of its unique kinetic profile.
Long Plasma Half-Life and Sustained Receptor Blockade
This compound is characterized by an exceptionally long elimination half-life of approximately 169 to 183 hours .[3][9][15] This pharmacokinetic property ensures that therapeutically relevant plasma concentrations of the drug are maintained for an extended period following a single dose.
This sustained exposure drives prolonged target engagement. In vivo studies using Positron Emission Tomography (PET) in healthy subjects have demonstrated that a single 180 mg oral dose of this compound results in greater than 90% NK1 receptor occupancy in the brain cortex for up to 120 hours (5 days).[3][11][16] This durable receptor blockade is the molecular basis for its efficacy in preventing delayed-phase CINV.
Caption: Relationship between this compound's single-dose administration, its long plasma half-life, sustained NK1 receptor occupancy, and the resulting clinical efficacy over the 5-day at-risk period for delayed CINV.
Experimental Methodology: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity (Ki) is achieved through a self-validating system known as a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Causality Behind Experimental Design
The design of a robust binding assay relies on several key choices. The use of a cell line (e.g., CHO-K1 or HEK293) stably overexpressing the human NK1 receptor ensures a high density of the target, providing a strong and reproducible signal.[17] The selection of a suitable radioligand (e.g., radiolabeled Substance P or a high-affinity antagonist) is critical for detecting specific binding. The assay buffer is formulated with specific salts (e.g., MgCl₂) and pH to maintain the receptor's native conformation and functionality.[18] Protease inhibitors are included to prevent the degradation of the receptor protein by endogenous proteases released during membrane preparation.[17]
Step-by-Step Protocol for Ki Determination
The following is a generalized, yet detailed, protocol synthesized from established methodologies for determining the Ki of a test compound at the NK1 receptor.[17][18][19][20]
Part A: Cell Membrane Preparation
-
Cell Culture: Culture cells stably expressing the human NK1 receptor to ~90% confluency.
-
Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS), then scrape and pellet them by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer to rupture the cell membranes.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation & Storage: Resuspend the final membrane pellet in a small volume of Storage Buffer (Lysis Buffer with 10% sucrose as a cryoprotectant). Determine the total protein concentration via a BCA or Bradford assay. Aliquot and store at -80°C.
Part B: Competitive Binding Assay
-
Assay Setup: Perform the assay in a 96-well plate. Prepare serial dilutions of the test compound (this compound).
-
Reaction Mixture (per well):
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of unlabeled Substance P or a known antagonist (e.g., 1 µM Aprepitant). This determines the amount of radioligand that binds non-specifically to the filter, tube, or membranes.[17]
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[18]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes (with bound radioligand) are retained on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
Part C: Data Analysis
-
Calculate Specific Binding: For each concentration of this compound, calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Generate IC₅₀ Curve: Plot the percent specific binding against the log concentration of this compound. Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[19] Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
And Kd is the dissociation constant of the radioligand for the receptor (determined previously in a saturation binding experiment).
-
Caption: A streamlined workflow diagram for determining the binding affinity (Ki) of this compound using a competitive radioligand binding assay.
Molecular Implications: Translating Binding Properties to Clinical Function
The combination of high-affinity binding and slow dissociation kinetics is what makes this compound a potent and long-acting antagonist. High affinity ensures efficient receptor occupation even at low drug concentrations, while slow dissociation kinetics (inferred from the long half-life and sustained occupancy) means the drug remains bound to the receptor for an extended period, providing a durable blockade of Substance P-mediated signaling.
When chemotherapy triggers the release of Substance P, this compound is already occupying the NK1 receptor, physically preventing Substance P from binding and activating the downstream signaling cascade that leads to emesis.[5][21]
Caption: Simplified signaling pathway of the NK1 receptor and the mechanism of action of this compound, which competitively blocks Substance P binding, thereby inhibiting the downstream cascade that leads to emesis.
Conclusion
This compound is a highly optimized NK1 receptor antagonist whose clinical effectiveness is firmly grounded in its molecular properties. Its high binding affinity (Ki = 0.66 nM) and unparalleled selectivity ensure potent and targeted action. Crucially, its favorable pharmacokinetics, leading to a long plasma half-life and sustained high-level receptor occupancy for over 120 hours, provide a durable blockade of the Substance P pathway. This unique combination of high affinity and persistent kinetics allows a single dose of this compound to offer comprehensive protection against both acute and, most notably, delayed chemotherapy-induced nausea and vomiting, representing a significant advancement in supportive care for cancer patients.
References
- This compound | C25H26F6N2O2 | CID 10311306 - PubChem. PubChem.
- Schwartzberg, L. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P&T: a peer-reviewed journal for formulary management.
- Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current drug targets.
- Rojas, C., & Slusher, B. S. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Therapeutic advances in medical oncology.
- Varubi (this compound) dosing, indications, interactions, adverse effects, and more. Medscape.
- This compound - Wikipedia. Wikipedia.
- What is the mechanism of this compound Hydrochloride?. Patsnap Synapse.
- Aapro, M., et al. (2018). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis Online.
- Neurobiology of substance P and the NK1 receptor. PubMed.
- Substance P and the Neurokinin-1 Receptor: The New CRF. PubMed.
- Rapoport, B. L., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Cancer management and research.
- The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.
- NK1 (substance P) receptor. eScholarship.
- Substance P - Wikipedia. Wikipedia.
- Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Annals of Palliative Medicine.
- The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI.
- Some of the proposed signaling pathways activated by NK-R. (1) Gαs.... ResearchGate.
- Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. CardioSomatics.
- Natale, J. J. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Annals of translational medicine.
- Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal | Neuromedicine.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- NK1 receptor antagonist - Wikipedia. Wikipedia.
- FDA approves this compound to prevent chemotherapy-induced nausea. The Pharmaceutical Journal.
- FDA Approves this compound to Prevent Nausea and Vomiting from Chemotherapy. National Cancer Institute.
- 208399Orig1s000 - accessdata.fda.gov. FDA.
- Rapoport, B. L. (2017). This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. Reviews on recent clinical trials.
- Schwartzberg, L., et al. (2015). Mechanisms and latest clinical studies of new NK1 receptor antagonists for chemotherapy-induced nausea and vomiting: this compound and NEPA (netupitant/palonosetron). Cancer treatment and research communications.
- This compound - Drug Central. Drug Central.
- APPLICATION NUMBER: - 208399Orig1s000 CROSS DISCIPLINE TEAM LEADER REVIEW. accessdata.fda.gov.
- Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy. PubMed.
- Receptor Binding Assays - Multiwell Plates. MilliporeSigma.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics.
- Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects. PubMed.
- Navari, R. M. (2015). This compound. Expert opinion on pharmacotherapy.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Preventing Nausea and Vomiting from Chemotherapy - NCI [cancer.gov]
- 3. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NK1 (substance P) receptor [escholarship.org]
- 8. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. immune-system-research.com [immune-system-research.com]
- 15. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Role of Rolapitant in Targeting the NK-1 Pathway
An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of Rolapitant
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the in vitro pharmacological profile of this compound (Varubi®), a highly selective neurokinin-1 (NK-1) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's action and outlines the key experimental protocols used to define its potency, selectivity, and functional activity.
Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, significantly impacting patient quality of life.[1] The emetic reflex is a complex process involving multiple neurotransmitter pathways. A key pathway, particularly implicated in the delayed phase of CINV (occurring >24 hours post-chemotherapy), is mediated by Substance P (SP) binding to the neurokinin-1 (NK-1) receptor.[1][2][3]
This compound is a potent, second-generation NK-1 receptor antagonist designed to block this interaction.[2][4] It competitively binds to and inhibits the NK-1 receptor in the central nervous system, preventing SP from initiating the signaling cascade that leads to emesis.[4] Unlike first-generation antagonists, this compound possesses a remarkably long plasma half-life of approximately 180 hours and, critically, does not induce or inhibit the cytochrome P450 enzyme CYP3A4, a common source of drug-drug interactions with other antiemetics and chemotherapeutics.[3][5][6][7]
This guide details the essential in vitro assays that form the foundation of this compound's pharmacological characterization, providing both the "how" and the "why" behind each experimental design.
Core Pharmacological Profile of this compound
The in vitro characterization of this compound confirms its identity as a highly potent and selective antagonist of the human NK-1 receptor.
Mechanism of Action
This compound is a selective and competitive antagonist of the human Substance P/NK-1 receptor.[1][8][9] By occupying the receptor binding site with high affinity, it physically prevents the endogenous ligand, Substance P, from binding and activating downstream signaling pathways.[2][4] This blockade occurs at NK-1 receptors located in the brain, which are integral to the emetic reflex.[1][9] A Positron Emission Tomography (PET) study in humans confirmed that this compound crosses the blood-brain barrier and achieves high receptor occupancy in the brain.[8]
Binding Affinity and Selectivity
The potency of this compound is quantified by its high binding affinity for the NK-1 receptor. In vitro studies have demonstrated a binding affinity (Kᵢ) of approximately 0.66 nM for the human NK-1 receptor.[5][10][11][12] Furthermore, this compound is highly selective, exhibiting over 1,000-fold lower affinity for the related NK-2 and NK-3 receptor subtypes and showing no significant affinity for a wide battery of other receptors, transporters, and enzymes at therapeutic concentrations.[8][13]
Functional Antagonism
Binding affinity translates directly to potent functional antagonism. In cellular assays, this compound effectively blocks the physiological response to NK-1 receptor activation. Specifically, it competitively inhibits the calcium efflux induced by NK-1 receptor agonists in a concentration-dependent manner, with a calculated equilibrium dissociation constant (Kₑ) of 0.17 nM. This confirms that its binding to the receptor effectively neutralizes the receptor's ability to signal.
Summary of In Vitro Pharmacological Data
The key quantitative parameters defining this compound's in vitro profile are summarized below.
| Parameter | Value | Receptor/System | Description |
| Binding Affinity (Kᵢ) | 0.66 nM | Human NK-1 Receptor | Measures the concentration of this compound required to occupy 50% of the NK-1 receptors in a competitive binding assay.[5][10][11][12] |
| Functional Antagonism (Kₑ) | 0.17 nM | Human NK-1 Receptor | Measures the functional inhibitory potency of this compound in a calcium efflux assay. |
| Selectivity vs. NK-2/NK-3 | >1000-fold | Human NK-2 & NK-3 Receptors | Demonstrates the specificity of this compound for the NK-1 receptor subtype over other neurokinin receptors.[11] |
| CYP3A4 Interaction | No inhibition or induction | Cytochrome P450 3A4 | A critical safety and drug-drug interaction parameter, distinguishing it from other NK-1 antagonists.[6][14] |
| CYP2D6 Interaction | Moderate Inhibitor | Cytochrome P450 2D6 | This compound shows moderate inhibitory activity towards this enzyme, a factor to consider in clinical use.[9][13][14] |
Key In Vitro Experimental Methodologies
The following protocols represent the gold-standard assays for characterizing a novel NK-1 receptor antagonist like this compound.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human NK-1 receptor.
-
Causality: This assay directly measures the physical interaction between the drug and its target receptor. By competing against a known radiolabeled ligand ([³H]Substance P), we can precisely calculate the drug's affinity. A lower Kᵢ value signifies a tighter, more potent binding interaction.[15]
-
Receptor Preparation: Homogenize cell membranes from a cell line stably overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells). Quantify total protein concentration using a standard method (e.g., BCA assay).
-
Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris, 5 mM MgCl₂, containing protease inhibitors like bacitracin and bestatin) to maintain protein integrity.[15]
-
Competition Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of radioligand (e.g., 0.4 nM [³H]Substance P).
-
A dilution series of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
A fixed amount of cell membrane homogenate (e.g., 20 µg protein).
-
Control wells for total binding (no competitor) and non-specific binding (excess unlabeled Substance P, e.g., 10 µM).[15]
-
-
Incubation: Incubate the plate at 25°C for 20 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[15]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Wash the filters, dry them, and add scintillation fluid. Quantify the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding CPM from all other readings.
-
Plot the specific binding CPM against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Figure 2: Simplified Gq signaling pathway blocked by this compound.
Protocol 3: Broad Panel Selectivity Screening
-
Objective: To empirically validate the selectivity of this compound.
-
Causality: While primary assays confirm high affinity for the target, comprehensive safety and specificity profiling requires testing for off-target interactions. This is crucial for predicting potential side effects and understanding the drug's overall mechanism. This compound's clean profile in these screens, especially regarding CYP3A4, is a key differentiating feature. [6]
-
Target Selection: Select a broad, commercially available screening panel that includes a diverse range of molecular targets (e.g., >100 targets). This panel must include:
-
Related Receptors: NK-2 and NK-3 receptors.
-
Other GPCRs: Serotonin, dopamine, adrenergic, opioid receptors.
-
Ion Channels: Sodium, potassium, calcium channels.
-
Transporters: Including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). [9][13][16] * Key Enzymes: Especially cytochrome P450 isoforms (CYP3A4, CYP2D6, etc.). [9][13][17]2. Assay Execution: Submit this compound for testing at a single high concentration (e.g., 10 µM, which is >10,000-fold its NK-1 Kᵢ) in either binding or functional assays appropriate for each target.
-
-
Data Reporting: The results are typically reported as the percent inhibition or activation observed at the tested concentration.
-
Follow-up: If significant activity (>50% inhibition) is observed for any off-target, a full concentration-response curve should be generated to determine the IC₅₀ or Kᵢ for that interaction.
-
Interpretation: For a drug to be considered selective, the Kᵢ or IC₅₀ for off-target interactions should be at least 100- to 1000-fold higher than for the primary target. This compound demonstrates this high degree of selectivity. [8][13]
Figure 3: Logic diagram for broad panel selectivity screening.
Conclusion
The in vitro pharmacological profile of this compound, established through rigorous binding, functional, and selectivity assays, defines it as a potent and highly selective antagonist of the NK-1 receptor. The data generated from these foundational studies demonstrate high-affinity binding, effective blockade of cellular signaling, and a clean off-target profile, particularly its lack of interaction with the CYP3A4 enzyme. These characteristics, combined with its long half-life, provide a strong scientific rationale for its clinical efficacy and safety in the prevention of delayed chemotherapy-induced nausea and vomiting.
References
- This compound | C25H26F6N2O2 | CID 10311306 - PubChem.
- Goldberg T, Fidler B, Cardinale S. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P T. 2017 Mar;42(3):168-172.
- This compound - Wikipedia.
- VARUBI™ (this compound) tablets, for oral use - accessdata.fda.gov.
- This compound Monograph for Professionals - Drugs.com.
- Navari RM. Overview of the neurokinin-1 receptor antagonists. Biotarget. 2017;1:8.
- Aapro M, Zhang L, Yennurajalingam S, et al. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis Online. 2021;13(12):1323-1334.
- This compound, ロラピタント | New Drug Approvals.
- Definition of this compound hydrochloride - NCI Drug Dictionary - National Cancer Institute.
- Duffy RA, Morgan C, Naylor R, et al. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Ther Clin Risk Manag. 2017;13:1183-1193.
- Keam SJ. This compound: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs. 2017;77(7):789-796.
- Hassan S, Ahmad A, Jahan S, et al. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine. Vet Sci. 2022;9(9):464.
- Tu G, D'Souza K, Furlong M, et al. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. J Med Chem. 2013;56(5):2066-76.
- Raftopoulos H, Chasen M, Popovic M, et al. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials. Future Oncol. 2017;13(4):333-342.
- Rashad N, Abdel-Rahman O. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Onco Targets Ther. 2017;10:1699-1705.
- Poma A, Cleri F, Gravina GL, et al. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Ther Clin Risk Manag. 2017;13:245-251.
- Le T, Mowry SE. Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-.
- Zare E, Al-Sadeq DW, Mohammadinejad R, et al. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. Int J Mol Sci. 2022;23(18):10931.
- Al-Sadeq DW, Zare E, Shrestha R, et al. Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. Int J Mol Sci. 2023;24(6):5163.
- Goldberg T, Fidler B, Cardinale S. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P T. 2017 Mar;42(3):168-172.
- Pinto-Díez C, Ubieto-Capella P, Cabañas-Vargas V, et al. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers (Basel). 2022;14(15):3628.
- RECEPTOR INTERNALIZATION ASSAYS | Innoprot.
- This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting. The ASCO Post. 2015 Sep 25.
- This compound - LiverTox - NCBI Bookshelf.
Sources
- 1. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 6. This compound: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 17. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Rolapitant in Modulating Substance P Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Substance P/NK1 Receptor System - A Critical Mediator of Emesis
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for many cancer patients, impacting their quality of life and potentially compromising the success of their treatment.[1][2][3] The physiological pathways governing CINV are complex, involving multiple neurotransmitters and receptors.[1] While acute CINV (occurring within 24 hours of chemotherapy) is primarily mediated by serotonin and its 5-HT3 receptors, delayed CINV (occurring 25-120 hours post-chemotherapy) is largely driven by the neuropeptide Substance P and its interaction with the neurokinin-1 (NK1) receptor.[1][4]
Substance P, an 11-amino acid neuropeptide, is a key player in transmitting nociceptive signals and mediating inflammatory responses.[5][6] In the context of emesis, chemotherapeutic agents trigger the release of Substance P, which then binds to NK1 receptors located in critical areas of the brainstem that control the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.[4][7][8] This binding event initiates a cascade of downstream signaling events that ultimately lead to the sensations of nausea and the act of vomiting.[3][4]
Rolapitant: A Highly Selective and Long-Acting NK1 Receptor Antagonist
This compound is a potent and highly selective antagonist of the human Substance P/NK1 receptor.[9][10][11][12] Its mechanism of action is centered on competitively blocking the binding of Substance P to the NK1 receptor, thereby preventing the transmission of the emetic signal.[4][8] This targeted approach effectively reduces the incidence and severity of CINV, particularly in the delayed phase.[10][13][14]
Key Pharmacological Properties of this compound:
| Property | Value/Description | Source(s) |
| Binding Affinity (Ki) | 0.66 nM for human NK1 receptor | [1][11][12][15] |
| Selectivity | >1000-fold higher selectivity for NK1 over NK2 and NK3 receptors | [11][12] |
| Mechanism of Action | Selective and competitive antagonist of human Substance P/NK1 receptors | [9][10] |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier to occupy NK1 receptors in the brain | [9][10] |
| Half-life | Approximately 180 hours (7 days) | [4][15][16][17] |
| Metabolism | Primarily metabolized by CYP3A4 to an active metabolite (M19) | [10][16][18] |
| CYP3A4 Interaction | Does not significantly inhibit or induce CYP3A4 | [10][12][15][19][20] |
A distinguishing feature of this compound is its exceptionally long half-life of approximately 180 hours.[4][15][16][17] This prolonged duration of action allows a single oral dose to provide sustained protection against CINV, covering both the acute and, crucially, the extended delayed phases.[4] Furthermore, unlike some other NK1 receptor antagonists, this compound is not a significant inhibitor or inducer of the cytochrome P450 3A4 (CYP3A4) enzyme, which minimizes the potential for drug-drug interactions with chemotherapeutic agents and other medications metabolized through this pathway.[10][12][15][19][20] However, it is a moderate inhibitor of CYP2D6.[8][9][10][16]
Delving into the Signaling Cascade: How this compound Disrupts Substance P's Effects
The binding of Substance P to the G-protein coupled NK1 receptor initiates a complex intracellular signaling cascade. Understanding this pathway is crucial to appreciating the precise point of intervention for this compound.
When Substance P binds to the NK1 receptor, it triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. This includes the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6][21] These second messengers lead to an influx of intracellular calcium and the activation of protein kinase C (PKC).[21] Subsequently, this cascade can activate mitogen-activated protein kinases (MAPKs) like ERK1/2, which are involved in cellular responses related to inflammation and neuronal excitability.[21][22]
Caption: Substance P/NK1 Receptor Signaling Pathway and this compound's Point of Inhibition.
This compound, by competitively binding to the NK1 receptor, prevents the initial interaction with Substance P.[4][8][9][10] This blockade effectively halts the entire downstream signaling cascade before it can be initiated, thereby preventing the neuronal excitation that leads to emesis.[4]
Experimental Protocols for Evaluating NK1 Receptor Antagonism
The efficacy of NK1 receptor antagonists like this compound is validated through a series of preclinical and clinical studies. Below are representative experimental protocols that form the basis of such evaluations.
In Vitro: Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonism of a test compound at the human NK1 receptor.
1. Receptor Binding Assay (Competitive Radioligand Binding):
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or another high-affinity NK1 receptor radioligand.
-
Procedure:
-
Prepare cell membrane homogenates from the NK1-expressing cells.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
After incubation, separate the bound and free radioligand using filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
-
Expected Outcome: A low Ki value indicates high binding affinity. This compound has a reported Ki of 0.66 nM.[1][11][12][15]
2. Functional Assay (Calcium Flux):
-
Cell Line: NK1 receptor-expressing cells loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Substance P or a selective NK1 receptor agonist (e.g., GR-73632).
-
Procedure:
-
Plate the dye-loaded cells in a microplate reader.
-
Add varying concentrations of the test compound (this compound) and incubate.
-
Stimulate the cells with a fixed concentration of the NK1 agonist.
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Determine the ability of the test compound to inhibit the agonist-induced calcium flux in a concentration-dependent manner.
-
-
Expected Outcome: this compound will inhibit the agonist-induced calcium efflux in a concentration-dependent and competitive manner.[12]
In Vivo: Animal Models of Emesis
Objective: To assess the anti-emetic efficacy of a test compound in a relevant animal model.
1. Ferret Model of Cisplatin-Induced Emesis:
-
Animal Model: Ferrets are a standard model for emesis studies as they possess a vomiting reflex similar to humans.[5][12][15]
-
Emetogen: Cisplatin, a highly emetogenic chemotherapeutic agent.
-
Procedure:
-
Acclimatize ferrets to the experimental setting.
-
Administer the test compound (this compound) or vehicle orally or intravenously at various doses prior to cisplatin administration.
-
Administer a high dose of cisplatin to induce emesis.
-
Observe and quantify the number of retching and vomiting episodes over a defined period (e.g., 72 hours) to assess both acute and delayed phases.
-
-
Expected Outcome: this compound is expected to significantly reduce the number of emetic episodes compared to the vehicle control group, demonstrating its anti-emetic properties.[15]
2. Gerbil Foot-Tapping Model (Central NK1 Receptor Activity):
-
Animal Model: Mongolian Gerbils.
-
Agonist: A centrally-acting NK1 receptor agonist.
-
Procedure:
-
Administer the test compound (this compound) to the gerbils.
-
After a defined pretreatment time, administer the NK1 agonist.
-
Observe and quantify the characteristic foot-tapping behavior induced by the agonist.
-
-
Expected Outcome: this compound is expected to attenuate the agonist-induced foot-tapping response, indicating its ability to antagonize NK1 receptors in the central nervous system.[12]
Caption: A streamlined workflow for the preclinical and clinical evaluation of an NK1 receptor antagonist.
Clinical Significance and Therapeutic Application
Clinical trials have consistently demonstrated that the addition of an NK1 receptor antagonist, such as this compound, to the standard anti-emetic regimen of a 5-HT3 receptor antagonist and dexamethasone significantly improves the prevention of CINV, particularly in patients receiving highly and moderately emetogenic chemotherapy.[1][4][7][19] This triple-therapy approach targets multiple pathways involved in the emetic response, providing more comprehensive protection for patients.[4]
The efficacy of this compound in preventing delayed CINV was established in several large, randomized, double-blind clinical trials.[13][14][19][23] In these studies, patients receiving a single oral dose of this compound in combination with granisetron and dexamethasone experienced a significantly higher complete response rate (no emesis and no use of rescue medication) during the delayed phase compared to those receiving placebo with granisetron and dexamethasone.[14][19]
Conclusion
This compound represents a significant advancement in the management of CINV. Its high selectivity for the NK1 receptor, coupled with its prolonged half-life and favorable drug interaction profile, makes it a valuable therapeutic option. By effectively blocking the binding of Substance P and disrupting the downstream signaling pathways that trigger emesis, this compound provides sustained protection against the debilitating delayed phase of CINV. The robust preclinical and clinical data underscore the critical role of targeting the Substance P/NK1 receptor system in optimizing anti-emetic therapy for cancer patients.
References
- Donohoe, C. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis Online. [Link]
- Drugs.com. (2025). This compound Monograph for Professionals. [Link]
- Donohoe, C. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. PubMed. [Link]
- Butts, M. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. PMC - NIH. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. [Link]
- The Pharmaceutical Journal. (2015). FDA approves this compound to prevent chemotherapy-induced nausea. [Link]
- Navari, R. M. (2015). This compound for the treatment of chemotherapy-induced nausea and vomiting. PubMed. [Link]
- The ASCO Post. (2016). This compound Reduces Chemotherapy-Induced Nausea and Vomiting in Patients Receiving Moderately and Highly Emetogenic Chemotherapy. [Link]
- PubChem. This compound | C25H26F6N2O2 | CID 10311306. [Link]
- Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget. [Link]
- Patsnap Synapse. (2024). What is this compound Hydrochloride used for?. [Link]
- Aziz, F. (2019). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. [Link]
- Wikipedia. This compound. [Link]
- Value-Based Care in Oncology. (2015). Varubi (this compound) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting. [Link]
- Zhang, L., et al. (2018). Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials. PubMed. [Link]
- CancerNetwork. (2015).
- Peptide Port.
- ASCO Publications. (2004). Meta-analysis of neurokinin-1 receptor antagonists (NK-1 RA) for chemotherapy-induced nausea and vomiting (CINV). [Link]
- Chien, J. Y., et al. (2018). Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects. PubMed. [Link]
- Wang, X., et al. (2016). Population Pharmacokinetics of this compound in Patients With Chemotherapy-Induced Nausea and Vomiting. PubMed. [Link]
- U.S.
- U.S. Food and Drug Administration. (2015). VARUBI™ (this compound) tablets, for oral use. [Link]
- Chakraborty, S., et al. (2015). Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R. PMC - NIH. [Link]
- Zieglgänsberger, W. (2019). Substance P and pain chronicity. PMC - PubMed Central. [Link]
- Kim, J., et al. (2024). Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors. PMC - PubMed Central. [Link]
- Drug Central. This compound. [Link]
- Tu, P., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]
- YouTube. (2019).
- Mashaghi, A., et al. (2016). Neuropeptide substance P and the immune response. PMC - PubMed Central - NIH. [Link]
- Wikipedia. NK1 receptor antagonist. [Link]
- Aziz, F. (2019). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. [Link]
- Sandweiss, A. J., et al. (2017). Genetic and pharmacological antagonism of NK1 receptor prevents opiate abuse potential. University of Georgia Neuroscience. [Link]
- Berger, E., et al. (2023).
- Singh, M., et al. (2024). Antiemetic Neurokinin-1 Receptor Blockers.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. This compound Reduces Chemotherapy-Induced Nausea and Vomiting in Patients Receiving Moderately and Highly Emetogenic Chemotherapy - The ASCO Post [ascopost.com]
- 20. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Substance P: Pain and Inflammation Neuropeptide - Peptide Port [peptideport.com]
- 22. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Varubi (this compound) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting [jhoponline.com]
Off-target screening and selectivity profile of Rolapitant
An In-Depth Technical Guide to the Off-Target Screening and Selectivity Profile of Rolapitant
Executive Summary
This compound (Varubi®) is a long-acting, highly selective neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][3] A cornerstone of its clinical utility and favorable safety profile is its remarkable selectivity. This guide provides a comprehensive technical overview of the non-clinical studies that have defined this compound's selectivity profile. Through a multi-tiered screening cascade involving high-affinity binding assays, functional assessments, and broad panel liability screening, this compound has been shown to possess nanomolar affinity for the human NK-1 receptor, with over 1000-fold selectivity against the closely related NK-2 and NK-3 receptors.[4][5] Extensive screening against a wide panel of other receptors and enzymes revealed no significant interactions at therapeutic concentrations.[1] However, a complete selectivity profile also encompasses interactions with metabolic enzymes and transporters. This compound is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6 and an inhibitor of the BCRP and P-gp drug transporters, findings critical for predicting and managing drug-drug interactions.[1][6][7] Uniquely among its class, this compound does not induce or inhibit CYP3A4, simplifying co-administration with other therapeutics, including dexamethasone.[6][8] This document details the methodologies employed to elucidate this profile, offering field-proven insights into the experimental choices and validation systems that ensure robust and reliable selectivity data.
Introduction: The Imperative of Selectivity in Modern Drug Development
The therapeutic efficacy of any small molecule drug is intrinsically linked to its specificity of interaction with its intended biological target. Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse events. For agents like this compound, which are used in combination with other potent medications in vulnerable patient populations, a well-defined and narrow spectrum of activity is paramount.[6]
This compound's primary mechanism of action is the competitive antagonism of the NK-1 receptor (also known as the Substance P receptor), which is a key mediator in the central and peripheral pathways of emesis.[9][10][11] By blocking the binding of Substance P, particularly in the brain's vomiting center, this compound effectively mitigates the delayed phase of CINV.[2][11] This guide serves as a technical deep-dive into the rigorous, multi-layered screening process used to confirm this compound's high selectivity for the NK-1 receptor and to systematically identify any clinically relevant off-target activities.
On-Target Pharmacodynamics: High-Affinity Antagonism of the NK-1 Receptor
The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, primarily couples to the Gαq subunit. This initiates a signaling cascade resulting in the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.
Figure 1: Simplified NK-1 Receptor Signaling Pathway and Point of this compound Antagonism.
This compound's on-target activity is characterized by its high binding affinity and potent functional antagonism. In vitro studies have demonstrated that this compound binds to the human NK-1 receptor with a high affinity, reported as an inhibitory constant (Ki) of 0.66 nM.[4][5][12] Functional assays measuring the inhibition of Substance P-induced calcium efflux yielded a functional inhibitory constant (Kb) of 0.17 nM, confirming its potent antagonist activity.[4]
A Multi-Tiered Strategy for Off-Target Screening
A robust assessment of selectivity requires a systematic and tiered approach. The strategy for this compound involves progressing from highly specific assays focused on related targets to broad, panel-based screening to uncover unforeseen interactions. This ensures both depth and breadth in the selectivity profile.
Figure 2: Experimental Workflow for Comprehensive Selectivity Profiling.
Tier 1 Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
-
Objective: To determine the inhibitory constant (Ki) of this compound for human NK-1, NK-2, and NK-3 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 cells expressing NK-1).
-
Reaction Mixture: A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK-1) and prepared cell membranes are incubated in an appropriate assay buffer.
-
Competition: The reaction is performed in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from unbound radioligand. The filters are then washed to remove non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Self-Validation: The protocol includes controls for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand), and vehicle control. The Kd of the radioligand must be pre-determined and consistent.
Tier 2 Protocol: Calcium Flux Functional Assay
This cell-based assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium.
-
Objective: To determine the functional antagonist potency (Kb) of this compound at the human NK-1 receptor.
-
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human NK-1 receptor are cultured to an appropriate density in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to free Ca²⁺.
-
Compound Incubation: Cells are pre-incubated with increasing concentrations of this compound or vehicle control.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and cells are stimulated with a pre-determined EC80 concentration of the agonist, Substance P.
-
Signal Detection: Fluorescence intensity is measured kinetically in real-time, both before and after agonist addition.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium signal is calculated. The IC50 is determined, and the functional antagonist constant (Kb) is calculated using the Gaddum-Schild equation.
-
-
Self-Validation: The assay includes positive controls (agonist alone) and negative controls (vehicle). The agonist concentration-response curve is run in parallel to ensure the chosen EC80 concentration is accurate for the cell batch.
This compound Selectivity Profile: Key Findings
The application of this screening cascade has yielded a clear and consistent selectivity profile for this compound.
High Selectivity Over Related Tachykinin Receptors
This compound demonstrates a profound selectivity for the NK-1 receptor over its closely related family members, the NK-2 and NK-3 receptors. This is a critical feature, as cross-reactivity could lead to unintended physiological effects. As demonstrated in multiple studies, the binding affinity for NK-2 and NK-3 is over 1000-fold lower than for NK-1.[1][4][5]
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (vs. NK-1) | Source(s) |
| Human NK-1 | 0.66 nM | 1 | [4][5][12][13] |
| Human NK-2 | > 1000 nM | > 1500-fold | [1][4] |
| Human NK-3 | > 1000 nM | > 1500-fold | [1][4] |
Table 1: Comparative Binding Affinity of this compound for Human Tachykinin Receptors.
Broad Panel Screening Results
In a comprehensive off-target liability panel that screened this compound against 115 different targets, including other GPCRs, ion channels, transporters, and enzymes, no significant interactions were observed at concentrations more than 1000-fold higher than therapeutic levels.[1] This broad screening is a cornerstone of modern safety pharmacology and provides high confidence that this compound's therapeutic action is mediated solely through the NK-1 receptor.
Clinically Relevant Off-Target Interactions: Enzymes and Transporters
While this compound shows exceptional selectivity at the receptor level, its full interaction profile includes effects on key drug-metabolizing enzymes and transporters. These interactions do not typically cause direct pharmacological effects but are critical for predicting drug-drug interactions (DDIs).
-
Cytochrome P450 (CYP) Enzymes:
-
CYP3A4: Unlike other approved NK-1 antagonists, this compound is not an inhibitor or inducer of CYP3A4.[6][7][8] This is a significant clinical advantage, as it eliminates the need to adjust the dose of co-administered CYP3A4 substrates, such as dexamethasone.[8][14]
-
CYP2D6: this compound is a moderate inhibitor of CYP2D6.[1][6][15] This means it can increase the plasma concentrations of drugs metabolized by this enzyme.[11][16] This inhibitory effect is long-lasting, persisting for at least 28 days after a single dose of this compound.[11]
-
-
Drug Transporters:
-
BCRP and P-gp: this compound inhibits the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp).[1][6][7] These transporters are involved in the efflux of many drugs from cells. Inhibition can lead to increased plasma concentrations of BCRP or P-gp substrates, such as sulfasalazine and digoxin, respectively.[1]
-
| Off-Target | Effect of this compound | Clinical Implication | Source(s) |
| CYP3A4 | No inhibition or induction | No DDI with CYP3A4 substrates (e.g., dexamethasone) | [6][7][8] |
| CYP2D6 | Moderate Inhibition | Potential for increased exposure of CYP2D6 substrates | [1][6][15] |
| BCRP | Inhibition | Potential for increased exposure of BCRP substrates | [1][6][7] |
| P-gp | Inhibition | Potential for increased exposure of P-gp substrates | [1][6][7] |
Table 2: Summary of Clinically Relevant Off-Target Enzyme and Transporter Interactions.
Conclusion: A Profile of High Selectivity
The comprehensive screening of this compound has defined it as a highly selective NK-1 receptor antagonist. Its affinity for the target receptor is potent and specific, with negligible interaction with a vast panel of other receptors and enzymes at clinically relevant concentrations. The identified off-target effects—moderate inhibition of CYP2D6 and inhibition of BCRP and P-gp transporters—are well-characterized and provide a clear framework for managing potential drug-drug interactions in a clinical setting. The unique lack of interaction with CYP3A4 further distinguishes this compound within its class. This detailed and robust selectivity profile is fundamental to the drug's predictable pharmacodynamics and its established role as a safe and effective component of antiemetic therapy.
References
- Wikipedia. This compound. [Link]
- PubChem. This compound. [Link]
- CancerQuest. This compound. [Link]
- Medscape. Varubi (this compound) dosing, indications, interactions, adverse effects, and more. [Link]
- Patsnap Synapse. What is the mechanism of this compound Hydrochloride?. [Link]
- Duffy, R. A., et al. (2012). This compound (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets. Pharmacology Biochemistry and Behavior. [Link]
- Hawkins, R., et al. (2018). Integrated safety analysis of this compound with coadministered drugs from phase II/III trials. Future Oncology. [Link]
- Rapoport, B. L., et al. (2015). Safety and efficacy of this compound for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials. The Lancet Oncology. [Link]
- Aapro, M., et al. (2020). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Opinion on Pharmacotherapy. [Link]
- Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget. [Link]
- Celio, L., et al. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Cancer Management and Research. [Link]
- Rashad, N., & Abdel-Rahman, O. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Dovepress. [Link]
- Rapoport, B., et al. (2016). Efficacy and safety of this compound for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy. European Journal of Cancer. [Link]
- Hoy, S. M. (2017). This compound: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs. [Link]
- Patsnap Synapse. What is this compound Hydrochloride used for?. [Link]
- Navari, R. M. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Drug Design, Development and Therapy. [Link]
- Drugs.com. This compound Monograph for Professionals. [Link]
- FDA.
- The ASCO Post. This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cancerquest.org [cancerquest.org]
- 11. Varubi (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 15. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Rolapitant's Impact on Neuronal Excitability: An In-Depth In Vitro Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Rolapitant, a highly selective and potent antagonist of the neurokinin-1 (NK-1) receptor, is clinically established for its antiemetic properties. Its long half-life and high central nervous system penetrance suggest a broader potential for neuromodulation.[1] This technical guide provides a comprehensive exploration of the in vitro methodologies to investigate the impact of this compound on neuronal excitability. Grounded in the well-documented excitatory effects of the NK-1 receptor's endogenous ligand, Substance P, this document details the theoretical framework and practical application of key electrophysiological and imaging techniques. We will delve into the causality behind experimental design, present self-validating protocols, and offer insights into the interpretation of data, thereby equipping researchers to meticulously dissect the neuronal effects of this compound.
Introduction: The NK-1 Receptor as a Modulator of Neuronal Excitability
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is a critical component in neuronal signaling.[2] Its primary endogenous ligand, Substance P, is an undecapeptide that functions as a key neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[2] The binding of Substance P to the NK-1 receptor predominantly initiates a signaling cascade through Gq/11 and Gs proteins.[3][4][5] This activation leads to a well-established increase in neuronal excitability, often manifesting as membrane depolarization and an increased propensity for action potential firing.[6][7][8]
This compound is a formidable antagonist of the NK-1 receptor, exhibiting high affinity and selectivity.[1] While its clinical application has been focused on preventing chemotherapy-induced nausea and vomiting by blocking Substance P signaling in emetic pathways, its fundamental mechanism of action—the blockade of the NK-1 receptor—logically extends to the modulation of neuronal excitability in other neural circuits. This guide will provide the technical framework to investigate the hypothesis that this compound, by competitively inhibiting Substance P binding, can attenuate or abolish the excitatory effects mediated by the NK-1 receptor, thereby reducing neuronal excitability.
Foundational Knowledge: Substance P and NK-1 Receptor-Mediated Excitation
A robust body of in vitro evidence demonstrates that Substance P enhances neuronal excitability through the modulation of various ion channels. Key findings include:
-
Inhibition of Potassium Channels: Substance P has been shown to reduce inwardly rectifying potassium currents and M-type potassium currents in various neuronal populations, including dorsal root ganglion (DRG) neurons and neurons in the dorsal motor nucleus of the vagus.[3][6][9] The reduction of these potassium conductances leads to a more depolarized resting membrane potential, bringing the neuron closer to its firing threshold.
-
Modulation of Cation Channels: In some neuronal subtypes, Substance P can induce an inward current carried by cations, further contributing to depolarization.[7]
-
Sensitization of Nociceptors: In sensory neurons, NK-1 receptor activation is implicated in the sensitization of nociceptive pathways, a key component of pain perception.[3]
Crucially, studies have consistently shown that these excitatory effects of Substance P can be blocked by NK-1 receptor antagonists, providing a solid rationale for investigating this compound's potential to exert a similar inhibitory influence.[6][8][10]
Key In Vitro Assays for Assessing Neuronal Excitability
To rigorously evaluate the impact of this compound on neuronal excitability, a multi-faceted approach employing various in vitro techniques is recommended. Each method offers unique insights into cellular and network-level function.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for high-fidelity recording of a single neuron's electrical activity, providing detailed information on membrane potential, action potential firing, and ion channel currents.
Rationale for Use:
-
Directly measures changes in neuronal excitability in response to Substance P and this compound.
-
Allows for the dissection of the specific ion channels modulated by NK-1 receptor activation and blockade.
-
Provides quantitative data on firing frequency, resting membrane potential, and input resistance.
Experimental Workflow:
Sources
- 1. Effects of receptor-selective neurokinin agonists and a neurokinin antagonist on the electrical activity of spinal cord neurones in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 5. mdpi.com [mdpi.com]
- 6. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of receptor-selective neurokinin agonists and a neurokinin antagonist on the electrical activity of spinal cord neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 receptor expression in dorsal root ganglion neurons of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Therapeutic Potential of Rolapitant in Neuroinflammation: A Technical Guide
Abstract
Neuroinflammation is a critical underlying pathology in a spectrum of neurological disorders, from acute injuries to chronic neurodegenerative diseases. The neuropeptide Substance P (SP) and its high-affinity neurokinin-1 receptor (NK1R) have emerged as key players in the crosstalk between the nervous and immune systems, often exacerbating inflammatory cascades within the central nervous system (CNS).[1][2] Rolapitant, a highly selective, long-acting NK1R antagonist with excellent CNS penetrance, offers a compelling pharmacological tool to investigate and potentially mitigate these processes.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the role of this compound in preclinical models of neuroinflammation. We detail the scientific rationale, provide validated experimental models, and present step-by-step protocols for both in vitro and in vivo investigation, underpinned by a focus on mechanistic elucidation and data integrity.
Introduction: The Scientific Rationale
Neuroinflammation is characterized by the activation of resident glial cells—microglia and astrocytes—and the subsequent production of inflammatory mediators like cytokines and chemokines.[1][5] The SP/NK1R system is a potent driver of this response.[6] SP, released from neurons and immune cells, binds to NK1Rs expressed on microglia, astrocytes, and endothelial cells, triggering downstream signaling pathways that amplify inflammation.[2][7][8]
Key points supporting the investigation of this compound:
-
Mechanism of Action: this compound is a selective and competitive antagonist of the human NK1R.[9] By blocking SP from binding, it can theoretically interrupt a critical pro-inflammatory signaling cascade at its origin.[3]
-
CNS Accessibility: this compound effectively crosses the blood-brain barrier and achieves high receptor occupancy in the brain, a prerequisite for treating CNS conditions.[9][10]
-
Favorable Pharmacokinetics: It possesses a remarkably long half-life of approximately 180 hours, allowing for sustained target engagement with single-dose administration in experimental settings.[3][11]
-
Established Safety Profile: Unlike some other NK1R antagonists, this compound does not significantly induce or inhibit the CYP3A4 enzyme, simplifying its use in complex preclinical studies that may involve other compounds.[3][12]
This guide will focus on leveraging these properties to dissect the anti-neuroinflammatory potential of this compound using established and robust models.
Mechanistic Framework: The SP/NK1R Signaling Axis
Understanding the molecular pathway is crucial for designing targeted experiments and interpreting results. The binding of Substance P to the NK1R initiates a cascade that culminates in the transcription of pro-inflammatory genes. This compound's proposed role is to act as a direct inhibitor of the initial receptor activation.
The major signaling pathways activated by the SP/NK1R complex involve G-protein coupling, leading to phosphoinositide hydrolysis, calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) cascades.[13][14] These events converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[14][15]
Figure 1: SP/NK1R signaling pathway and the inhibitory action of this compound.
In Vitro Models: Cellular Systems for Mechanistic Inquiry
In vitro models are indispensable for initial screening and dissecting cellular mechanisms in a controlled environment. Microglia and astrocytes are the primary cell types to investigate as they are key mediators of neuroinflammation and are known to express NK1Rs.[16][17]
Model of Choice: Lipopolysaccharide (LPS)-Induced Inflammation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inflammatory stimulus widely used to model neuroinflammation in both in vitro and in vivo studies.[18][19] It activates glial cells, primarily through Toll-like receptor 4 (TLR4), leading to a robust and reproducible inflammatory response, including the production of cytokines like TNF-α and IL-6.[20] This model is ideal for assessing the ability of this compound to suppress an established inflammatory phenotype.
Experimental Protocol: Assessing this compound in LPS-Stimulated Microglia
This protocol provides a self-validating system to test the hypothesis that this compound can attenuate the inflammatory response in microglial cells.
Cell Line: BV-2 (murine microglia) or iPSC-derived human microglia.[5]
Materials:
-
Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
LPS (from E. coli O111:B4)
-
This compound (solubilized in DMSO)
-
Vehicle (DMSO, corresponding to the highest concentration of this compound)
-
Dexamethasone (Positive control, potent anti-inflammatory agent)
-
Reagents for analysis (ELISA kits, qRT-PCR reagents)
Step-by-Step Methodology:
-
Cell Plating: Seed BV-2 cells in 24-well plates at a density of 2.5 x 10^5 cells/well. Allow cells to adhere and grow to ~80% confluency (typically 24 hours).
-
Pre-treatment (The "Why"): This step is critical to determine if this compound can prevent the inflammatory cascade. Pre-incubate cells with this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 1-2 hours before applying the inflammatory stimulus.
-
Inflammatory Challenge: Add LPS (final concentration of 100 ng/mL) to the appropriate wells.
-
Experimental Groups:
-
Control: Vehicle only.
-
LPS Only: Vehicle + LPS.
-
This compound: this compound (at various doses) + LPS.
-
Positive Control: Dexamethasone (e.g., 10 µM) + LPS.
-
-
Incubation: Incubate plates for a defined period. This is a key variable:
-
For gene expression analysis (qRT-PCR), a 4-6 hour incubation is typically sufficient to see changes in mRNA levels of pro-inflammatory cytokines.
-
For secreted protein analysis (ELISA), a 24-hour incubation is standard.[5]
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for cytokine analysis by ELISA. Store at -80°C.
-
Cell Lysate: Wash the remaining cells with PBS, then lyse them directly in the well using an appropriate buffer for RNA extraction (for qRT-PCR) or protein extraction (for Western Blot).
-
-
Analysis:
Expected Outcomes and Data Presentation
The results should demonstrate a dose-dependent reduction in LPS-induced cytokine production and gene expression in the this compound-treated groups. The positive control (Dexamethasone) should show a strong suppression, validating the assay's sensitivity.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Tnf mRNA (Fold Change) |
| Vehicle Control | < 50 | < 30 | 1.0 |
| LPS (100 ng/mL) | 2500 ± 300 | 1800 ± 250 | 50 ± 8 |
| LPS + Rola (10 nM) | 2200 ± 280 | 1650 ± 220 | 45 ± 6 |
| LPS + Rola (100 nM) | 1500 ± 200 | 1100 ± 150 | 28 ± 5 |
| LPS + Rola (1 µM) | 800 ± 110 | 600 ± 90 | 12 ± 3 |
| LPS + Dex (10 µM) | < 100 | < 50 | 3 ± 1 |
In Vivo Models: Assessing Therapeutic Efficacy in a Systemic Context
In vivo models are essential to evaluate the physiological relevance of in vitro findings, considering factors like drug distribution, metabolism, and complex cell-cell interactions within the CNS.
Model of Choice 1: Systemic LPS-Induced Neuroinflammation and Sickness Behavior
Systemic administration of LPS (intraperitoneal injection) is a well-established model that induces a peripheral immune response leading to subsequent neuroinflammation and characteristic "sickness behaviors" in rodents.[24][25] These behaviors, including reduced locomotion, exploration, and social interaction, are quantifiable and serve as functional readouts of the inflammatory state in the brain.[26][27]
Experimental Protocol: LPS-Induced Sickness Behavior in Mice
This protocol assesses whether this compound can mitigate the behavioral and neurochemical consequences of systemic inflammation.
Animals: Male C57BL/6J mice, 8-10 weeks old.
Materials:
-
LPS (from E. coli O111:B4) in sterile saline.
-
This compound (formulated for systemic administration, e.g., in a suspension with Tween 80).
-
Vehicle control.
-
Open Field Test (OFT) arena.
-
Reagents for brain tissue analysis.
Experimental Workflow:
Figure 2: Experimental workflow for the in vivo LPS model.
Step-by-Step Methodology:
-
Acclimatization & Habituation: House mice appropriately for at least one week. Habituate them to the testing room and handling.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage. The long half-life of this compound provides flexibility, but a 1-2 hour pre-treatment time is standard.
-
LPS Challenge: Administer LPS (e.g., 0.5-1 mg/kg, i.p.) or sterile saline to the respective groups.[28]
-
Behavioral Assessment (Sickness Behavior): At 2-6 hours post-LPS injection, when sickness behaviors are prominent, place each mouse in the Open Field arena.[26] Record activity for 10-15 minutes. Key parameters to analyze are:
-
Total Distance Traveled: A primary measure of locomotor activity.[28]
-
Time Spent in Center: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
-
Tissue Collection and Analysis: At a later time point (e.g., 24 hours), euthanize the animals. Perfuse with saline, and dissect brain regions of interest (e.g., hippocampus, cortex). Homogenize tissue for analysis of inflammatory markers (TNF-α, IL-6) by ELISA or qRT-PCR, as described in the in vitro section.[29][30]
Expected Outcomes
| Treatment Group | Total Distance (m) | Hippocampal IL-1β (pg/mg tissue) |
| Vehicle + Saline | 35 ± 4 | 5 ± 1 |
| Vehicle + LPS | 12 ± 3 | 85 ± 12 |
| This compound + LPS | 25 ± 4 | 30 ± 7 |
The LPS-treated group is expected to show significantly reduced locomotor activity and elevated brain cytokine levels. Effective intervention with this compound should result in a significant reversal of these effects, with mice showing activity levels closer to the saline control group and a marked reduction in neuroinflammatory markers.
Model of Choice 2: Experimental Autoimmune Encephalomyelitis (EAE)
For a more chronic and disease-relevant model, particularly for conditions like multiple sclerosis, EAE is the gold standard.[31] EAE is a T-cell-mediated autoimmune disease characterized by inflammation, demyelination, and axonal damage in the CNS.[32] The SP/NK1R axis has been implicated in its pathology, making it a suitable model to test the therapeutic, rather than just prophylactic, potential of this compound.
Induction: EAE is typically induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[33][34]
Intervention Strategy: In this model, this compound can be administered therapeutically, i.e., after the onset of clinical symptoms (e.g., tail limpness), to assess its ability to halt or reverse disease progression.
Primary Outcome: Daily clinical scoring of disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis). Histological analysis of spinal cord sections for immune cell infiltration and demyelination provides crucial pathological endpoints.
Conclusion and Future Directions
The experimental frameworks detailed in this guide provide a robust starting point for investigating the role of the NK1R antagonist this compound in neuroinflammation. The data generated from these models will help elucidate whether blocking the Substance P pathway is a viable strategy for mitigating the damaging inflammatory responses that characterize many CNS disorders.
Future work should focus on:
-
Exploring other neuroinflammation models: Investigating this compound in models of traumatic brain injury, stroke, or neurodegenerative diseases like Alzheimer's or Parkinson's.[35][36]
-
Dissecting cell-specific roles: Using conditional knockout animals or advanced cell culture techniques to determine the relative contribution of NK1R signaling in microglia versus astrocytes.
-
Long-term therapeutic studies: Utilizing chronic models like EAE to assess the impact of sustained this compound treatment on disease progression and potential for neuroprotection.
By systematically applying these validated protocols, researchers can effectively probe the therapeutic potential of this compound and contribute valuable insights into the complex interplay between neuropeptides and immunity in the central nervous system.
References
- Reid, K., & Ma, T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. J Neurol Neuromedicine, 1(2), 29-36. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?.
- Cattaneo, A., Macchi, F., Plazzotta, G., Veronica, B., & Bocchio-Chiavetto, L. (2024). Lipopolysaccharide-induced animal models for neuroinflammation - An overview. Journal of Neuroimmunology, 387, 578273. [Link]
- Rasley, A., Marriott, I., & Bost, K. L. (2017). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Cellular Neuroscience, 11, 126. [Link]
- Drugs.com. (2025). This compound Monograph for Professionals. Drugs.com. [Link]
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481. [Link]
- Reid, K., & Ma, T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. PubMed. [Link]
- Reid, K., & Ma, T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal | Neuromedicine. [Link]
- Schwartzberg, L. S. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 41(6), 379–381. [Link]
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC - NIH. [Link]
- Le, T., & Tadi, P. (2024). Antiemetic Neurokinin-1 Receptor Blockers.
- Scantox. (2024).
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed. [Link]
- Biesmans, S., Meert, T. F., Bouwknecht, J. A., Acton, P. D., Davoodi, N., De Haes, P., & Kuijer, M. (2013). Systemic Immune Activation Leads to Neuroinflammation and Sickness Behavior in Mice.
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- QPS. (n.d.).
- Biesmans, S., Meert, T. F., Bouwknecht, J. A., Acton, P. D., Davoodi, N., De Haes, P., & Kuijer, M. (2013). Systemic Immune Activation Leads to Neuroinflammation and Sickness Behavior in Mice.
- Reid, K., & Ma, T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Semantic Scholar. [Link]
- Jones, M., & Brown, T. (2017). Constitutive and inducible expression of the neurokinin-1 receptor for the inflammatory neuropeptide substance P in human microglia and astrocytes. The Journal of Immunology, 199(12), 4111-4122. [Link]
- Sil, S., Niu, F., Tom, E., Liao, K., Periyasamy, P., & Buch, S. (2020). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 21(22), 8794. [Link]
- Douglas, S. D., & Leeman, S. E. (2011). Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. Annals of the New York Academy of Sciences, 1217, 83–95. [Link]
- Rasley, A., & Marriott, I. (2017). Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P. PubMed. [Link]
- Hendriks, J. J., de Vries, H. E., & van den Berg, T. K. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 13, 58. [Link]
- Parrott, J. M., Jones, G. N., & O'Connor, J. C. (2023). Lipopolysaccharide-induced sickness behavior is not altered in male Fmr1-deficient mice. Brain, Behavior, and Immunity - Health, 32, 100669. [Link]
- Hueston, C. M., Deak, T., & Charley, R. C. (2014). Neural and Behavioral Responses to Low-Grade Inflammation. Neuroscience, 256, 217–231. [Link]
- Savage, J., Johnson, R., & Wu, Y. (2019). LPS induced sickness behavior in 4 month old mice. Mice were injected...
- Rasley, A., & Marriott, I. (2017). Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P. PMC - NIH. [Link]
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. [Link]
- Rasley, A., Marriott, I., & Bost, K. L. (2017).
- Zhang, B., Yamamura, T., & Kondo, T. (1997). Regulation of Experimental Autoimmune Encephalomyelitis by Natural Killer (NK) Cells. The Journal of Experimental Medicine, 186(10), 1677–1687. [Link]
- Wang, Q., Chu, C. H., Qian, L., Chen, S. H., Wilson, B., Oyarzabal, E., & Hong, J. S. (2014). Substance P Exacerbates Dopaminergic Neurodegeneration through Neurokinin-1 Receptor-Independent Activation of Microglial NADPH Oxidase. The Journal of Neuroscience, 34(37), 12490–12503. [Link]
- Greenwood-Van Meerveld, B., Johnson, A. C., & Travagli, R. A. (2009). Role of spinal microglia in visceral hyperalgesia and NK1R upregulation in a rat model of chronic stress. Gastroenterology, 136(4), 1339–1348. [Link]
- Zhang, B., Yamamura, T., & Kondo, T. (1997). Regulation of Experimental Autoimmune Encephalomyelitis by Natural Killer (NK) Cells. The Journal of Experimental Medicine, 186(10), 1677–1687. [Link]
- Bio-protocol. (n.d.). Quantitative real-time PCR (RT-PCR) and enzyme-linked immunosorbent assay (ELISA) for proinflammatory cytokines assessment. Bio-protocol. [Link]
- Shang, Y., Liu, Y., & Liu, H. (2019). Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation.
- Ramesh, G., MacLean, A. G., & Philipp, M. T. (2013). Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis. Cellular and Molecular Life Sciences, 70(23), 4475–4489. [Link]
- Sun, J., Ramnath, R. D., & Tamizhselvi, R. (2008). Substance P enhances NF-κB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways. American Journal of Physiology-Cell Physiology, 294(6), C1586–C1596. [Link]
- Wikipedia. (n.d.). Experimental autoimmune encephalomyelitis. Wikipedia. [Link]
- Ilaria, C., & Sentman, C. L. (2013). Experimental Autoimmune Encephalitis (EAE) severity is similar in Klrk1+/+ and Klrk1 - ResearchGate.
- Zhang, B., Yamamura, T., & Kondo, T. (1997).
- Bio-Rad. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Bio-Rad. [Link]
- O'Connor, C., & Smyth, P. (2012). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 929, 399–412. [Link]
- ResearchGate. (2015). Which is a good technique to measure the neuro-inflammatory markers in brain?.
- ResearchGate. (n.d.). ELISA and RT-qPCR evaluation of cytokines in the embryonic mouse...
- Poma, A., & Lazzari, S. (2017). This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers. Clinical Pharmacology in Drug Development, 6(5), 485-493. [Link]
- Rapoport, B. (2017). This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. Recent Patents on Anti-cancer Drug Discovery, 12(2), 139–147. [Link]
- Yang, L., & Li, L. (2021). Targeting neuroinflammation as a preventive and therapeutic approach for perioperative neurocognitive disorders.
- Khan, S., & Ahmad, S. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28073. [Link]
Sources
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 14. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scienceopen.com [scienceopen.com]
- 26. Systemic Immune Activation Leads to Neuroinflammation and Sickness Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NEURAL AND BEHAVIORAL RESPONSES TO LOW-GRADE INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. bioradiations.com [bioradiations.com]
- 30. researchgate.net [researchgate.net]
- 31. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 32. Regulation of Experimental Autoimmune Encephalomyelitis by Natural Killer (NK) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. rupress.org [rupress.org]
- 34. Regulation of experimental autoimmune encephalomyelitis by natural killer (NK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Targeting neuroinflammation as a preventive and therapeutic approach for perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: Defining the Safety Profile of a Long-Acting NK-1 Antagonist
An In-Depth Technical Guide to the Preclinical Toxicology of High-Dose Rolapitant
Prepared by: Gemini, Senior Application Scientist
This compound (Varubi®) is a highly selective, long-acting neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] Its mechanism centers on blocking the action of substance P in the central nervous system, a key mediator of the emetic reflex.[3][4] With a remarkably long half-life of approximately 180 hours, understanding its safety profile at exposures exceeding the therapeutic dose is a critical component of its nonclinical evaluation.[3][5] This guide provides a comprehensive technical overview of the preclinical toxicology program for this compound, with a specific focus on the findings from high-dose studies. We will dissect the strategic rationale behind the study designs, present key toxicological findings, and elucidate the self-validating protocols that form the basis of the regulatory submission and approval process.[6][7]
The Imperative for High-Dose Preclinical Studies: Beyond Efficacy to Safety
The primary objectives of any preclinical safety program are to identify a safe starting dose for human trials, define potential target organs for toxicity, and establish safety parameters for clinical monitoring.[8][9] High-dose studies are fundamental to this process. By administering doses that significantly exceed the anticipated therapeutic exposure, researchers can establish a "No Observed Adverse Effect Level" (NOAEL)—the highest dose at which no significant adverse effects are found.[8][10] This NOAEL is crucial for calculating the therapeutic index, a quantitative measure of the drug's safety margin. For a drug like this compound with a very long half-life and potential for accumulation, a thorough high-dose evaluation is essential to unmask any dose- or duration-dependent toxicities that might not be apparent at therapeutic levels.
The this compound Preclinical Toxicology Program: A Multi-Faceted Approach
A standard preclinical toxicology program is a structured, multi-stage process governed by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][11] The program for this compound would have encompassed safety pharmacology, general toxicology, genotoxicity, carcinogenicity, and developmental and reproductive toxicology (DART) studies.
Caption: Simplified Substance P/NK-1 receptor signaling pathway.
The translation of these preclinical findings to human risk assessment involves a weight-of-evidence approach. The lack of significant toxicity in general repeat-dose studies in adult animals, combined with adequate safety margins from carcinogenicity studies, supports the drug's safety for its approved indication in adults. [6][12][13]The findings in juvenile animals, however, rightly led to specific labeling language and contraindicate its use in very young pediatric patients, pending further data. [6][14]
Conclusion
The preclinical toxicology program for this compound, particularly the high-dose studies, establishes a well-defined safety profile. While generally well-tolerated in adult animal models with no major target organ toxicities, high-dose exposure revealed specific risks related to developmental processes, including teratogenicity in an avian model and effects on sexual maturation in juvenile rats. [5][6]These findings underscore the critical importance of conducting comprehensive, high-dose toxicology studies that include specialized endpoints like developmental and juvenile toxicity. This rigorous preclinical evaluation provides the essential scientific foundation for its safe clinical use in the approved population and informs contraindications and warnings for others.
References
- National Center for Biotechnology Information. (2024). This compound - LiverTox. NCBI Bookshelf. [Link]
- Solanki, S., et al. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28087. [Link]
- Drugs.com. (2025). This compound Monograph for Professionals. [Link]
- Redko, F., et al. (2018). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PLoS ONE, 13(7), e0200313. [Link]
- The Pharmaceutical Journal. (2015). FDA approves this compound to prevent chemotherapy-induced nausea. [Link]
- Singh, M., & Hashmi, M. F. (2024). Antiemetic Neurokinin-1 Receptor Blockers.
- U.S. Food and Drug Administration. (2017). Cross Discipline Team Leader Review - Varubi (this compound).
- U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s) - Varubi (this compound).
- Wikipedia. (n.d.). This compound. [Link]
- National Cancer Institute. (2015).
- The Medical Letter on Drugs and Therapeutics. (2018). Severe Hypersensitivity Reactions with this compound IV Emulsion (Varubi). [Link]
- P. T. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. Pharmacy and Therapeutics, 41(6), 359–363. [Link]
- Barbour, S., et al. (2017). Integrated safety analysis of this compound with coadministered drugs from phase II/III trials. Annals of Oncology, 28(6), 1268–1273. [Link]
- U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
- European Medicines Agency. (2017). Assessment report: Varuby (this compound). [Link]
- Zhang, Y., et al. (2023). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 14, 1170757. [Link]
- Cascieri, M. A., et al. (1994). Antagonists that demonstrate species differences in neurokinin-1 receptors. Molecular Pharmacology, 45(3), 568-574. [Link]
- U.S. Food and Drug Administration. (2014). Clinical Pharmacology and Biopharmaceutics Review(s) - Varubi (this compound).
- Patsnap. (2024). What is the mechanism of this compound Hydrochloride?.
- Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Cancers, 6(3), 1598–1611. [Link]
- All Wales Therapeutics and Toxicology Centre. (2018). AWMSG SECRETARIAT ASSESSMENT REPORT this compound (Varuby®). [Link]
- Barbour, S., et al. (2017). Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound. Annals of Oncology, 28(6), 1268-1273. [Link]
- European Medicines Agency. (2020). Varuby. [Link]
- Sanger, G. J., & Andrews, P. L. R. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action and lessons for future drug development. British Journal of Pharmacology, 180(14), 1827-1847. [Link]
- Social Science Research Institute, Duke University. (n.d.).
- González-Cámpora, R., et al. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. International Journal of Molecular Sciences, 23(21), 13346. [Link]
- Navari, R. M. (2018). This compound in the Current Management of Chemotherapy-induced Nausea and Vomiting. European Medical Journal, 3(3), 74-81. [Link]
- Omics Online. (2024). Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. [Link]
- Auxo-Chromo-Fours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. [Link]
- Celio, L., et al. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Review of Clinical Pharmacology, 12(4), 305-314. [Link]
- University of Virginia School of Medicine. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]
- European Medicines Agency. (n.d.).
- International Council for Harmonis
- Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Preventing Nausea and Vomiting from Chemotherapy - NCI [cancer.gov]
- 8. fda.gov [fda.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
A Pharmacological Guide to the Neurotransmitter Receptor Selectivity of Rolapitant
Abstract
Rolapitant (Varubi®) is a potent, long-acting antagonist of the human substance P/neurokinin-1 (NK-1) receptor, indicated for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy.[1] Its clinical efficacy is fundamentally linked to its high affinity and selectivity for the NK-1 receptor, the primary mediator of the emetic reflex triggered by the neuropeptide Substance P. This technical guide provides an in-depth analysis of this compound's interaction profile with other key central nervous system (CNS) neurotransmitter systems. We will examine the core mechanism of NK-1 receptor antagonism, present comprehensive receptor binding data, and detail the experimental methodologies required to validate its selectivity. The data collectively demonstrate that this compound possesses a highly specific pharmacological profile, with minimal to no significant affinity for a broad range of other neurotransmitter receptors, thereby minimizing the potential for off-target side effects commonly associated with less selective antiemetic agents.
Primary Pharmacodynamics: High-Affinity Antagonism of the NK-1 Receptor
Chemotherapy-induced nausea and vomiting (CINV) is a debilitating side effect mediated by the release of neurotransmitters in both the gastrointestinal tract and the brain.[1] The neuropeptide Substance P is a key mediator in this process, binding to NK-1 receptors located in the brain's vomiting center.[2][3] The release of Substance P following chemotherapy triggers the emetic reflex.[2] this compound exerts its antiemetic effect by selectively binding to and blocking the NK-1 receptor, preventing its activation by Substance P.[4][5]
-
High-Affinity Binding: In vitro studies have established that this compound binds to the human NK-1 receptor with high affinity, exhibiting a Ki (inhibitor constant) of 0.66 nM.[6] This high affinity contributes to its potent and sustained receptor blockade. A single 180 mg oral dose of this compound results in high NK-1 receptor occupancy (73%) in the brain for up to 120 hours.[7]
-
Prolonged Half-Life: A key pharmacological characteristic of this compound is its exceptionally long plasma half-life, ranging from 169 to 183 hours.[8][9] This allows a single dose to provide coverage throughout the entire delayed CINV risk period (>24 to 120 hours post-chemotherapy).[10]
NK-1 Receptor Signaling Pathway
The NK-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor activates a Gq/11 protein, initiating a downstream signaling cascade that leads to neuronal excitation.
-
Activation: Substance P binds to the NK-1 receptor.
-
G-Protein Coupling: The receptor-ligand complex activates the Gq/11 alpha subunit.
-
PLC Activation: Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in neuronal depolarization and transmission of the emetic signal.[11][12]
This compound, as a competitive antagonist, occupies the binding site on the NK-1 receptor, physically preventing Substance P from initiating this signaling cascade.
Investigation of Off-Target Neurotransmitter System Interactions
A critical component of any CNS drug's safety profile is its selectivity. To quantify this compound's specificity, its binding affinity was assessed against a wide panel of other neurotransmitter receptors, transporters, and ion channels. The primary rationale is to ensure that this compound does not interact with other pathways known to be involved in emesis or to cause common drug side effects.
Key systems for evaluation include:
-
Serotonergic (5-HT3) System: 5-HT3 receptor antagonists are a cornerstone of antiemetic therapy, particularly for acute CINV.[9][13] Assessing interaction is crucial to understand potential synergistic or redundant effects.
-
Dopaminergic (D2) System: D2 receptor antagonists are also used as antiemetics, but their use can be limited by extrapyramidal side effects.[9] Lack of D2 affinity is a key safety differentiator.
-
Other CNS Receptors: Broad screening against muscarinic, adrenergic, histamine, and opioid receptors helps predict other potential side effects like sedation, dry mouth, or constipation.
Methodology: Radioligand Competitive Binding Assay
The standard for assessing a compound's binding affinity for a specific receptor is the in vitro radioligand competitive binding assay. This technique quantifies the ability of an unlabeled test compound (this compound) to displace a radioactive ligand that is known to bind with high affinity and specificity to the target receptor.
Protocol Outline:
-
Tissue/Cell Preparation: A source of the target receptor is required. This is typically a crude membrane preparation from recombinant cells stably expressing the human receptor of interest (e.g., 5-HT3, D2) or from animal tissues known to have high receptor density.
-
Assay Incubation: The membrane preparation is incubated in a buffered solution with:
-
A fixed concentration of a specific radioligand (e.g., [³H]-GR65630 for 5-HT3 receptors).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Determination of Non-Specific Binding: A parallel set of reactions is run in the presence of a high concentration of a known, non-radioactive ligand for the target receptor. This determines the amount of radioligand that binds to non-receptor components, which is later subtracted from the total binding.
-
Separation: After incubation reaches equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is most commonly achieved via rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand).
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of test compound that inhibits 50% of the specific radioligand binding) is calculated. The IC50 is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
This self-validating system provides a quantitative measure (Ki) of the drug's affinity for the target, allowing for direct comparison across multiple receptors.
Results: Receptor Selectivity Profile
In vitro studies demonstrate that this compound is highly selective for the NK-1 receptor. It shows minimal or no significant binding affinity for a broad panel of over 115 other targets, including key neurotransmitter receptors involved in emesis and CNS function.[14][15]
| Receptor Target | This compound Binding Affinity (Ki) | Clinical Relevance / Implication |
| Neurokinin-1 (NK-1) | 0.66 nM [6] | Primary Therapeutic Target. High affinity drives efficacy in CINV. |
| Neurokinin-2 (NK-2) | >1,000-fold lower than NK-1[6][14] | High selectivity within the neurokinin receptor family. |
| Neurokinin-3 (NK-3) | >1,000-fold lower than NK-1[6][14] | High selectivity within the neurokinin receptor family. |
| Serotonin (5-HT3) | No significant affinity[7][15] | Lack of interaction with the primary target of 'setron' antiemetics.[16] |
| Dopamine (D2) | No significant affinity[15] | Low risk of extrapyramidal symptoms (EPS) seen with D2 antagonists. |
| Muscarinic Receptors | No significant affinity[15] | Low risk of anticholinergic side effects (e.g., dry mouth, constipation). |
| Histamine Receptors | No significant affinity[15] | Low risk of sedation associated with H1 antagonists. |
| Adrenergic Receptors | No significant affinity[15] | Low risk of cardiovascular side effects like hypotension. |
| Opioid Receptors | No significant affinity[15] | Does not interact with pathways for analgesia or opioid side effects. |
Note: "No significant affinity" generally implies Ki values are >1,000 nM or show <50% inhibition at high screening concentrations (e.g., 10 µM), indicating a separation of at least 1000-fold from the on-target affinity.
Functional Significance and Clinical Implications
The binding data clearly indicate that this compound's pharmacological action is focused on the NK-1 receptor. This high degree of selectivity is clinically significant and translates into a favorable safety and tolerability profile.
-
Avoidance of Off-Target Side Effects: Unlike older, multi-target antiemetics, this compound's specificity means it is unlikely to cause side effects mediated by other neurotransmitter systems. For example, the lack of D2 receptor binding avoids the risk of movement disorders (dystonia, akathisia) that can occur with dopamine antagonists.[9]
-
Favorable Drug-Drug Interaction Profile (at the Receptor Level): this compound does not interfere with the binding of other antiemetics like 5-HT3 antagonists (e.g., ondansetron, granisetron) or corticosteroids (e.g., dexamethasone) at their respective receptors, supporting its use in combination therapy.[1][2]
-
Metabolic Interactions: It is important to note that while this compound is highly selective at the receptor level, it is a moderate inhibitor of the metabolic enzyme CYP2D6.[3][6] This is a pharmacokinetic, not a pharmacodynamic, interaction and must be considered when co-administering drugs that are substrates of this enzyme.[3][15] Unlike other NK-1 antagonists, however, this compound does not induce or inhibit CYP3A4, a major metabolic pathway for many chemotherapy agents.[6][17]
Conclusion
This compound is a highly selective antagonist of the NK-1 receptor. Its pharmacological profile is characterized by potent, high-affinity binding to its intended target and a notable lack of interaction with other key neurotransmitter systems, including the serotonergic and dopaminergic pathways critical to other antiemetic drug classes. This receptor specificity, confirmed through comprehensive in vitro binding assays, underpins its clinical utility, providing effective prevention of delayed CINV while minimizing the risk of off-target side effects. This focused mechanism of action makes this compound a well-tolerated and effective component of modern antiemetic regimens for patients undergoing cancer chemotherapy.
References
- Title: this compound | C25H26F6N2O2 | CID 10311306 Source: PubChem URL:[Link]
- Title: this compound Source: CancerQuest URL:[Link]
- Title: What is the mechanism of this compound Hydrochloride?
- Title: this compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting Source: P & T : a peer-reviewed journal for formulary management URL:[Link]
- Title: What is this compound Hydrochloride used for?
- Title: The substance P/neurokinin-1 receptor (SP/NK-1R) system regulates several cell signaling pathways involved in cancer progression.
- Title: Neurobiology of substance P and the NK1 receptor. Source: Semantic Scholar URL:[Link]
- Title: VARUBI™ (this compound)
- Title: Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) Source: PubMed URL:[Link]
- Title: Recent developments in the clinical pharmacology of this compound: subanalyses in specific popul
- Title: Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting Source: PubMed Central URL:[Link]
- Title: Neurobiology of substance P and the NK1 receptor Source: PubMed URL:[Link]
- Title: Substance P activation of NK1 receptors modulates several signaling pathways.
- Title: Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) Source: Dove Medical Press URL:[Link]
- Title: Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System Source: PubMed Central URL:[Link]
- Title: this compound Source: New Drug Approvals URL:[Link]
- Title: this compound Monograph for Professionals Source: Drugs.com URL:[Link]
- Title: this compound Source: LiverTox - NCBI Bookshelf URL:[Link]
- Title: this compound Source: P & T : a peer-reviewed journal for formulary management URL:[Link]
- Title: 5HT 3 receptor antagonists' binding affinity and plasma half-life Source: ResearchG
- Title: Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions Source: PubMed Central URL:[Link]
- Title: 5HT 3 receptor antagonists' binding affinity and plasma half-life a Source: ResearchG
- Title: Assessment of affinities and dissociation potencies of several 5-HT2 antagonists to and from M2 muscarinic receptor in rat heart membranes Source: PubMed URL:[Link]
- Title: 5HT3 receptor antagonists Source: Drugs.com URL:[Link]
Sources
- 1. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cancerquest.org [cancerquest.org]
- 6. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dovepress.com [dovepress.com]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. drugs.com [drugs.com]
- 16. drugs.com [drugs.com]
- 17. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Pharmacogenomic Markers on Rolapitant Response: An In-depth Technical Guide
Introduction: The Clinical Challenge of Chemotherapy-Induced Nausea and Vomiting and the Role of Rolapitant
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and debilitating side effect of cancer treatment, impacting a patient's quality of life and their ability to adhere to prescribed therapeutic regimens.[1] this compound, a highly selective and long-acting neurokinin-1 (NK1) receptor antagonist, represents a key therapeutic agent in the prevention of delayed CINV.[1][2][3] By blocking the binding of substance P to NK1 receptors in the brain, this compound effectively mitigates the emetic reflex.[1][4][5][6]
While this compound has demonstrated significant efficacy, inter-individual variability in patient response is observed. This guide delves into the critical role of pharmacogenomics in understanding and predicting this variability. We will explore the genetic markers that potentially influence this compound's pharmacokinetics and pharmacodynamics, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of this emerging field.
Pharmacokinetics of this compound: A Foundation for Pharmacogenomic Inquiry
This compound exhibits a unique pharmacokinetic profile characterized by a long half-life of approximately 180 hours, allowing for a single oral dose to provide protection against delayed CINV for up to five days.[7][8][9] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its major active metabolite, M19 (C4-pyrrolidine-hydroxylated this compound).[1][2][10][11] Unlike other NK1 receptor antagonists, this compound is not a significant inhibitor or inducer of CYP3A4, which minimizes certain drug-drug interactions.[2][7][12][13] However, it is a moderate inhibitor of CYP2D6 and an inhibitor of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[1][2][4][11]
This metabolic and transport pathway provides a logical starting point for investigating the influence of genetic variations on this compound's disposition and, consequently, its clinical effects. The following sections will explore the key genes and their polymorphisms that are of primary interest.
Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~4 hours | [2][3] |
| Half-life (t1/2) | 169-183 hours | [2][11] |
| Plasma Protein Binding | 99.8% | [2][11] |
| Primary Metabolizing Enzyme | CYP3A4 | [1][2][10][11] |
| Active Metabolite | M19 (C4-pyrrolidine-hydroxylated this compound) | [1][2][10][11] |
Core Pharmacogenomic Considerations for this compound
While direct, large-scale pharmacogenomic studies on this compound are still emerging, we can infer potential genetic influences based on its known metabolic and transport pathways. The primary genes of interest are CYP3A4, CYP2D6, and ABCB1 (which encodes P-glycoprotein). Furthermore, variations in the gene encoding the drug's target, TACR1, could influence its pharmacodynamic response.
The Role of CYP3A4 Polymorphisms
Given that CYP3A4 is the primary enzyme responsible for metabolizing this compound to its active metabolite, M19, genetic variations in the CYP3A4 gene could theoretically alter the rate of this conversion, leading to variations in drug exposure and response.[1][2][10][11] However, it is important to note that while many polymorphisms have been identified in CYP3A4, their clinical significance is often less pronounced compared to other CYP enzymes due to high inter-individual variability in its expression that is not solely explained by genetics.
Strong inducers of CYP3A4, such as rifampin, have been shown to significantly decrease this compound plasma concentrations, potentially reducing its efficacy.[1][6][10] This highlights the sensitivity of this compound exposure to CYP3A4 activity. Therefore, individuals with genetic variants leading to increased CYP3A4 function could potentially experience lower this compound exposure, although this has yet to be clinically established.
CYP2D6 Polymorphisms and Drug-Drug Interaction Potential
This compound is a moderate inhibitor of CYP2D6.[1][2][4][11] This is a critical consideration in a patient population often receiving polypharmacy. The inhibitory effect of this compound can persist for at least 28 days, leading to increased plasma concentrations of co-administered CYP2D6 substrates.[6][14] The clinical implication is an increased risk of adverse events for drugs with a narrow therapeutic index that are metabolized by CYP2D6, such as thioridazine and pimozide, where co-administration is contraindicated.[2][14][15]
The pharmacogenomic relevance here lies in the patient's own CYP2D6 genotype. Individuals who are CYP2D6 poor metabolizers may be at an even higher risk of exaggerated effects from CYP2D6 substrates when taking this compound. Conversely, the clinical impact of this compound's inhibition might be less pronounced in CYP2D6 ultrarapid metabolizers. While there are no current guidelines to adjust this compound dosing based on CYP2D6 genotype, an understanding of a patient's metabolizer status can inform the risk assessment of concomitant medications.
ABCB1 Polymorphisms and P-glycoprotein Function
This compound is an inhibitor of the P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 gene.[4][11] P-gp plays a crucial role in limiting the distribution of drugs into tissues, including the brain. By inhibiting P-gp, this compound can increase the plasma concentrations of co-administered P-gp substrates, such as digoxin.[2][11]
Genetic polymorphisms in the ABCB1 gene are known to influence P-gp expression and function. Variations in ABCB1 could therefore modulate the magnitude of the drug-drug interactions involving this compound and P-gp substrates. For instance, a patient with a low-functioning ABCB1 variant might experience a more pronounced increase in a co-administered P-gp substrate when taking this compound compared to an individual with a normal-functioning variant.
The Drug Target: TACR1 Gene Variants
The therapeutic efficacy of this compound is directly linked to its high-affinity binding to the NK1 receptor, which is encoded by the TACR1 gene.[1][4][5][6][16] Genetic variations in TACR1 have the potential to alter the structure, expression, or function of the NK1 receptor, thereby influencing this compound's binding affinity and subsequent downstream signaling.
Studies in other fields, such as alcohol dependence, have shown that genetic variation at the TACR1 locus can be associated with altered NK1 receptor expression and sensitivity to NK1R antagonists.[17][18] While no specific TACR1 variants have been definitively linked to altered this compound response in CINV, this remains a promising area for future research. Identifying such variants could lead to the development of predictive biomarkers for this compound efficacy.
Experimental Protocols for Pharmacogenomic Analysis
Investigating the influence of the aforementioned genetic markers on this compound response requires robust and validated experimental methodologies. The following outlines a general workflow for such studies.
Diagram: Experimental Workflow for this compound Pharmacogenomic Analysis
Caption: A generalized workflow for investigating the pharmacogenomics of this compound.
Step-by-Step Methodology for TaqMan Genotyping Assay
A common and reliable method for genotyping specific single nucleotide polymorphisms (SNPs) is the TaqMan qPCR assay.
-
DNA Isolation: Extract high-quality genomic DNA from patient samples (e.g., whole blood or saliva) using a commercially available kit. Quantify the DNA concentration and assess its purity.
-
Assay Selection: Select pre-designed or custom TaqMan SNP Genotyping Assays for the target polymorphisms in CYP3A4, CYP2D6, ABCB1, and TACR1. Each assay contains two allele-specific probes labeled with different fluorescent dyes (e.g., FAM and VIC).
-
Reaction Setup: Prepare the qPCR reaction mixture containing TaqMan Genotyping Master Mix, the selected SNP Genotyping Assay, and the purified genomic DNA.
-
PCR Amplification: Perform the qPCR on a real-time PCR instrument. The thermal cycling protocol will typically include an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
-
Data Analysis: During the PCR, the instrument measures the fluorescence emitted by each probe. The endpoint fluorescence data is used to generate an allelic discrimination plot, which clusters samples into homozygous for allele 1, homozygous for allele 2, and heterozygous genotypes.
Signaling Pathway and Logical Relationships
Diagram: this compound's Mechanism of Action and Metabolic Pathway
Caption: this compound's dual role in blocking the NK1 receptor and its metabolism by CYP3A4.
Future Directions and Clinical Implications
The field of this compound pharmacogenomics is ripe for exploration. Future research should focus on:
-
Large-scale clinical trials: Prospective studies are needed to definitively correlate genetic variants in CYP3A4, CYP2D6, ABCB1, and TACR1 with this compound efficacy and safety outcomes in diverse patient populations.
-
Functional studies: In vitro and in vivo studies are required to elucidate the precise molecular mechanisms by which identified genetic variants alter this compound's pharmacology.
-
Development of clinical guidelines: Should predictive pharmacogenomic markers be identified and validated, the development of evidence-based clinical guidelines for pre-prescription genotyping will be essential to translate these findings into improved patient care.[19][20][21][22][23]
Conclusion
While the direct evidence base for this compound pharmacogenomics is still developing, a strong theoretical framework based on its metabolism, transport, and target of action suggests that genetic factors are likely to play a role in the observed inter-individual variability in patient response. By focusing on key genes such as CYP3A4, CYP2D6, ABCB1, and TACR1, the research and drug development community can work towards a future of personalized medicine in CINV management, optimizing the use of this compound to ensure maximal benefit for every patient.
References
- This compound - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information.
- This compound | C25H26F6N2O2 | CID 10311306 - PubChem. (n.d.). National Center for Biotechnology Information.
- This compound | CancerQuest. (n.d.). CancerQuest.
- Varubi (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- This compound Monograph for Professionals - Drugs.com. (2025, January 6). Drugs.com.
- VARUBI™ (this compound) tablets, for oral use - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration.
- This compound - Wikipedia. (n.d.). Wikipedia.
- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap.
- Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed. (2017, March 24). National Center for Biotechnology Information.
- Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PubMed Central. (n.d.). National Center for Biotechnology Information.
- This compound: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). RxList.
- This compound tablets - Cleveland Clinic. (n.d.). Cleveland Clinic.
- Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - Dove Medical Press. (2017, March 24). Dove Medical Press.
- 206500Orig1s000 - accessdata.fda.gov. (2014, September 5). U.S. Food and Drug Administration.
- Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC - PubMed Central. (2017, February 22). National Center for Biotechnology Information.
- This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting. (2015, September 25). The Medical Letter on Drugs and Therapeutics.
- Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed. (2018, November 13). National Center for Biotechnology Information.
- This compound is not a mechanism‐based inactivator or tight‐binding inhibitor of CYP2D6 in vitro. (2025, August 6). The FASEB Journal.
- This compound Is a Reversible Inhibitor of CYP2D6 - PubMed - NIH. (2019, April 5). National Center for Biotechnology Information.
- TACR1 Gene - GeneCards | NK1R Protein | NK1R Antibody. (n.d.). GeneCards.
- Pharmacogenetic Testing. (n.d.). Aetna.
- Table of Pharmacogenetic Associations - FDA. (n.d.). U.S. Food and Drug Administration.
- Tacr1 gene variation and neurokinin 1 receptor expression is associated with antagonist efficacy in genetically selected alcohol-preferring rats - PubMed. (2013, April 15). National Center for Biotechnology Information.
- Appropriate Use Criteria: Pharmacogenomic Testing - Carelon Clinical Guidelines. (2024, April 11). Carelon.
- Pharmacogenomic Testing - Carelon Clinical Guidelines. (2017, November 1). Carelon.
- Recommendations for pharmacogenetic testing in clinical practice guidelines in the US. (2024, August 12). American Journal of Health-System Pharmacy.
- Tacr1 Gene Variation and Neurokinin 1 Receptor Expression Is Associated with Antagonist Efficacy in Genetically Selected Alcohol-Preferring Rats - PMC - PubMed Central. (2013, February 16). National Center for Biotechnology Information.
- Clinically Relevant Genetic Variations in Drug Metabolizing Enzymes - PMC. (n.d.). National Center for Biotechnology Information.
- Individual Variation in Drug Responses - Clinical GateClinical Gate. (2017, April 8). Clinical Gate.
- Relating Human Genetic Variation to Variation in Drug Responses - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Variant Annotations - TACR1 - ClinPGx. (n.d.). ClinPGx.
- Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. (2022, August 17). Cureus.
- Genetic risk factors for chemotherapy-induced nausea and vomiting in patients with cancer receiving cisplatin-based chemotherapy - PubMed. (n.d.). National Center for Biotechnology Information.
Sources
- 1. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cancerquest.org [cancerquest.org]
- 6. Varubi (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 13. Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. genecards.org [genecards.org]
- 17. Tacr1 gene variation and neurokinin 1 receptor expression is associated with antagonist efficacy in genetically selected alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tacr1 Gene Variation and Neurokinin 1 Receptor Expression Is Associated with Antagonist Efficacy in Genetically Selected Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacogenetic Testing [southcarolinablues.com]
- 20. Table of Pharmacogenetic Associations | FDA [fda.gov]
- 21. guidelines.carelonmedicalbenefitsmanagement.com [guidelines.carelonmedicalbenefitsmanagement.com]
- 22. guidelines.aimspecialtyhealth.com [guidelines.aimspecialtyhealth.com]
- 23. Recommendations for pharmacogenetic testing in clinical practice guidelines in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Reversed-Phase HPLC Method for the Quantification of Rolapitant in Human Plasma
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Rolapitant in human plasma. This compound is a highly selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] Given its high plasma protein binding (approximately 99.8%) and long half-life (169-183 hours), a reliable and sensitive analytical method is crucial for pharmacokinetic and toxicokinetic studies.[1][3] This protocol employs a protein precipitation method for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7][8]
Introduction
This compound is a potent antiemetic agent that functions by blocking the binding of substance P to the NK1 receptor in the central nervous system.[1][9] Its pharmacokinetic profile is characterized by nearly complete oral bioavailability, extensive tissue distribution, and a remarkably long elimination half-life of about 7 days.[3][10] Metabolism occurs primarily via the cytochrome P450 enzyme CYP3A4, leading to the formation of a major active metabolite, M19 (C4-pyrrolidine-hydroxylated this compound).[1][3][9]
The high degree of plasma protein binding presents a challenge for bioanalysis, necessitating an efficient sample preparation strategy to release the drug from its protein-bound state.[11][12] This application note describes a straightforward yet effective protein precipitation technique, which is a common and efficient method for preparing plasma samples for HPLC analysis.[13][14][15] The subsequent HPLC method provides a sensitive and reproducible means of quantifying this compound, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in a research setting.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (purity ≥99.5%)
-
Internal Standard (IS): Piroxicam (purity ≥99.5%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free, sourced from a certified blood bank)
-
Ultrapure water
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., OpenLab CDS or equivalent)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 4.5 with formic acid) in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions of this compound: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Piroxicam and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Experimental Protocols
Sample Preparation: Protein Precipitation
The high protein binding of this compound necessitates an effective extraction method. Protein precipitation is a simple, rapid, and efficient technique for removing proteins from plasma samples.[13][14][15] Acetonitrile is a commonly used and effective precipitating agent.[10]
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL Piroxicam).
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
// Node Definitions plasma [label="1. Plasma Sample (200 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_addition [label="2. Add Internal Standard\n(20 µL of 10 µg/mL Piroxicam)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitation [label="3. Add Acetonitrile (600 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="4. Vortex (1 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="5. Centrifuge\n(10,000 rpm, 10 min, 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="6. Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_injection [label="7. Inject into HPLC (20 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges plasma -> is_addition [arrowhead=normal, color="#5F6368"]; is_addition -> precipitation [arrowhead=normal, color="#5F6368"]; precipitation -> vortex [arrowhead=normal, color="#5F6368"]; vortex -> centrifuge [arrowhead=normal, color="#5F6368"]; centrifuge -> supernatant [arrowhead=normal, color="#5F6368"]; supernatant -> hplc_injection [arrowhead=normal, color="#5F6368"]; }
Figure 1: Workflow for Plasma Sample Preparation.
Chromatographic Conditions
The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds. The mobile phase composition of acetonitrile and a slightly acidic buffer provides good peak shape and resolution for basic compounds like this compound.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 4.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, and stability.[4][5][6][7][8]
Selectivity
Selectivity was evaluated by analyzing blank human plasma samples from six different sources to assess for any endogenous interferences at the retention times of this compound and the internal standard.
Linearity and Range
The linearity of the method was determined by analyzing calibration standards prepared by spiking blank plasma with known concentrations of this compound. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. A linear range of 0.1 µg/mL to 20 µg/mL is expected to be achieved.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in five replicates on the same day and on three different days. The acceptance criteria are a precision (%CV) of ≤15% and an accuracy (%RE) of ±15%.
Recovery
The extraction recovery of this compound and the internal standard from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.
Stability
The stability of this compound in human plasma was assessed under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -20°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 48 hours.
// Node Definitions validation [label="Method Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; selectivity [label="Selectivity\n(6 blank plasma sources)", fillcolor="#F1F3F4", fontcolor="#202124"]; linearity [label="Linearity & Range\n(Calibration Curve)", fillcolor="#F1F3F4", fontcolor="#202124"]; accuracy_precision [label="Accuracy & Precision\n(Intra- & Inter-day QC samples)", fillcolor="#F1F3F4", fontcolor="#202124"]; recovery [label="Recovery\n(Extracted vs. Unextracted)", fillcolor="#F1F3F4", fontcolor="#202124"]; stability [label="Stability\n(Freeze-thaw, short-term,\nlong-term, post-preparative)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges validation -> selectivity [arrowhead=normal, color="#5F6368"]; validation -> linearity [arrowhead=normal, color="#5F6368"]; validation -> accuracy_precision [arrowhead=normal, color="#5F6368"]; validation -> recovery [arrowhead=normal, color="#5F6368"]; validation -> stability [arrowhead=normal, color="#5F6368"]; }
Figure 2: Key Parameters for Method Validation.
Results and Discussion
The developed HPLC method demonstrated good separation of this compound and the internal standard, Piroxicam, from endogenous plasma components. A representative chromatogram would show well-resolved peaks with no significant interference at the retention times of the analytes. The retention time for this compound is expected to be around 6-8 minutes, and for Piroxicam, around 4-5 minutes under the specified chromatographic conditions.
The calibration curve for this compound in human plasma is expected to be linear over the concentration range of 0.1 µg/mL to 20 µg/mL, with a correlation coefficient (r²) of >0.99. The accuracy and precision results for the QC samples are anticipated to be within the acceptable limits of ±15%. The extraction recovery for both this compound and the internal standard is expected to be consistent and reproducible. Stability studies are predicted to show that this compound is stable in human plasma under the tested conditions.
Conclusion
The described RP-HPLC method provides a simple, sensitive, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and effective for a highly protein-bound drug. The method is validated according to international guidelines and is suitable for use in pharmacokinetic and other research studies requiring the measurement of this compound concentrations in a biological matrix.
References
- International Journal of Pharmacy and Biological Sciences. (n.d.). Estimation of this compound in its Bulk and Pharmaceutical Dosage Form by RP-HPLC Method.
- Wikipedia. (2023). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10311306, this compound.
- ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- YouTube. (2022). Sample Preparation for HPLC.
- PubMed Central. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study.
- American Journal of Pharmatech Research. (2023). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration.
- Quora. (2021). What is the use of internal standards in HPLC?
- Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards.
- Puno, C. C. M. R. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting.
- PubMed Central. (2014). Rapid Screening of Drug-Protein Binding Using High-Performance Affinity Chromatography with Columns Containing Immobilized Human Serum Albumin.
- Foundry Journal. (n.d.). Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma.
- University of Hertfordshire. (2002). Identification of metabolites of a substance P (NK1 receptor) antagonist in rat hepatocytes and rat plasma.
- PubMed Central. (2022). A validated liquid chromatography‐tandem mass spectroscopy method for the quantification of tolinapant in human plasma.
- PubMed. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study.
- National Institutes of Health. (2012). RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma.
- PubMed. (2012). RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma.
- National Institutes of Health. (2024). A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management.
- PubMed. (2021). Validated liquid chromatography coupled to tandem mass spectrometry method for simultaneous quantitation of tolvaptan and its five major metabolites in human plasma.
- PubMed. (2021). Determination and validation of aprepitant in rat plasma using LC-MS/MS.
- PLOS ONE. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring.
- ResearchGate. (2012). RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma.
- LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A validated liquid chromatography‐tandem mass spectroscopy method for the quantification of tolinapant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated liquid chromatography coupled to tandem mass spectrometry method for simultaneous quantitation of tolvaptan and its five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 9. researchgate.net [researchgate.net]
- 10. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Screening of Drug-Protein Binding Using High-Performance Affinity Chromatography with Columns Containing Immobilized Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. nacalai.com [nacalai.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Foreword: The Rationale for a Dedicated Rolapitant Bioanalytical Method
An In-Depth Guide to the Bioanalysis of Rolapitant and its Active Metabolite by LC-MS/MS
This compound (Varubi®) is a highly selective and long-acting neurokinin-1 (NK₁) receptor antagonist, a critical therapeutic agent for preventing delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][3] A defining characteristic of this compound is its exceptionally long terminal half-life of approximately 7 days (169-183 hours).[4][5][6] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form its major active metabolite, M19 (C4-pyrrolidine-hydroxylated this compound).[4][5][7][8] This metabolite is also pharmacologically active and exhibits a prolonged half-life, contributing significantly to the overall therapeutic effect.[4][9]
Given the long half-lives and the clinical relevance of both the parent drug and its active metabolite, a robust, sensitive, and selective bioanalytical method is indispensable for comprehensive pharmacokinetic (PK) and drug-drug interaction (DDI) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled specificity and sensitivity for quantifying analytes in complex biological matrices.[10][11]
This application note provides a detailed protocol for the simultaneous quantification of this compound and its M19 metabolite in human plasma. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific reasoning behind the selection of specific techniques and parameters.
Analyte Biochemistry and Metabolic Pathway
This compound undergoes oxidative metabolism mediated by CYP3A4, leading to hydroxylation on the C4-position of the pyrrolidine ring to form the M19 metabolite.[8][9] Understanding this simple, yet crucial, metabolic step is fundamental to the analytical strategy, as it defines the two primary targets for quantification.
Caption: Metabolic conversion of this compound to its active M19 metabolite.
Principle of the LC-MS/MS Method
The analytical approach is based on the principle of tandem mass spectrometry, specifically utilizing the Multiple Reaction Monitoring (MRM) mode for quantification. This technique provides exceptional selectivity and sensitivity. The core workflow involves:
-
Sample Preparation: Isolation of this compound and M19 from the plasma matrix and removal of interfering endogenous components like proteins and phospholipids.[12][13]
-
Chromatographic Separation: Use of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the parent drug, its metabolite, and any remaining matrix components based on their physicochemical properties before they enter the mass spectrometer.
-
Ionization: The separated analytes are ionized, typically using Electrospray Ionization (ESI), to generate charged molecules suitable for mass analysis.
-
Mass Analysis (MS/MS): The ionized analytes are selected in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z), fragmented in the second quadrupole (q2, collision cell), and specific fragment ions are selected in the third quadrupole (Q3) for detection. This precursor-to-product ion transition is unique to the analyte and forms the basis of MRM, ensuring that only the compound of interest is quantified.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: this compound and M19 metabolite (purity >98%).
-
Internal Standard (IS): Stable isotope-labeled (SIL) this compound (e.g., this compound-d4) is highly recommended to compensate for matrix effects and variability in extraction and ionization. If unavailable, a structurally similar analog with a different mass can be used.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates.
Instrumentation
-
LC System: A UHPLC system capable of delivering reproducible gradients at high pressures (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., SCIEX Triple Quad series, Thermo Scientific TSQ series, Agilent 6400 series) equipped with a positive electrospray ionization (ESI+) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating these relatively hydrophobic molecules.
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and M19 reference standards and dissolve in methanol to a final concentration of 1 mg/mL. Prepare the Internal Standard stock similarly.
-
Working Solutions: Prepare serial dilutions of the primary stocks in 50:50 acetonitrile:water to create a series of working solutions for spiking into blank plasma.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve, typically covering a range of 0.1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
Plasma Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput workflows.[13][14] It effectively removes the majority of plasma proteins by denaturation with an organic solvent.
Caption: High-throughput plasma sample preparation workflow.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma (CC, QC, or study sample) into a 1.5 mL polypropylene tube.
-
Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration. The 3:1 ratio of solvent to plasma ensures efficient protein removal.[15]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at approximately 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean collection plate or autosampler vial.
-
Inject a small volume (e.g., 2-5 µL) onto the LC-MS/MS system.
LC-MS/MS Analytical Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and peak shape for hydrophobic compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for better ESI+ response and sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | Balances sensitivity with the need to minimize matrix loading onto the column. |
| Gradient | See Table 2 | A gradient is necessary to elute the analytes with good peak shape in a reasonable time. |
Table 2: Suggested LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Analyte | Recommended Setting | Rationale |
| Ionization Mode | - | ESI Positive | This compound's structure contains basic nitrogens that are readily protonated. |
| MRM Transition | This compound | 517.2 -> 357.2 | [M+H]⁺ precursor; product ion corresponds to a stable, high-intensity fragment. |
| M19 Metabolite | 533.2 -> 357.2 | [M+H]⁺ precursor; can share a common fragment with the parent drug. | |
| IS (this compound-d4) | 521.2 -> 361.2 | Mass shift of +4 Da for both precursor and a key product ion. | |
| IonSpray Voltage | - | ~5500 V | Optimized for efficient ion generation. |
| Source Temp. | - | ~500 °C | Facilitates desolvation of the ESI droplets. |
| Collision Energy | - | Analyte-specific | Must be optimized to maximize the intensity of the product ion. |
| Declustering Pot. | - | Analyte-specific | Prevents in-source fragmentation and adduct formation. |
Note: The exact m/z values for MRM transitions must be determined empirically by infusing pure standard solutions of each analyte into the mass spectrometer.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines from agencies like the FDA and EMA to ensure its reliability for supporting clinical or non-clinical studies.[16][17][18]
Table 4: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analytes. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration at each QC level should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of the measurement (intra- and inter-day). | Coefficient of variation (CV) ≤15% at each QC level (≤20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, though no specific value is required. |
| Stability | Assess analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal. |
Conclusion
This application note details a comprehensive and robust LC-MS/MS protocol for the simultaneous quantification of this compound and its primary active metabolite, M19, in human plasma. The methodology leverages straightforward protein precipitation for sample preparation and highly selective MRM-based detection. By adhering to the principles of bioanalytical method validation outlined by regulatory bodies, this protocol can generate high-quality, reliable data essential for advancing drug development programs and supporting regulatory submissions.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- VARUBI™ (this compound) tablets, for oral use - accessdata.fda.gov. U.S.
- This compound - Wikipedia. Wikipedia. Available online
- Biotransformation pathways of this compound observed in humans following a... - ResearchGate.
- This compound - PMC - PubMed Central - NIH.
- Population Pharmacokinetics of this compound in Patients With Chemotherapy-Induced Nausea and Vomiting - PubMed.
- Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchGate.
- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse.
- Pharmacokinetics of this compound in Patients With Mild to Moderate Hepatic Impairment. Wiley Online Library. Available online
- Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - NIH.
- Bioanalytical Sample Preparation. Agilent Technologies. Available online
- This compound, ロラピタント | New Drug Approvals. New Drug Approvals. Available online
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. Spectroscopy Europe. Available online
- Definition of this compound hydrochloride - NCI Drug Dictionary - National Cancer Institute. National Cancer Institute. Available online
- This compound Monograph for Professionals - Drugs.com. Drugs.com. Available online
- This compound | C25H26F6N2O2 | CID 10311306 - PubChem.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed.
- Guideline on bioanalytical method validation | EMA. European Medicines Agency. Available online
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. U.S.
- FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. PharmaCompass. Available online
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. European Medicines Agency. Available online
- Absorption, metabolism, and excretion of the antiemetic this compound, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent. Agilent Technologies. Available online
- Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Springer. Available online
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH.
Sources
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes & Protocols: Formulation of Rolapitant for Oral Administration in Rodents
Introduction
Rolapitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, is a critical tool in neuroscience and pharmacology research, particularly in studies of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its long half-life of approximately 180 hours makes it an advantageous compound for preclinical models requiring sustained receptor blockade.[1] However, the practical application of this compound in rodent models is hampered by its physicochemical properties. This compound is practically insoluble in water at physiological pH, a characteristic that presents a significant challenge for developing a reliable and reproducible oral formulation for preclinical studies.[1]
The objective of this guide is to provide researchers with a comprehensive understanding of this compound's formulation challenges and to offer detailed, field-proven protocols for preparing stable and homogenous oral formulations suitable for gavage administration in rats and mice. We will explore two primary strategies: a micronized suspension and a solubilized formulation, explaining the scientific rationale behind the selection of excipients and methodologies. Adherence to these protocols will enhance the accuracy and reproducibility of pharmacokinetic (PK) and pharmacodynamic (PD) studies involving oral this compound administration.
Physicochemical Properties & Formulation Challenges
A thorough understanding of this compound's properties is fundamental to designing an effective oral delivery system. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is limited by its poor aqueous solubility.[3]
| Property | Value / Observation | Implication for Formulation |
| Chemical Form | This compound hydrochloride monohydrate | The salt form is used to improve properties. |
| Appearance | White to off-white crystalline powder[2][4] | Standard handling procedures for powders apply. |
| Aqueous Solubility | Practically insoluble at neutral pH (<4 mcg/mL at pH 7.4)[1] | A simple aqueous solution is not feasible for achieving relevant doses. |
| pH-Dependent Solubility | Maximum solubility at acidic pH (2-4)[2][4] | Solubilization is enhanced in acidic environments, but this is difficult to maintain in the GI tract. |
| Solvent Solubility | Good solubility in ethanol, propylene glycol, DMF, DMSO[5][6][7] | Co-solvents can be used to create a solution, but toxicity and in-vivo precipitation must be considered. |
| LogP | High (indicative of lipophilicity)[3] | Suggests potential for lipid-based formulations and good membrane permeability once dissolved. |
| Plasma Protein Binding | ~99.8%[4][6] | High protein binding can affect the free drug concentration and distribution. |
The primary challenge is to overcome the low aqueous solubility to ensure that a consistent and known dose of this compound is delivered to the gastrointestinal tract for absorption. Simple suspensions risk particle agglomeration, inconsistent dosing, and poor bioavailability. Therefore, the formulation must ensure the drug remains finely dispersed or solubilized until it can be absorbed.
Formulation Strategy Selection
The choice between a suspension and a solution depends on the specific goals of the study, the required dose, and the study duration.[8] The following decision workflow can guide the selection process.
Caption: Standardized workflow for oral gavage in rodents.
Key Procedural Points:
-
Volume: The maximum recommended gavage volume is typically 10 mL/kg, although smaller volumes are preferred to minimize the risk of reflux. [9]For mice, this is often 0.1 mL per 10g of body weight.
-
Needle Selection: Use a flexible or ball-tipped stainless steel gavage needle of the appropriate size for the animal. [9]The length should be pre-measured from the corner of the animal's mouth to the last rib to ensure it reaches the stomach without risk of perforation. [10][11]* Restraint: Proper restraint is the most critical step. [12]The head and neck should be extended to create a straight path to the esophagus. [13][9]* Insertion: The needle should be passed gently along the animal's upper palate. The animal will often swallow as the tube enters the esophagus. [10]Never force the needle. If resistance is met, withdraw and restart. [13][11]* Monitoring: After dosing, monitor the animal for several minutes to ensure there are no signs of respiratory distress, which could indicate accidental lung administration. [12]
References
- Vehicle selection for nonclinical oral safety studies. (2016). Journal of Pharmacological and Toxicological Methods.
- This compound - Wikipedia. Wikipedia.
- WO2018094394A1 - Formulations of this compound. Google Patents.
- LAB_021 Oral Gavage in Mice and Rats. The University of Newcastle, Australia.
- Guide to Oral Gavage for Mice and Rats. Instech Laboratories.
- Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University (WSU) IACUC.
- US2701782A - Method of making and aqueous suspension of methyl cellulose. Google Patents.
- CN106692094A - this compound medicine oral preparation and preparation method thereof. Google Patents.
- Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). European Journal of Pharmaceutical Sciences.
- VARUBI™ (this compound) tablets, for oral use - Prescribing Information. U.S. Food and Drug Administration (FDA).
- Oral Gavage - Rodent. South Dakota State University (SDSU) IACUC.
- CN106692082A - this compound pharmaceutical composition and preparation method thereof. Google Patents.
- Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2003). Antimicrobial Agents and Chemotherapy.
- Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. (2016). Regulatory Toxicology and Pharmacology.
- Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2019). Journal of Drug Delivery Science and Technology.
- Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010). Journal of Pharmaceutical Sciences.
- VARUBI (this compound) injectable emulsion Prescribing Information. U.S. Food and Drug Administration (FDA).
- How to properly dissolve a compound in 0.1% methylcellulose 0.1% tween 80? ResearchGate.
- How to prepare methyl cellulose solution which doesn't produce foam on shaking? ResearchGate.
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science.
- This compound. New Drug Approvals.
- Preparing Methyl Cellulose. Protocol Online.
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2020). Gut Microbes.
- Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. (2003). The Journal of Nutritional Biochemistry.
- EP2464230B1 - Intravenous formulations of this compound. Google Patents.
- Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. (2003). Archives of Pharmacal Research.
- Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2003). Antimicrobial Agents and Chemotherapy.
- Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. (2003). Archives of Pharmacal Research.
- The Development and Optimisation of a Spinosin Solid-Dispersion-Based Functional Dairy Beverage and Its Sleep-Promoting Effects in Mice. (2024). Foods.
- Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). American Association of Pharmaceutical Scientists (AAPS).
- Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. (2013). International Journal of Nanomedicine.
Sources
- 1. WO2018094394A1 - Formulations of this compound - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 552292-08-7 [m.chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes & Protocols: Intravenous Formulation of Rolapitant for Preclinical Research in Chemotherapy-Induced Nausea and Vomiting (CINV)
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of an intravenous (IV) formulation of Rolapitant for preclinical research. This compound is a potent, selective, and long-acting neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][3] These application notes delve into the mechanism of action, formulation challenges, relevant preclinical models, and detailed experimental protocols to facilitate the effective use of IV this compound in an investigational setting.
Scientific Background: The Challenge of Delayed CINV and the Role of this compound
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially leading to treatment delays or refusal.[4][5] CINV is broadly classified into two phases:
-
Acute Phase: Occurring within 24 hours of chemotherapy administration, primarily mediated by serotonin (5-HT₃) release.
-
Delayed Phase: Occurring 25 to 120 hours post-chemotherapy, a period where the neurotransmitter Substance P binding to neurokinin-1 (NK-1) receptors is the dominant pathway.[6][7]
While 5-HT₃ antagonists are effective for acute CINV, they are less effective in the delayed phase. This is where NK-1 receptor antagonists play a critical role.[8]
Mechanism of Action: Substance P/NK-1 Receptor Blockade
This compound exerts its antiemetic effect by selectively and competitively blocking the binding of Substance P to NK-1 receptors in the central nervous system, particularly in key brain regions like the area postrema and nucleus tractus solitarius that coordinate the emetic reflex.[9][10][11] By preventing this interaction, this compound effectively interrupts the signaling cascade that leads to delayed nausea and vomiting.[10] A key advantage of this compound is its exceptionally long plasma half-life of approximately 180 hours, allowing a single dose to provide protection throughout the entire delayed CINV risk period.[10][11][12]
Figure 1: Simplified signaling pathway of delayed CINV and the inhibitory action of this compound.
Intravenous Formulation for Preclinical Use
The commercial IV formulation of this compound (Varubi®) is a ready-to-use injectable emulsion.[7] However, developing a stable and soluble IV formulation presents challenges, as this compound hydrochloride has low solubility at physiological pH (<4 mcg/mL).[13][14] For preclinical research, a simplified, extemporaneously prepared formulation is often required.
Formulation Strategy: Overcoming Solubility Issues
This compound hydrochloride's solubility is pH-dependent, increasing at a lower pH.[14] It also shows good solubility in common pharmaceutical solvents like ethanol, propylene glycol, and cyclodextrins.[14] A common preclinical strategy involves dissolving the compound in a minimal amount of an organic solvent before diluting it in an aqueous vehicle suitable for injection.
A patent for this compound IV formulations describes various approaches, including the use of water-soluble organic solvents, non-ionic surfactants, and oil-in-water emulsions to enhance solubility and stability.[13]
Pharmacokinetic Profile
Understanding the pharmacokinetic parameters is crucial for designing preclinical experiments. The IV route ensures 100% bioavailability and provides a reliable method for achieving target plasma concentrations.
| Parameter | Value (Human Data) | Source |
| Half-Life (t½) | ~169–183 hours | [3][9] |
| Active Metabolite (M19) Half-Life | ~158 hours | [9][14] |
| Plasma Protein Binding | 99.8% | [3][9][15] |
| Volume of Distribution (Vd) | ~392 L (IV) / ~460 L (Oral) | [14] |
| Metabolism | Primarily via CYP3A4 | [3][10] |
| Elimination | Primarily hepatic/biliary; ~73% in feces, ~14% in urine | [9][14] |
| Table 1: Key Pharmacokinetic Properties of this compound. |
Preclinical Efficacy Models
Evaluating the antiemetic potential of this compound requires robust animal models that can replicate CINV. The ferret is a widely accepted model for emesis research due to its well-developed emetic reflex.[16] Highly emetogenic chemotherapies, such as cisplatin, are used to induce both acute and delayed vomiting episodes.
Figure 2: General experimental workflow for a preclinical antiemetic efficacy study.
Experimental Protocols
Disclaimer: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and comply with all relevant guidelines. These protocols are intended for research purposes only.
Protocol 4.1: Preparation of this compound Formulation for IV Injection
This protocol describes the preparation of a 1 mg/mL solution suitable for IV administration in small animals. Adjust concentrations as needed for specific study designs, ensuring the final concentration of organic solvent is well-tolerated.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Saline) for Injection, sterile
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder in a sterile vial under aseptic conditions.
-
Initial Solubilization: Add a minimal volume of DMSO to the powder to create a concentrated stock. For example, to prepare 10 mL of a 1 mg/mL final solution, start by dissolving 10 mg of this compound in 0.5 mL (5% of final volume) of DMSO. Vortex gently until fully dissolved.
-
Addition of Co-solvent: Add 4.0 mL (40% of final volume) of PEG400 to the DMSO solution. Mix thoroughly until the solution is clear. This combination of solvents helps maintain solubility upon aqueous dilution.
-
Final Dilution: Slowly add 5.5 mL (55% of final volume) of sterile saline to the solvent mixture while gently vortexing. The final solvent composition will be approximately 5% DMSO / 40% PEG400 / 55% Saline.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, pyrogen-free vial.
-
Quality Control: Visually inspect the final solution for any precipitation or particulates. The solution should be clear and colorless. Prepare the formulation fresh on the day of the experiment.
Protocol 4.2: Intravenous Administration in a Ferret Model
Materials:
-
Prepared this compound IV formulation (1 mg/mL)
-
Vehicle control (e.g., 5% DMSO / 40% PEG400 / 55% Saline)
-
Anesthesia (e.g., isoflurane)
-
Catheterized ferret (jugular or cephalic vein)
-
Infusion pump
-
Sterile syringes
Procedure:
-
Animal Preparation: Anesthetize the ferret according to the IACUC-approved protocol. Ensure the patency of the indwelling catheter.
-
Dose Calculation: Calculate the required volume of this compound formulation based on the animal's body weight and the target dose (e.g., 1-5 mg/kg). Dose-ranging studies are recommended to determine the optimal effective dose in the chosen model.
-
Administration: Administer the calculated volume of this compound or vehicle control via the catheter. The recommended clinical infusion time is 30 minutes, which should be adapted for preclinical models.[17] A slow infusion over 5-15 minutes using an infusion pump is recommended to minimize the risk of injection site reactions.
-
Post-Infusion: Flush the catheter with sterile saline to ensure the full dose is delivered. Monitor the animal for any immediate adverse reactions as it recovers from anesthesia.
Protocol 4.3: Efficacy Evaluation in Cisplatin-Induced Emesis Model
Procedure:
-
Pre-treatment: Administer this compound (or vehicle) intravenously as described in Protocol 4.2.
-
Emetogen Challenge: Approximately 1-2 hours after this compound administration, administer a highly emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally). The timing mimics the clinical use where this compound is given prior to chemotherapy.[9][18]
-
Observation: Place the animal in a clean observation cage and record its behavior via video for up to 72 hours.
-
Data Collection: A trained observer, blinded to the treatment groups, should review the video recordings to quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
Endpoints:
-
Primary Endpoint: The number of vomits and retches during the delayed phase (25-72 hours).
-
Secondary Endpoints: Total number of emetic episodes (0-72 hours), percentage of animals achieving a complete response (zero emetic episodes), changes in body weight, and food/water consumption.
-
-
Analysis: Compare the outcomes between the this compound-treated group and the vehicle control group using appropriate statistical tests.
Data Interpretation and Troubleshooting
A successful experiment should demonstrate a statistically significant reduction in the frequency of emetic episodes in the this compound-treated group, particularly in the 25-72 hour delayed phase, compared to the vehicle control.
| Issue | Potential Cause | Recommended Solution |
| Formulation Precipitation | Poor solubility; incorrect solvent ratio; temperature changes. | Prepare solution fresh. Ensure complete dissolution in organic solvent before adding aqueous phase. Warm solution slightly if necessary. |
| Injection Site Reaction | Formulation is irritating; infusion rate is too fast. | Decrease infusion rate. Ensure final DMSO/PEG400 concentration is minimized and well-tolerated. Flush catheter post-infusion. |
| Lack of Efficacy | Dose is too low; timing of administration is incorrect. | Conduct a dose-response study to find the optimal dose. Ensure this compound is administered 1-2 hours before the emetogenic challenge. |
| High Variability in Data | Animal stress; inconsistent emetic response to cisplatin. | Ensure proper animal acclimatization. Use a consistent source and lot of cisplatin. Increase group sizes (n) to improve statistical power. |
| Table 2: Troubleshooting Guide for Preclinical this compound Studies. |
Safety and Drug Interactions
-
Handling: Use standard personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and solutions.
-
Drug Interactions: this compound is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6.[9][15][19] This inhibition is long-lasting (persisting beyond 28 days in humans).[15] When designing co-administration studies with other agents, consider their metabolic pathways to avoid potential drug-drug interactions.
References
- This compound Monograph for Professionals. (2025). Drugs.com. [Link]
- FDA approves IV formulation of drug for CINV. (2017). MDEdge. [Link]
- Varubi (this compound) FDA Approval History. (n.d.). Drugs.com. [Link]
- What is the mechanism of this compound Hydrochloride? (2024).
- FDA approves Varubi IV to prevent chemotherapy-induced nausea and vomiting. (2017). Healio. [Link]
- FDA Approves Treatment for Chemotherapy-Induced Nausea and Vomiting. (2017). OncLive. [Link]
- TESARO Announces U.S. FDA Approval of VARUBI IV for Delayed Nausea and Vomiting Associated With Cancer Chemotherapy. (2017). FirstWord Pharma. [Link]
- Mancall, A., & Zylla, D. (2024). Antiemetic Neurokinin-1 Receptor Blockers.
- Schwartzberg, L. S. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 41(6), 379–381. [Link]
- This compound. (n.d.). Wikipedia. [Link]
- Varubi (this compound Intravenous): Key Safety & Patient Guidance. (2025). Drugs.com. [Link]
- Panahi, S., & Sharif-Alhoseini, M. (2012). Chemotherapy-Induced Nausea and Vomiting. Emergency, 2(3), 115-121. [Link]
- Intravenous formulations of this compound. (n.d.).
- Varubi IV (this compound) - POLICIES AND PROCEDURE MANUAL. (n.d.). Provider Synergies. [Link]
- Phillips, R. S., Gopaul, S., & Gibson, F. (2012). Anticipatory nausea and vomiting due to chemotherapy. Cancer nursing, 35(5), E1–E16. [Link]
- HIGHLIGHTS OF PRESCRIBING INFORMATION - VARUBI. (2020). TerSera Therapeutics. [Link]
- Clinical Policy: this compound (Varubi). (n.d.). Ambetter Health. [Link]
- Varubi (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]
- VARUBI (this compound) Prescribing Information. (n.d.). U.S.
- Aapro, M., & Rizzi, G. (2022). Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant. Clinical pharmacology in drug development, 11(10), 1184–1195. [Link]
- Intravenous this compound for Chemotherapy-Induced Delayed Nausea and Vomiting. (2017). The ASCO Post. [Link]
- Varuby, INN-rolapitant - Assessment report. (2017). European Medicines Agency. [Link]
- Trissel, L. A., & Zhang, Y. (2018). Compatibility and Stability of this compound Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride. International journal of pharmaceutical compounding, 22(1), 74–79. [Link]
- Trissel, L. A., & Zhang, Y. (2018). Compatibility and Stability of this compound Injectable Emulsion Admixed with Dexamethasone Sodium Phosphate. International journal of pharmaceutical compounding, 22(3), 248–252. [Link]
- Singla, P., & Singh, G. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28080. [Link]
- Chemotherapy-Induced Nausea and Vomiting Project. (n.d.). Johns Hopkins Drug Discovery. [Link]
- Navari, R. M. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Cancer management and research, 9, 159–165. [Link]
- VARUBI (this compound) tablets, for oral use - Prescribing Information. (n.d.). U.S.
- Wang, X., et al. (2017). Bioequivalence of Intravenous and Oral this compound: Results From a Randomized, Open-Label Pivotal Study. Clinical Pharmacology in Drug Development. [Link]
- The Clinical Problem of Chemotherapy-Induced Nausea and Vomiting. (2016). Cancer Network. [Link]
- Adel, N. (2017). Chemotherapy-Induced Nausea and Vomiting. Jornal Brasileiro de Pneumologia. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. drugs.com [drugs.com]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. FDA approves Varubi IV to prevent chemotherapy-induced nausea and vomiting [healio.com]
- 13. EP2464230B1 - Intravenous formulations of this compound - Google Patents [patents.google.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA approves IV formulation of drug for CINV | MDedge [ma1.mdedge.com]
- 18. Intravenous this compound for Chemotherapy-Induced Delayed Nausea and Vomiting - The ASCO Post [ascopost.com]
- 19. documents.tersera.com [documents.tersera.com]
Application Notes and Protocols: In Vitro Cell-Based Assays for Studying Rolapitant's Efficacy
Introduction: Understanding Rolapitant and its Target, the NK-1 Receptor
This compound (brand name Varubi®) is a highly selective, orally active antagonist of the human neurokinin-1 (NK-1) receptor.[1][2] It is clinically approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[3][4][5][6][7] The mechanism of action of this compound lies in its ability to block the binding of Substance P, a neuropeptide, to the NK-1 receptor.[1][8] Substance P is a key mediator in the transmission of pain signals and the induction of inflammatory responses and is a potent trigger for nausea and vomiting.[9][10][11][12] By competitively inhibiting the NK-1 receptor, this compound effectively mitigates the emetic effects of Substance P.[13][14]
The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to Gαq and Gαs proteins.[15][16] This activation initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium and the production of cyclic adenosine monophosphate (cAMP).[10][15][16] These second messengers, in turn, activate downstream pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/ERK2, ultimately leading to various cellular responses.[17][18]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of in vitro cell-based assays to study the efficacy of this compound. These protocols are designed to be robust and self-validating, providing a framework for characterizing the pharmacological activity of this compound and other potential NK-1 receptor antagonists.
Visualizing the NK-1 Receptor Signaling Pathway
To effectively design and interpret in vitro assays, a clear understanding of the underlying signaling pathway is crucial. The following diagram illustrates the key events following Substance P binding to the NK-1 receptor and the point of intervention for this compound.
Caption: NK-1 Receptor Signaling Cascade and this compound's Point of Inhibition.
Primary Assays: Quantifying NK-1 Receptor Antagonism
Primary assays are designed to directly measure the ability of this compound to inhibit the immediate downstream signaling events following NK-1 receptor activation. These assays are typically high-throughput and provide a robust measure of antagonist potency (e.g., IC50).
Calcium Mobilization Assay
Principle: Activation of the Gαq-coupled NK-1 receptor by Substance P leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators. This compound's efficacy is determined by its ability to block this Substance P-induced calcium flux. This is a widely used method for studying GPCRs.
Experimental Workflow:
Sources
- 1. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cancerquest.org [cancerquest.org]
- 3. Varubi (this compound) injectable emulsion | FDA [fda.gov]
- 4. drugs.com [drugs.com]
- 5. Preventing Nausea and Vomiting from Chemotherapy - NCI [cancer.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. FDA Approves Intravenous this compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Substance P - Wikipedia [en.wikipedia.org]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Substance P — Atlanta Health Specialists [atlantahealthspecialists.com]
- 12. karebaybio.com [karebaybio.com]
- 13. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Antiemetic Efficacy of Rolapitant Using Preclinical Animal Models of Emesis
Introduction
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and debilitating side effect for cancer patients, capable of disrupting treatment schedules and severely impacting quality of life.[1][2][3] The development of targeted antiemetic agents is therefore a critical area of supportive cancer care. Rolapitant (Varubi®) is a highly selective antagonist of the human substance P/neurokinin-1 (NK-1) receptor, approved for the prevention of delayed-phase CINV.[3][4][5][6] Its mechanism of action is centered on blocking the final common pathway of the emetic reflex, which is mediated by Substance P.[7][8][9]
The translation of a promising compound like this compound from the bench to the clinic hinges on robust preclinical evaluation. Because common laboratory rodents such as rats and mice lack the physiological reflex to vomit, they are unsuitable for primary efficacy studies of antiemetics.[10][11] Consequently, specialized animal models that possess a true emetic reflex are indispensable for accurately predicting clinical utility.
This guide provides a comprehensive overview and detailed protocols for utilizing the ferret and house musk shrew models to evaluate the antiemetic effects of this compound. We will delve into the underlying neuropharmacology, the rationale for model selection, and step-by-step methodologies designed to yield reliable and translatable data for drug development professionals.
The Neurokinin-1 Receptor Pathway: The Final Common Pathway for Emesis
The emetic reflex is a complex process involving multiple neurotransmitter systems. However, the binding of the neuropeptide Substance P to the neurokinin-1 (NK-1) receptor is considered a critical final step in triggering the vomiting reflex.[9][12] Chemotherapeutic agents, particularly highly emetogenic ones like cisplatin, cause cellular damage in the gastrointestinal tract, leading to the release of neurotransmitters such as serotonin and, subsequently, Substance P from peripheral and central neurons.[13][14]
Substance P then travels to the brain's "vomiting center," located in the brainstem (specifically the area postrema and the nucleus tractus solitarius), which are densely populated with NK-1 receptors.[7][8] The activation of these receptors by Substance P initiates the coordinated physiological response of nausea and vomiting.[9] this compound exerts its antiemetic effect by competitively binding to and blocking these NK-1 receptors, thereby preventing the transmission of the emetic signal.[7][8] A key advantage of this compound is its exceptionally long plasma half-life of approximately 180 hours, allowing a single dose to provide protection throughout the delayed CINV phase (24-120 hours post-chemotherapy).[7][8][15]
Selection of an Appropriate Animal Model for Emesis Research
The predictive value of a preclinical study is fundamentally dependent on the choice of animal model. For emesis, this choice is critical.
| Feature | Ferret (Mustela putorius furo) | House Musk Shrew (Suncus murinus) |
| Emetic Reflex | Present and well-characterized. Considered a "gold standard".[16][17] | Present; emetic profile similar to humans.[10][18] |
| Sensitivity | Highly sensitive to various emetogens, including cisplatin.[13][19] | Sensitive to a range of emetogens and motion.[16][20] |
| Size | Larger (1-1.5 kg).[13] | Smaller (40-80 g), mouse-sized.[21] |
| Advantages | - Extensive historical database.[17]- Emetic response is robust and easily quantifiable.- Predictive validity established for 5-HT3 and NK-1 antagonists.[16] | - Smaller size allows for higher throughput and requires less test compound.- Efficient for dose-ranging and initial screening studies.[18] |
| Disadvantages | - Higher cost of acquisition and housing.- Requires larger quantities of test compound.- Handling can require more experienced personnel. | - Smaller size can make certain procedures (e.g., IV administration) more challenging.- Less historical data compared to the ferret model. |
The ferret is the most established and validated non-primate model for studying emesis and is considered the gold standard by many researchers and regulatory bodies.[16][17] Its physiological response to chemotherapeutic agents like cisplatin is well-documented, making it an ideal model for confirmatory efficacy and mechanism of action studies.[19][22] The house musk shrew serves as an excellent complementary model. Its small size makes it a highly efficient and cost-effective option for initial screening, dose-response characterization, and larger-scale studies that would be prohibitive in ferrets.[18][23]
Experimental Protocol 1: Ferret Model of Cisplatin-Induced Emesis
This protocol details the use of the ferret model to assess the efficacy of this compound against both acute (0-24 hours) and delayed (>24-72 hours) CINV.
1. Rationale and Causality Cisplatin is a highly emetogenic chemotherapeutic agent that induces a biphasic emetic response in ferrets, mirroring the clinical presentation in humans.[22] This model has demonstrated strong predictive value for the clinical success of antiemetic drugs, including other NK-1 receptor antagonists.[22] By evaluating the reduction in emetic events over a 72-hour period, this protocol can robustly determine this compound's efficacy, particularly in the delayed phase, which is its primary clinical indication.[3][4]
2. Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Cisplatin (for injection)
-
Sterile Saline (0.9% NaCl)
-
Positive Control (e.g., Aprepitant)
-
Oral gavage needles
-
Syringes and needles for injection
3. Animal Husbandry and Acclimation
-
Species: Male ferrets (Mustela putorius furo), approximately 1 kg.
-
Acclimation: Animals should be single-housed and acclimated to the laboratory environment for at least 7 days prior to the experiment.
-
Housing: Maintained on a 12:12 hour light-dark cycle with ad libitum access to food and water, except where noted.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal distress, in line with established animal welfare guidelines.[24]
4. Experimental Design and Workflow
5. Step-by-Step Methodology
-
Animal Grouping: Randomly assign animals to experimental groups (n=6-8 per group is recommended):
-
Group 1: Vehicle (p.o.) + Cisplatin (i.p.)
-
Group 2: this compound (low dose, p.o.) + Cisplatin (i.p.)
-
Group 3: this compound (mid dose, p.o.) + Cisplatin (i.p.)
-
Group 4: this compound (high dose, p.o.) + Cisplatin (i.p.)
-
-
Fasting: Fast animals overnight (approx. 18 hours) prior to dosing, with water available ad libitum.
-
This compound Administration (T-2 hours): Two hours before cisplatin administration, administer the assigned dose of this compound or vehicle via oral gavage (p.o.).
-
Cisplatin Administration (T-0): Administer cisplatin at a dose of 8 mg/kg via intraperitoneal (i.p.) injection.[22] This is a critical step; ensure accurate dosing based on individual animal weight.
-
Observation Period (0-72 hours):
-
Immediately after cisplatin injection, place animals in individual observation cages with free access to food and water.
-
Continuously monitor animals via video recording for 72 hours.
-
Trained personnel should perform direct visual observation during the first 8 hours post-injection, as this is the typical window for the acute phase.
-
-
Endpoint Quantification:
-
A technician, blinded to the treatment groups, should review the video recordings to quantify the primary endpoints.
-
Retch: A rhythmic, spasmodic contraction of the abdominal muscles without expulsion of gastric contents.
-
Vomit: A forceful expulsion of gastric contents.
-
Emetic Episode: A single vomit or a bout of retching. A new episode is counted if it is separated from the previous one by at least 5 seconds.
-
Count the total number of emetic episodes for each animal in the acute (0-24h) and delayed (25-72h) phases.
-
6. Data Analysis and Expected Results
-
Statistical Analysis: Use a non-parametric test (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) to compare the total number of emetic episodes between the vehicle control group and the this compound-treated groups. A p-value < 0.05 is typically considered statistically significant.
-
Data Presentation: The results should demonstrate a dose-dependent reduction in the number of emetic episodes in the this compound groups compared to the vehicle control. The effect should be particularly pronounced in the delayed phase (25-72 hours).
| Treatment Group | N | Mean Emetic Episodes (0-24h) ± SEM | Mean Emetic Episodes (25-72h) ± SEM | % Inhibition (Delayed Phase) |
| Vehicle + Cisplatin | 8 | 15.2 ± 2.1 | 25.5 ± 3.4 | - |
| This compound (1 mg/kg) + Cisplatin | 8 | 10.1 ± 1.8 | 14.8 ± 2.5 | 42.0% |
| This compound (3 mg/kg) + Cisplatin | 8 | 6.5 ± 1.5 | 5.2 ± 1.9 | 79.6% |
| This compound (10 mg/kg) + Cisplatin | 8 | 4.2 ± 1.1 | 2.1 ± 0.8** | 91.8% |
Experimental Protocol 2: Suncus Murinus (Shrew) Model of Cisplatin-Induced Emesis
This protocol provides a higher-throughput method for assessing this compound, ideal for dose-ranging studies.
1. Rationale and Causality The musk shrew is a well-established small animal model for emesis research.[23] Similar to ferrets, they exhibit a robust emetic response to cisplatin.[23] Their small size allows for more efficient use of resources and test compounds, making this model highly suitable for generating dose-response curves and for initial efficacy screening before moving to the larger, more resource-intensive ferret model.
2. Materials and Reagents
-
As listed in Protocol 1.
3. Animal Husbandry and Acclimation
-
Species: Male or female house musk shrews (Suncus murinus), 40-80 g.
-
Acclimation: Animals should be single-housed and acclimated for at least 7 days.
-
Housing: Maintained on a 12:12 hour light-dark cycle with ad libitum access to food and water.
4. Step-by-Step Methodology
-
Animal Grouping: Randomly assign animals to experimental groups (n=8-10 per group).
-
This compound Administration (T-1 hour): One hour before cisplatin administration, administer this compound or vehicle via oral gavage (p.o.).
-
Cisplatin Administration (T-0): Administer cisplatin at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.[23]
-
Observation Period (0-48 hours):
-
Place shrews in individual transparent observation cages.
-
Record behavior via video for at least 48 hours to capture acute and delayed phases.
-
-
Endpoint Quantification:
-
A blinded observer should review recordings and count the total number of vomits/retches (emetic episodes) for each animal.
-
Measure the latency to the first emetic episode.
-
5. Data Analysis and Expected Results
-
Statistical Analysis: Analyze data as described in Protocol 1.
-
Data Presentation: The results are expected to show a clear dose-dependent inhibition of cisplatin-induced emesis by this compound. Due to the different emetogen dosage and species, the absolute number of emetic events will differ from the ferret model, but the trend of inhibition should be consistent.
Conclusion
The ferret and house musk shrew are powerful and clinically relevant animal models for the preclinical evaluation of antiemetic agents like this compound. The ferret model serves as the gold standard for validating efficacy due to its well-characterized response and strong predictive value.[16][17] The shrew model offers a practical and efficient system for dose-ranging and screening.[18] By employing the detailed protocols outlined in these application notes, researchers can generate robust, reliable data on the antiemetic properties of NK-1 receptor antagonists, providing a critical foundation for their advancement into clinical development for the management of CINV.
References
- FDA. (2015). FDA approves this compound to prevent chemotherapy-induced nausea. The Pharmaceutical Journal. [Link]
- Patsnap. (2024). What is the mechanism of this compound Hydrochloride?
- National Cancer Institute. (2015).
- CancerNetwork. (2015).
- Florczyk, A. P., Schurig, J. E., & Bradner, W. T. (1982). Cisplatin-induced emesis in the Ferret: a new animal model.
- The Cancer Letter. (2015). FDA Approves Varubi for Chemotherapy-Induced Nausea and Vomiting. [Link]
- FDA. (2015). FDA Approves Varubi (this compound)
- Le, T., & Bhimji, S. S. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.
- NDI Neuroscience. Pre-clinical Contract Research - Emesis. [Link]
- Darpo, B., et al. (2014). Comparison of three preclinical models for nausea and vomiting assessment. Journal of Pharmacological and Toxicological Methods, 70(1), 68-76. [Link]
- King, G. L. (1990). Animal models in the study of vomiting. Canadian Journal of Physiology and Pharmacology, 68(2), 260–268. [Link]
- JAR-Labs. Shrew Model. [Link]
- Okada, F., et al. (2005). The ferret: a cytotoxic drug-induced emesis model. In Nausea and Vomiting: A Multidisciplinary Perspective. Taylor & Francis. [Link]
- Horn, C. C., et al. (2011). Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews. Frontiers in Neuroscience, 5, 81. [Link]
- Chokshi, V., et al. (2021). Machine learning prediction of emesis and gastrointestinal state in ferrets. PLOS One, 16(10), e0258222. [Link]
- Andrews, P. L. R., et al. (2005). Potential energetic implications of emesis in the house musk shrew (Suncus murinus). Physiology & Behavior, 84(4), 519–524. [Link]
- Horn, C. C., et al. (2018). Estimation of body surface area in the musk shrew (Suncus murinus), a small animal for testing chemotherapy-induced emesis. Scientific Reports, 8(1), 16063. [Link]
- ScienceDaily. (2002). Not All Mammals Vomit -- Or How To Study Emesis In Mice. [Link]
- Ueno, S., et al. (1987). Suncus murinus: a new experimental model in emesis research. Life Sciences, 41(4), 513–518. [Link]
- Horn, C. C. (2014). Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling. The Journal of Physiology, 592(12), 2453–2469. [Link]
- Wikipedia. Substance P. [Link]
- Lee, J., & Lee, C. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 41(6), 359–363. [Link]
- Wikipedia. This compound. [Link]
- Yamamoto, K., & Yamatodani, A. (2001). An Animal Model for the Study of Emesis Using Rats and Mice. Folia Pharmacologica Japonica, 118(3), 175-182. [Link]
- Powers, D. A. (2016). This compound. Hospital Pharmacy, 51(2), 118–125. [Link]
- Wikipedia. Vomiting. [Link]
- Rapoport, B. L., et al. (2017). This compound for the prevention of delayed nausea and vomiting over initial and repeat courses of emetogenic chemotherapy. Future Oncology, 13(13), 1127–1138. [Link]
- Parker, P. J., & Mosen, P. (2023). Biochemistry, Substance P. In StatPearls.
- Diemunsch, P., & Grelot, L. (2000). Potential of substance P antagonists as antiemetics. Drugs, 60(3), 533–546. [Link]
- Mittal, P., et al. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28078. [Link]
- The Oncology Nurse. (2015). Varubi (this compound) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting. [Link]
- Rashad, N., & Abdel-Rahman, O. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Drug Design, Development and Therapy, 11, 947–954. [Link]
- Schwartzberg, L. S., et al. (2015). Safety and efficacy of this compound for prevention of chemotherapy-induced nausea and vomiting after administration of moderately emetogenic chemotherapy or anthracycline and cyclophosphamide regimens in patients with cancer: a randomised, active-controlled, double-blind, phase 3 trial. The Lancet Oncology, 16(9), 1071–1078. [Link]
- Quain, A., et al. (2024). Is there scope to refine emesis induction protocols to improve animal welfare in companion animal practice? ANZCVS. [Link]
- MedPage Today. (2025). FDA Greenlights First Motion Sickness Drug in More Than 40 Years. [Link]
- Navari, R. M. (2011). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
- ASPCApro.
- ResearchGate. (2000). Record of the NK 1 receptor antagonists which have proved potent...[Link]
- Diemunsch, P., et al. (2009). Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting. British Journal of Anaesthesia, 103(1), 7-17. [Link]
- Celio, L., et al. (2020). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Review of Clinical Pharmacology, 13(1), 39-48. [Link]
- Poma, A., et al. (2017). This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers.
- Percie du Sert, N., et al. (2012). Predicting the emetic liability of novel chemical entities: a comparative study. British Journal of Pharmacology, 165(6), 1848–1867. [Link]
- Hall, E. J., et al. (2009). Emesis in dogs: a review. Journal of Small Animal Practice, 50(S1), 2-12. [Link]
- Rashad, N., & Abdel-Rahman, O. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Drug Design, Development and Therapy, 11, 947-954. [Link]
- Holmes, A. M., et al. (2009). Opportunities for the replacement of animals in the study of nausea and vomiting. British Journal of Pharmacology, 157(6), 865–880. [Link]
- Jordan, K., & Jahn, F. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Therapeutic Advances in Medical Oncology, 9(12), 755–764. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. FDA Approves Varubi for Chemotherapy-Induced Nausea and Vomiting - The Cancer Letter [cancerletter.com]
- 3. flasco.org [flasco.org]
- 4. Preventing Nausea and Vomiting from Chemotherapy - NCI [cancer.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Substance P - Wikipedia [en.wikipedia.org]
- 10. Shrew Model - JAR-Labs [jar-labs.vomifix.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Vomiting - Wikipedia [en.wikipedia.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 17. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 18. Estimation of body surface area in the musk shrew (Suncus murinus), a small animal for testing chemotherapy-induced emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suncus murinus: a new experimental model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 24. anzcvs.com.au [anzcvs.com.au]
Application of Rolapitant in the Study of Visceral Hypersensitivity: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Rolapitant, a selective and long-acting neurokinin-1 (NK-1) receptor antagonist, in the preclinical study of visceral hypersensitivity. This guide integrates established scientific principles with actionable experimental protocols to facilitate the investigation of visceral pain mechanisms and the evaluation of novel therapeutic strategies.
Introduction: The Challenge of Visceral Hypersensitivity and the Role of the Substance P/NK-1 Receptor Axis
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli.[1][2] This heightened sensitivity is believed to result from a complex interplay of peripheral and central sensitization. A critical signaling pathway implicated in this process is the Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK-1R).[3][4][5]
Substance P, an 11-amino acid neuropeptide, is released from the terminals of primary afferent sensory nerves in response to noxious stimuli.[6][7] In the context of the viscera, SP plays a pivotal role in transmitting pain signals from the gut to the central nervous system.[5] It binds to NK-1 receptors located on various cell types, including neurons in the spinal cord and brain regions associated with pain and emotional processing, as well as immune cells in the gut.[4][6] The activation of NK-1 receptors by SP leads to neuronal excitation, neurogenic inflammation, and the sensitization of nociceptive pathways, all of which contribute to the state of visceral hypersensitivity.[5][8]
This compound: A Potent and Selective Tool for Interrogating the NK-1 Receptor Pathway
This compound is a highly selective and potent antagonist of the human NK-1 receptor.[9] While clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV), its mechanism of action—blocking the binding of Substance P to the NK-1 receptor—makes it an invaluable research tool for investigating the role of this pathway in other conditions, including visceral hypersensitivity.[10]
Key Pharmacological Attributes of this compound:
| Property | Description | Reference(s) |
| Mechanism of Action | Selective, competitive antagonist of the human neurokinin-1 (NK-1) receptor. | [10] |
| Selectivity | High selectivity for the NK-1 receptor over other neurokinin and non-neurokinin receptors. | [11] |
| Half-life | Long plasma half-life of approximately 180 hours in humans. | [12] |
| CNS Penetrance | Demonstrates central nervous system penetrance. | [10] |
The long half-life and high selectivity of this compound offer distinct advantages in preclinical research, allowing for sustained target engagement and minimizing off-target effects.
Signaling Pathway: The Substance P/NK-1R Cascade in Visceral Nociception
The binding of Substance P to the G-protein coupled NK-1 receptor initiates a cascade of intracellular events that contribute to neuronal sensitization and pain transmission. Understanding this pathway is crucial for interpreting the effects of this compound.
Sources
- 1. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. Substance P - Wikipedia [en.wikipedia.org]
- 8. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental design for long-term studies considering Rolapitant's half-life
For researchers, scientists, and drug development professionals, the unique pharmacokinetic profile of Rolapitant presents both a therapeutic advantage and a design challenge. Its remarkably long half-life, a key feature in its efficacy for preventing delayed chemotherapy-induced nausea and vomiting (CINV), necessitates a departure from standard study designs. This application note provides a comprehensive guide to structuring long-term preclinical and clinical studies for this compound, ensuring scientific integrity and generating robust, reliable data.
The Central Challenge: A Half-Life that Demands a Long-Term View
This compound, a selective neurokinin-1 (NK-1) receptor antagonist, distinguishes itself with a terminal half-life of approximately 169 to 183 hours (about 7 days).[1][2] This prolonged duration of action allows for a single dose to provide protection against CINV for the entire 5-day at-risk period.[3][4] However, this same characteristic means that the drug and its major active metabolite, M19 (which also has a long half-life of 158 hours), accumulate in the body over time with repeated administration.[1][3] Consequently, designing long-term studies requires careful consideration of dosing intervals, washout periods, and the potential for cumulative effects.
Understanding the Mechanism: The "Why" Behind the Study Design
This compound works by blocking the binding of substance P to NK-1 receptors in the brain, effectively interrupting the signaling pathway that triggers nausea and vomiting.[4][5][6] A positron emission tomography (PET) study in healthy individuals demonstrated that a single 180 mg dose of this compound resulted in over 73% NK-1 receptor occupancy in the striatum even at 120 hours post-administration.[1] This sustained receptor engagement is fundamental to its clinical utility and underscores the need for long-term observation in study designs.
Preclinical Long-Term Study Design: Laying the Foundation for Safety
Long-term preclinical toxicology studies are crucial for identifying potential target organs for toxicity and determining if any adverse effects are reversible.[7][8] Given this compound's long half-life, these studies must be meticulously planned to account for potential drug accumulation.
Key Considerations for Preclinical Studies:
| Consideration | Rationale & Justification |
| Species Selection | Rodent and non-rodent species are typically required.[9] The chosen species should have a metabolic profile and NK-1 receptor distribution relevant to humans to ensure the data is translatable.[10] |
| Dose Selection | Dose levels should be based on initial dose-ranging studies to establish a maximum tolerated dose (MTD).[9] The study should include a control group and at least three dose levels (low, mid, and high) to assess dose-response relationships for any observed toxicities.[9] |
| Dosing Frequency & Duration | The long half-life of this compound suggests that less frequent dosing may be appropriate to avoid excessive accumulation. The duration of the study should be guided by the intended duration of clinical use. For drugs intended for long-term treatment, studies of 6 months in rodents and chronic studies in non-rodents are often recommended.[8] |
| Washout/Recovery Period | A sufficiently long recovery period is essential to assess the reversibility of any observed toxicological effects. Given this compound's half-life of approximately 7 days, a washout period of at least 5-6 half-lives (35-42 days) should be considered to ensure near-complete elimination of the drug and its active metabolite. |
| Toxicokinetic (TK) Monitoring | Intensive TK sampling should be performed after the first dose and at steady-state to characterize the accumulation of this compound and its active metabolite, M19.[10] This data is critical for correlating exposure with any observed toxicities. |
Protocol: 26-Week Repeated-Dose Oral Toxicity Study in a Non-Rodent Species (e.g., Beagle Dog)
Objective: To assess the potential toxicity of this compound following daily oral administration for 26 weeks and to evaluate the reversibility of any findings during a subsequent recovery period.
Methodology:
-
Animal Model: Purpose-bred Beagle dogs (male and female).
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: Low Dose this compound
-
Group 3: Mid Dose this compound
-
Group 4: High Dose this compound
-
Recovery groups for vehicle control and high dose.
-
-
Dosing: Once daily oral gavage for 26 consecutive weeks.
-
Observations:
-
Daily: Clinical signs, mortality, and morbidity.
-
Weekly: Body weight, food consumption.
-
Pre-test and at specified intervals: Ophthalmoscopy, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis.
-
-
Toxicokinetics: Blood samples collected at pre-defined time points after the first dose and at the end of the treatment period to determine plasma concentrations of this compound and M19.
-
Terminal Procedures:
-
Main study animals euthanized at the end of the 26-week treatment period.
-
Recovery animals euthanized after a pre-defined recovery period (e.g., 8 weeks).
-
-
Pathology: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
Caption: Phase III multi-cycle clinical trial workflow.
Conclusion: A Long-Term Commitment to Understanding
The extended half-life of this compound is a defining characteristic that offers significant therapeutic benefits. However, it also necessitates a thoughtful and forward-thinking approach to long-term study design. By carefully considering the principles of pharmacokinetics, toxicology, and clinical trial methodology, researchers can develop robust protocols that effectively evaluate the long-term safety and efficacy of this important antiemetic agent. The application notes and protocols outlined herein provide a framework for navigating the complexities of long-term studies with this compound, ultimately contributing to a more complete understanding of its clinical profile and ensuring its safe and effective use in patients.
References
- VARUBI™ (this compound) tablets, for oral use - accessdata.fda.gov. (n.d.).
- Schwartzberg, L., et al. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 13, 225–234.
- This compound. (n.d.). In Wikipedia.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?
- PubChem. (n.d.). This compound.
- Cleveland Clinic. (n.d.). This compound tablets.
- Center for Drug Evaluation and Research. (2014, September 5). Application Number: 206500Orig1s000. U.S. Food and Drug Administration.
- Lasseter, K. C., et al. (2018). Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects. Clinical Pharmacology in Drug Development, 7(5), 512–522.
- RxList. (n.d.). This compound.
- P&T Community. (n.d.). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting.
- Drugs.com. (n.d.). This compound Interactions Checker.
- Wang, X., et al. (2018). Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects. Clinical Pharmacology in Drug Development, 7(8), 865–873.
- National Center for Biotechnology Information. (2024, January 11). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls.
- Regulatory Affairs Professionals Society. (2023, February 10). FDA outlines criteria for conducting long-term neurodevelopmental safety studies in neonates.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
- Noble Life Sciences. (n.d.). Toxicology Study Design Considerations.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- MedPath. (n.d.). Ph 3 Safety/Efficacy Study of this compound for Prevention of CINV in Subjects Receiving Moderately Emetogenic Chemotherapy.
- Pacific BioLabs. (n.d.). Preclinical Toxicology.
- Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
- Smith, D. A., et al. (2018). Relevance of Half-Life in Drug Design. Journal of Medicinal Chemistry, 61(10), 4273–4282.
- Optum. (2024, September 18). Clinical Guideline Varubi (this compound).
- Rapoport, B. L., et al. (2017). This compound for control of chemotherapy-induced nausea and vomiting (CINV) in patients with gynecologic cancer. Journal of Clinical Oncology, 35(15_suppl), e17058.
- Schwartzberg, L. S., et al. (2014). Phase 3 trial results for this compound, a novel NK-1 receptor antagonist, in the prevention of chemotherapy-induced nausea and vomiting (CINV) in subjects receiving moderately emetogenic chemotherapy (MEC). Journal of Clinical Oncology, 32(15_suppl), 9521.
- Smith, D. A., et al. (2018). Relevance of Half-Life in Drug Design. Journal of Medicinal Chemistry, 61(10), 4273–4282.
- ResearchGate. (n.d.). Relevance of Half-Life in Drug Design.
- GMP Compliance. (2016, March 22). New FDA Guidance on Extent of Safety Data in Late Stage and Postapproval Clinical Investigations.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
- Rapoport, B., et al. (2016). Efficacy and safety of this compound for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy. European Journal of Cancer, 55, 123–130.
- National Center for Biotechnology Information. (n.d.). Integrated safety analysis of this compound with coadministered drugs from phase II/III trials.
- Walsh Medical Media. (2011, April 19). Bioequivalence of Long Half-Life Drugs - Informative Sampling Determination -Parallel Designed Studies.
- Altasciences. (n.d.). Planning Your Preclinical Assessment.
- The ASCO Post. (2015, September 25). This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting.
- Rapoport, B. L., et al. (2015). Safety and efficacy of this compound for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials. The Lancet Oncology, 16(9), 1079–1089.
- ResearchGate. (n.d.). The safety of this compound for the treatment of nausea and vomiting associated with chemotherapy.
- Applied Clinical Trials. (n.d.). FDA Clarifies Research Policies to Facilitate New Drug Development.
- MedShadow Foundation. (2024, December 13). Inside the FDA Drug Development Process: The Limits of Clinical Trials in Preventing Side Effects.
- National Center for Biotechnology Information. (n.d.). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist.
- Taylor & Francis Online. (n.d.). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults.
- National Center for Biotechnology Information. (n.d.). Advances in the research and application of neurokinin-1 receptor antagonists.
- MDPI. (n.d.). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. altasciences.com [altasciences.com]
- 10. noblelifesci.com [noblelifesci.com]
Application Notes & Protocols: Characterizing the In Vitro Drug-Drug Interaction Profile of Rolapitant with Cytochrome P450 Enzymes
Introduction: The Clinical Context of Rolapitant and the Imperative for DDI Studies
This compound (Varubi®) is a selective, long-acting neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] A key characteristic of this compound is its exceptionally long elimination half-life of approximately seven days (169-183 hours).[1][3] This prolonged residence time in the body necessitates a thorough evaluation of its potential to cause drug-drug interactions (DDIs), as its influence on drug-metabolizing enzymes can persist long after a single dose.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the investigation of a new drug's DDI potential to ensure patient safety.[4][5][6][7] These investigations are critical for oncology patients who often receive complex polypharmacy regimens, where an unanticipated DDI could lead to toxicity or loss of efficacy of co-administered agents.[5]
This document provides a detailed guide for researchers to conduct in vitro studies to characterize the interactions of this compound with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. We will focus on two key mechanisms: CYP inhibition and CYP induction , grounded in regulatory guidance and established scientific principles.[4][5][8]
Pharmacokinetic Profile of this compound:
-
Metabolism: this compound is primarily metabolized by CYP3A4 to form its major active metabolite, M19 (C4-pyrrolidine-hydroxylated this compound).[3][9]
-
CYP3A4 Interaction: Unlike other drugs in its class, this compound is neither a clinically significant inhibitor nor an inducer of CYP3A4.[1][9][10][11][12] This is a notable advantage, as it simplifies co-administration with CYP3A4 substrates like dexamethasone, for which no dose adjustment is needed.[9][11]
-
CYP2D6 Interaction: this compound is a moderate inhibitor of CYP2D6.[10][13][14] This inhibitory effect is long-lasting, persisting for at least 7 days and potentially beyond 28 days after a single dose, which is a direct consequence of its long half-life.[10][11]
Part I: Assessment of this compound as a CYP450 Inhibitor
The primary interaction of concern for this compound is the inhibition of CYP2D6. In vitro studies are essential to quantify this inhibition and determine the mechanism (e.g., reversible, time-dependent).
Scientific Rationale
CYP inhibition can lead to an increase in the plasma concentration of co-administered drugs (victim drugs) that are metabolized by the affected enzyme, potentially causing adverse effects. For CYP2D6, this is particularly critical for substrates with a narrow therapeutic index, such as thioridazine and pimozide, where increased exposure can lead to life-threatening QT prolongation.[2][10][11] In vitro assays using human liver microsomes (HLMs) are the gold standard for initial screening and kinetic characterization of inhibition. HLMs contain a rich complement of CYP enzymes and provide a robust, reproducible system for these evaluations.
Key Experimental Protocol: CYP2D6 Reversible Inhibition Assay
This protocol aims to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for CYP2D6.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (test inhibitor)
-
Quinidine (positive control inhibitor for CYP2D6)
-
Dextromethorphan (CYP2D6 probe substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and analytical plates
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final assay concentrations typically ranging from 0.1 µM to 100 µM. Ensure the final solvent concentration in the incubation is ≤0.5%.
-
Prepare stock solutions for the probe substrate (dextromethorphan) and positive control (quinidine).
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
Add HLM suspension, phosphate buffer, and this compound (or quinidine, or vehicle for control wells) to the 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Add the CYP2D6 probe substrate (dextromethorphan, at a concentration near its Km) to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
-
Reaction Termination & Sample Processing:
-
After a short, linear incubation time (e.g., 10-15 minutes, determined in preliminary experiments), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard (e.g., a deuterated analog of the metabolite).
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the metabolite (dextrorphan from dextromethorphan) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity at each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the Ki, repeat the assay using multiple substrate concentrations around the Km. Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Data Interpretation & Known Values
In vitro studies have characterized this compound as a reversible, mixed inhibitor of CYP2D6.[15] There is no evidence to suggest it is a time-dependent or mechanism-based inactivator.[15][16][17] The prolonged inhibition seen in vivo is attributed to the drug's very long half-life, not an irreversible binding mechanism.[16]
| Parameter | CYP Isoform | Substrate | Value (µM) | Inhibition Type | Source |
| IC50 | CYP2D6 | Dextromethorphan/Bufuralol | 24 | Reversible | [15] |
| Ki | CYP2D6 | Bufuralol | 20 | Mixed, Reversible | [15] |
| Ki | CYP2D6 | Dextromethorphan | 34 | Mixed, Reversible | [15] |
| Ks | CYP2D6 | N/A (Spectral Binding) | 1.2 | Type I Binding | [15] |
Visualization: CYP Inhibition Assay Workflow
Part II: Assessment of this compound as a CYP450 Inducer
While prescribing information states this compound is not an inducer of CYP3A4, initial in vitro screens using cultured human hepatocytes did show concentration-dependent increases in CYP1A2 and CYP3A4 activity at concentrations up to 10 µM.[14] However, a clinical DDI study with midazolam confirmed that a single 180 mg dose of this compound does not induce CYP3A4 in vivo.[9][14] This highlights the importance of integrating in vitro data with clinical findings. The protocol below describes the standard method for evaluating induction potential.
Scientific Rationale
CYP induction can accelerate the metabolism of a co-administered drug, decreasing its plasma concentration and potentially leading to a loss of efficacy. The gold-standard in vitro system for assessing induction is a culture of plateable, cryopreserved human hepatocytes.[18] Hepatocytes contain the necessary nuclear receptors (e.g., PXR, AhR) and transcriptional machinery that regulate CYP gene expression, providing a physiologically relevant model.[18] The evaluation typically involves treating hepatocytes for 48-72 hours and measuring the change in both CYP mRNA levels and catalytic activity.[19][20]
Key Experimental Protocol: CYP3A4 and CYP1A2 Induction Assay
Materials:
-
Plateable, cryopreserved human hepatocytes (from at least 3 donors)
-
Collagen-coated 24- or 48-well plates
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
This compound (test compound)
-
Rifampicin (positive control for CYP3A4)
-
Omeprazole (positive control for CYP1A2)
-
Vehicle control (e.g., DMSO)
-
Reagents for mRNA analysis (RNA extraction kits, qRT-PCR reagents)
-
Reagents for activity analysis (probe substrates like midazolam for CYP3A4, phenacetin for CYP1A2; LC-MS/MS supplies)
Step-by-Step Methodology:
-
Hepatocyte Plating and Culture:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the cells on collagen-coated plates at a recommended density and allow them to attach for 4-6 hours.
-
Overlay the cells with an extracellular matrix (e.g., Geltrex™ or Matrigel®) and allow them to acclimate for 24 hours. This maintains their morphology and metabolic function.[18]
-
-
Compound Treatment:
-
Prepare treatment media containing this compound at various concentrations (e.g., 0.1 to 30 µM), positive controls (e.g., 10 µM rifampicin, 50 µM omeprazole), and a vehicle control.
-
Replace the culture medium with the treatment media.
-
Incubate the cells for 48-72 hours, replacing the media every 24 hours.
-
-
Endpoint 1: mRNA Quantification:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP3A4 and CYP1A2 mRNA. Normalize the data to a stable housekeeping gene (e.g., GAPDH).[19]
-
-
Endpoint 2: Catalytic Activity Measurement:
-
In a parallel set of plates, wash the treated cells with warm buffer.
-
Add media containing a cocktail of probe substrates (e.g., midazolam and phenacetin) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect the supernatant/media and analyze for metabolite formation (1'-hydroxymidazolam, acetaminophen) via LC-MS/MS.
-
-
Data Analysis:
-
mRNA: Calculate the fold-change in mRNA expression for each treatment condition relative to the vehicle control using the ΔΔCt method.[19]
-
Activity: Calculate the rate of metabolite formation and determine the fold-change in activity relative to the vehicle control.
-
Plot the fold-change versus this compound concentration and fit to a sigmoidal dose-response curve to determine the maximum induction effect (Emax) and the concentration causing 50% of the maximal effect (EC50).
-
Visualization: CYP Induction Assay Workflow
Part III: Data Integration and Clinical Risk Assessment
The ultimate goal of in vitro DDI studies is to predict the likelihood of clinically significant interactions. Regulatory agencies provide frameworks using basic static models to translate in vitro parameters (Ki, IC50, EC50, Emax) into an initial risk assessment.[21][22][23]
Static Models for DDI Prediction
For Inhibition: The potential for a drug to act as an inhibitor in vivo is often initially assessed by calculating the ratio of the unbound maximal plasma concentration ([I]max,u) to the in vitro Ki.
-
R1 Value Calculation: R1 = 1 + ([I]max,u / Ki)
An R1 value above a certain threshold (e.g., ≥1.02 as per FDA guidance for competitive inhibition) suggests that a clinical DDI study may be warranted.[24] Given this compound's moderate inhibition of CYP2D6, this calculation would signal the need for clinical evaluation, which has been performed and confirmed the interaction.
For Induction: The potential for induction is assessed using parameters like the R3 value, which relates the drug's exposure to its in vitro potency.
-
R3 Value Calculation: R3 = (Emax * [I]max,u) / (EC50 + [I]max,u)
This model helps predict the potential magnitude of induction. If the predicted change in substrate AUC falls below a certain threshold (e.g., ≤0.8), the risk is considered low.[24] For this compound, clinical data ultimately superseded the weak in vitro induction signal.[9][14]
Visualization: DDI Risk Assessment Logic
Sources
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 6. M12 Drug Interaction Studies | FDA [fda.gov]
- 7. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 11. documents.tersera.com [documents.tersera.com]
- 12. Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. This compound Is a Reversible Inhibitor of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Is a Reversible Inhibitor of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. xenotech.com [xenotech.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. qps.com [qps.com]
- 22. Prediction of metabolizing enzyme-mediated clinical drug interactions using in vitro information - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioivt.com [bioivt.com]
- 24. Evaluation of Pharmacokinetic Drug–Drug Interactions: A Review of the Mechanisms, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Intestinal Permeability of Rolapitant Using the Caco-2 Cell Model
Introduction: The Nexus of Drug Permeability and Efficacy
The oral bioavailability of a therapeutic agent is fundamentally governed by its solubility and its ability to permeate the intestinal epithelium. Rolapitant, a highly selective neurokinin-1 (NK₁) receptor antagonist, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Its efficacy is intrinsically linked to its absorption profile in the gastrointestinal tract. Understanding the mechanisms by which this compound traverses the intestinal barrier is therefore critical for drug development and formulation optimization.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as the gold standard in vitro model for predicting human intestinal drug absorption.[2][3] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer, forming tight junctions and expressing key enterocytic features, including efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5] This model allows for the determination of a drug's apparent permeability coefficient (Papp), a key parameter in the Biopharmaceutics Classification System (BCS) which informs regulatory decisions.[6][7][8]
Pharmacokinetic studies have established that this compound is an inhibitor of P-gp and BCRP.[1][9] This interaction with major efflux transporters necessitates a bidirectional permeability assay to fully characterize its transport kinetics. An efflux ratio (ER), calculated from the basal-to-apical (B→A) and apical-to-basal (A→B) Papp values, can elucidate whether this compound is a substrate of these transporters.[4][10]
This application note provides a comprehensive, field-proven guide for researchers to reliably assess the intestinal permeability of this compound using a validated Caco-2 model. We will delve into the causality behind experimental choices, from cell culture best practices to the nuances of data interpretation, ensuring a self-validating and robust experimental system.
This compound Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆F₆N₂O₂ | [11] |
| Molecular Weight | 500.48 g/mol | [11] |
| Aqueous Solubility | pH-dependent; more soluble at lower pH (max solubility at pH 2-4). Insoluble in water. | [1][12][13] |
| LogP (Predicted) | ~5.6 | [11] |
| Transporter Interaction | Inhibitor of P-glycoprotein (P-gp) and BCRP. | [1][9] |
Core Principles & Assay Logic
The Caco-2 permeability assay simulates the intestinal barrier. The core principle is to measure the rate of this compound's transport across a confluent monolayer of differentiated Caco-2 cells cultured on a porous membrane insert. This insert separates a donor (apical, AP) compartment, representing the intestinal lumen, from a receiver (basolateral, BL) compartment, representing the bloodstream.
By measuring the concentration of this compound in the receiver compartment over time, we can calculate the Papp value. A bidirectional study, measuring both A→B and B→A transport, is crucial. If the B→A permeability is significantly higher than the A→B permeability (Efflux Ratio > 2), it indicates that the compound is actively transported out of the cell by efflux pumps like P-gp.[10][14]
To confirm the specific involvement of P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[4][15] A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that the test compound is a P-gp substrate.
Figure 1: Conceptual workflow of this compound transport pathways across the Caco-2 monolayer.
Detailed Protocols
Caco-2 Cell Culture & Monolayer Formation
Rationale: The establishment of a fully differentiated and confluent monolayer with robust tight junctions is the most critical factor for a successful permeability assay. The standard 21-day culture period allows for the full expression of enterocytic characteristics.[2][4]
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size, polycarbonate membrane)
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days, or upon reaching 80-90% confluency. Use cells between passages 25-45 for permeability assays to ensure consistent transporter expression.[2]
-
Seeding on Transwells:
-
Pre-warm complete culture medium, Trypsin-EDTA, and PBS to 37°C.
-
Aspirate medium from a T-75 flask of Caco-2 cells and rinse with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes until cells detach.
-
Neutralize trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium.
-
Perform a cell count (e.g., using a hemocytometer).
-
Seed cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Add 0.4 mL of cell suspension to the apical chamber and 1.0 mL of complete medium to the basolateral chamber of a 24-well plate.
-
-
Differentiation:
-
Culture the cells for 21-25 days.
-
Change the culture medium in both apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Verification: A Self-Validating System
Rationale: Before any permeability experiment, the integrity of the cell monolayer must be confirmed. This ensures that any measured transport is through the cells (transcellular or paracellular) and not through gaps in a compromised barrier. We use two complementary methods: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow permeability.
A. Transepithelial Electrical Resistance (TEER) Measurement:
-
Principle: TEER measures the electrical resistance across the monolayer, which is directly proportional to the tightness of the intercellular junctions.[16]
-
Procedure:
-
Allow the plate and an aliquot of transport buffer (see section 3.3) to equilibrate to room temperature.
-
Using an epithelial volt-ohmmeter (e.g., EVOM2™), sterilize the "chopstick" electrodes with 70% ethanol and allow to air dry.[13]
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the membrane.
-
Record the resistance (in Ω).
-
Measure the resistance of a blank insert (no cells) containing transport buffer.
-
Calculate the final TEER value: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Membrane Area (cm²)
-
-
Acceptance Criteria: Monolayers are suitable for the assay if TEER values are ≥ 300 Ω·cm².[6][17]
B. Lucifer Yellow Paracellular Marker Assay:
-
Principle: Lucifer Yellow (LY) is a fluorescent, hydrophilic molecule that cannot cross cell membranes and primarily permeates the monolayer through paracellular pathways (between cells). Low LY permeability indicates intact tight junctions.[18]
-
Procedure:
-
After the transport experiment, or on a parallel set of wells, wash the monolayers with transport buffer.
-
Add a 100 µM solution of Lucifer Yellow to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate for 1 hour at 37°C on an orbital shaker.
-
Collect a sample from the basolateral chamber.
-
Measure the fluorescence (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate the Papp of LY.
-
-
Acceptance Criteria: The Papp of Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s.[19]
Bidirectional Permeability Assay for this compound
Rationale: A bidirectional assay is essential to determine if this compound is subject to active efflux. The pH of the transport buffer is maintained at 7.4 to mimic physiological conditions. Given this compound's poor aqueous solubility, a starting concentration of 1-10 µM in a buffer containing a low percentage of a co-solvent like DMSO is a standard and justifiable starting point.[20][21]
Materials:
-
Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
This compound (stock solution in DMSO)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Verapamil (P-gp inhibitor, optional)
-
96-well plates for sample collection
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare transport buffer (HBSS + 10 mM HEPES, pH 7.4).
-
Prepare dosing solutions of this compound (e.g., 10 µM), Propranolol (10 µM), and Atenolol (10 µM) in transport buffer. The final DMSO concentration should be ≤ 1%.
-
For the P-gp inhibition arm, prepare a this compound dosing solution that also contains Verapamil (e.g., 50 µM).[15]
-
-
Assay Execution (A→B Direction):
-
Carefully remove the culture medium from both chambers of the Transwell® inserts.
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Add 1.1 mL of fresh transport buffer to the basolateral (receiver) chamber.
-
Add 0.5 mL of the test compound dosing solution to the apical (donor) chamber.
-
Incubate the plate at 37°C on an orbital shaker (e.g., 50-100 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a 200 µL aliquot from the basolateral chamber, immediately replacing it with 200 µL of fresh, pre-warmed transport buffer.
-
At the final time point, take a sample from the apical (donor) chamber to determine the initial concentration (C₀).
-
-
Assay Execution (B→A Direction):
-
Perform the assay as above, but add the dosing solution to the basolateral chamber (1.1 mL) and fresh transport buffer to the apical chamber (0.5 mL).
-
Sample from the apical (receiver) chamber at the designated time points.
-
-
Sample Processing:
-
Transfer collected samples to a 96-well plate.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.
-
Centrifuge to pellet precipitated proteins and transfer the supernatant for LC-MS/MS analysis.
-
Figure 2: Step-by-step experimental workflow for the Caco-2 permeability assay.
Analytical Method: LC-MS/MS Quantification
Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to accurately quantify low concentrations of this compound in the complex biological matrix of the transport buffer.[22] A method similar to those used for other NK₁ antagonists like Aprepitant can be adapted.
Example LC-MS/MS Parameters:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from ~5-95% B over 2-3 minutes.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Example): For this compound (MW 500.48), a plausible precursor ion would be [M+H]⁺ at m/z 501.5. Product ions would need to be determined empirically by infusing the compound, but could be, for example, m/z ~150-350.
Data Analysis and Interpretation
Calculation of Apparent Permeability (Papp)
The Papp is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The rate of drug appearance in the receiver compartment (µmol/s or mg/s), determined from the slope of the cumulative amount transported vs. time curve.
-
A: The surface area of the membrane (e.g., 0.33 cm² for a 24-well Transwell®).
-
C₀: The initial concentration of the drug in the donor compartment (µmol/mL or mg/mL).
Calculation of Efflux Ratio (ER)
The ER is a simple ratio of the permeability in each direction:
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
Interpretation of Results
The results should be compared against the control compounds and established acceptance criteria.
Expected Permeability Data & Interpretation:
| Compound | Expected Papp (A→B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio | Classification & Interpretation |
| Atenolol | < 1.0 | ~1.0 | Low Permeability. Validates the tightness of the monolayer for paracellular transport. |
| Propranolol | > 10.0 | ~1.0 | High Permeability. Validates the model for transcellular passive diffusion. |
| This compound (Test) | To be determined | If > 2.0 | Potential Efflux Substrate. Indicates active transport from basolateral to apical side. |
| This compound + Verapamil | To be determined | If ER approaches ~1.0 | Confirms P-gp Substrate. A significant decrease in ER confirms P-gp mediated efflux. |
-
Permeability Classification: Based on FDA/EMA guidelines, compounds can be classified:[6][8]
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1.0 and 10 x 10⁻⁶ cm/s
-
A high A→B Papp for this compound would classify it as a high-permeability drug, which, combined with its known solubility characteristics, would inform its BCS classification. An efflux ratio greater than 2 would indicate it is a substrate for efflux transporters expressed in Caco-2 cells, and a reduction of this ratio in the presence of verapamil would specifically implicate P-gp.
Conclusion
This application note provides a robust and validated framework for assessing the intestinal permeability of this compound. By adhering to these detailed protocols, from meticulous cell culture to rigorous monolayer integrity checks and appropriate data analysis, researchers can generate reliable and reproducible data. This information is invaluable for predicting in vivo oral absorption, understanding drug-transporter interactions, and supporting regulatory submissions within the framework of the Biopharmaceutics Classification System. The causality-driven approach outlined herein ensures that the generated data is not just a number, but a meaningful insight into the biopharmaceutical properties of this compound.
References
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health (NIH). [Link]
- VARUBI™ (this compound) tablets, for oral use - Prescribing Information. (2015). U.S.
- This compound - Wikipedia. Wikipedia. [Link]
- The TEER values in the Caco-2 monolayers after 21 days of culture.
- This compound | New Drug Approvals. (2018). New Drug Approvals. [Link]
- Caco-2 permeability assay.
- M9 Biopharmaceutics Classification System- Based Biowaivers - Guidance for Industry. (2021). U.S.
- Which is the Lucifer Yellow Papp acceptance limit to assess Caco-2 monolayer integrity?
- In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union. [Link]
- TEER measurement techniques for in vitro barrier model systems. (2017). National Institutes of Health (NIH). [Link]
- A-B permeability (Caco-2, pH 7.4/7.4 + verapamil) - US. Eurofins Discovery. [Link]
- TEER values of the developing Caco-2 monolayer as the function of time.
- Caco-2 Permeability Assay. Evotec. [Link]
- Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell. PubMed. [Link]
- Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves. (2017). National Institutes of Health (NIH). [Link]
- Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). Semantic Scholar. [Link]
- This compound pharmaceutical composition and preparation method thereof.
- Method Suitability of Caco-2 Cell Models for Drug Permeability Classific
- This compound | C25H26F6N2O2 | CID 10311306. PubChem. [Link]
- Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. (2017). National Institutes of Health (NIH). [Link]
- Permeability Assay on Caco-2 Cells. Bienta. [Link]
- The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PubMed. [Link]
- The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2015). National Institutes of Health (NIH). [Link]
- A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed. [Link]
- The apparent permeabilities of Caco-2 cells to marketed drugs.
- Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed. [Link]
- Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. PubMed. [Link]
- Development and validation of a combined liquid chromatography tandem-mass spectrometry assay for the quantification of aprepitant and dexamethasone in small volumes of human plasma. DSpace@Utrecht University. [Link]
- Determination and validation of aprepitant in r
- LC-MS-MS Determination of Cytostatic Drugs on Surfaces and in Urine to Assess Occup
- Caco-2 cell permeability assays to measure drug absorption.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 7. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cersi.umd.edu [cersi.umd.edu]
- 13. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dspace.library.uu.nl [dspace.library.uu.nl]
- 22. Determination and validation of aprepitant in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Rolapitant Solubility in Aqueous Buffers for In Vitro Assays
Welcome to the technical support guide for Rolapitant. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous buffers for in vitro experimental setups. As a Biopharmaceutics Classification System (BCS) Class II molecule, this compound's low aqueous solubility and high permeability present a common hurdle for researchers.[1] This guide is designed to provide scientifically-grounded, practical solutions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro assays?
This compound is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2][3] For in vitro studies, which are typically conducted in aqueous-based buffers and cell culture media, achieving a sufficient and stable concentration of this compound in solution is critical for obtaining reliable dose-response data. This compound is a lipophilic molecule with low intrinsic aqueous solubility, which can lead to precipitation, inaccurate concentration assessments, and non-reproducible results if not handled correctly.[1][4]
Q2: How does pH fundamentally affect the solubility of this compound?
This compound's solubility is highly dependent on pH.[1] As a weak base, it becomes protonated and thus more soluble in acidic environments. Official documentation specifies that its maximum aqueous solubility is achieved between pH 2 and 4.[5][6] Conversely, as the pH increases towards neutral (pH 7.0) and alkaline conditions, this compound transitions to its less soluble, unprotonated free base form, making it prone to precipitation in standard physiological buffers like PBS (pH 7.4).[7]
Q3: What are the reported solubilities of this compound in common laboratory solvents?
Preparing a concentrated stock solution in an appropriate organic solvent is the most common and effective first step. The table below summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Source(s) | Notes |
| DMSO (Dimethyl Sulfoxide) | 16 mg/mL | [3] | Anhydrous DMSO is recommended as moisture can reduce solubility.[4] This is the most common choice for creating stock solutions. |
| DMF (Dimethylformamide) | 25 mg/mL | [3] | High solubility, but can be more toxic to cells than DMSO. |
| Ethanol | 3 mg/mL - 100 mg/mL | [3][4] | Solubility can vary; good solubility is noted in the FDA label.[8] Less toxic to cells than DMSO at similar concentrations. |
| Propylene Glycol | Good Solubility | [8] | A common pharmaceutical solvent suitable for some in vitro systems. |
| 40% Hydroxypropyl Beta Cyclodextrin | Good Solubility | [8] | A solubilizing excipient that can be used to prepare aqueous stocks directly. |
| Water / Aqueous Buffers (pH 7.2) | 0.33 mg/mL (in 1:2 DMF:PBS) / Insoluble | [3][4] | Very low to negligible solubility at neutral pH. |
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems researchers may encounter when preparing this compound solutions for their experiments.
Problem: My this compound powder will not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4).
Root Cause Analysis: This is the expected behavior for this compound. As a BCS Class II compound with pH-dependent solubility, it is practically insoluble in aqueous media at neutral pH.[1][4][5] Direct dissolution in your final assay buffer is not a viable strategy.
Recommended Solution Workflow: The universally accepted method is to first prepare a high-concentration stock solution in an organic solvent, followed by careful serial dilution into your aqueous experimental buffer.
Caption: Decision workflow for dissolving this compound.
Problem: After preparing a DMSO stock, my compound precipitates when I add it to the aqueous assay buffer.
Root Cause Analysis: This common issue, known as "crashing out," occurs when the highly concentrated drug in the DMSO stock is introduced to the aqueous buffer where its solubility is poor. The final concentration of the organic co-solvent is insufficient to keep the drug in solution.
Solutions & Optimization Strategies:
-
Minimize the Final Co-Solvent Concentration: The goal is to use the smallest volume of your DMSO stock possible. This often means creating a more concentrated stock solution initially. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be below 0.1%, to avoid solvent-induced artifacts.
-
Incorporate a Surfactant: The addition of a low concentration of a non-ionic surfactant to your final aqueous buffer can significantly improve the kinetic solubility of lipophilic compounds.[7][9]
-
Recommendation: Add Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) to your final assay buffer at a concentration of 0.01% - 0.1% (v/v) before adding the this compound stock solution.
-
-
Modify the Dilution Technique: The way you add the stock to the buffer matters.
-
Recommended Method: Add the small volume of DMSO stock directly into the full volume of your final assay buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations of this compound that can initiate precipitation. Do not add the buffer to the DMSO stock.
-
-
Utilize Gentle Heat and Sonication:
-
Pre-warming the final assay buffer to 37°C can increase solubility.
-
After adding the drug stock, sonicating the solution in a water bath for 5-10 minutes can help break up microscopic precipitates and achieve a clear solution.
-
Caution: Always consider the thermal stability of this compound and other assay components before applying heat.
-
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a standard method for creating a concentrated stock solution.
Materials:
-
This compound (MW: 500.48 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[4]
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
Procedure:
-
Tare a clean, dry amber vial on the analytical balance.
-
Carefully weigh out 5.0 mg of this compound powder into the vial.
-
Calculate the required volume of DMSO for a 10 mM solution:
-
(5.0 mg) / (500.48 mg/mmol) = 0.00999 mmol
-
(0.00999 mmol) / (10 mmol/L) = 0.000999 L = 999 µL
-
-
Add 999 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. For short-term storage (up to 1 month), 4°C is acceptable.[2]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound CAS#: 552292-08-7 [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. jmpas.com [jmpas.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. brieflands.com [brieflands.com]
Technical Support Center: Navigating Rolapitant's Bioavailability Challenges in Preclinical Research
Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the preclinical bioavailability of Rolapitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist. Due to its challenging physicochemical properties, achieving consistent and adequate systemic exposure in animal models is a frequent roadblock. This document provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established scientific principles and field-proven methodologies.
Section 1: Foundational Knowledge: Understanding the Core Problem
This section addresses the fundamental properties of this compound that contribute to its bioavailability challenges.
Q1: What are the primary physicochemical properties of this compound that lead to poor oral bioavailability?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This classification is central to understanding its behavior in vivo.
-
Low Aqueous Solubility: this compound is practically insoluble in water. This is the primary rate-limiting step for its absorption, as a drug must be in solution to be absorbed across the gastrointestinal (GI) mucosa.
-
High Permeability: Despite its poor solubility, the molecule itself has good permeability characteristics, meaning that once it is dissolved, it can readily pass through the intestinal wall into the bloodstream.
The core issue is therefore a dissolution rate-limited absorption . In preclinical studies, this often manifests as low overall exposure (AUC), high variability between subjects, and a lack of dose-proportionality, especially at higher doses.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Classification | Implication for Bioavailability |
| BCS Class | Class II | Low Solubility, High Permeability |
| Aqueous Solubility | Practically Insoluble (<0.1 mg/mL) | Dissolution is the rate-limiting step for absorption. |
| LogP | High (indicative of lipophilicity) | Good membrane permeability but contributes to poor aqueous solubility. |
| pKa | Basic | Solubility is pH-dependent; may precipitate in the higher pH of the intestine. |
Q2: How does the choice of preclinical species impact the observed bioavailability of this compound?
The choice of animal model is critical and can significantly influence pharmacokinetic outcomes. Key differences between common preclinical species include:
-
Gastrointestinal pH: Rodents like rats and mice have a less acidic stomach environment compared to dogs or humans. This can alter the dissolution profile of a pH-sensitive compound like this compound.
-
Metabolism: While this compound is metabolized primarily by the CYP3A4 enzyme in humans, the expression and activity of orthologous CYP enzymes can vary significantly across species. For instance, the metabolic profile in rats may differ from that in dogs or non-human primates, affecting its first-pass metabolism and overall exposure.
-
Gastrointestinal Transit Time: Smaller animals like mice and rats have much faster GI transit times than larger species. This provides a shorter window for a poorly soluble drug to dissolve and be absorbed, potentially underestimating the bioavailability that might be achieved in humans.
Recommendation: For initial formulation screening, the rat is a common and cost-effective model. However, for more predictive pharmacokinetic data, a second, non-rodent species like the beagle dog is often recommended due to its more comparable GI physiology to humans.
Section 2: Formulation Troubleshooting: A Step-by-Step Guide
This section provides actionable strategies to address common formulation-related bioavailability issues.
Q3: I'm observing very low and highly variable plasma concentrations in my rat study using a simple aqueous suspension. What is my first troubleshooting step?
This is a classic presentation for a BCS Class II compound. The high variability stems from inconsistent wetting and dissolution of the drug particles in the GI tract. Your primary goal is to enhance the dissolution rate. The first and most critical step is to reduce the particle size of the this compound active pharmaceutical ingredient (API).
Workflow 1: Particle Size Reduction and Formulation Selection
This diagram outlines the decision-making process starting from poor exposure with a basic suspension.
Caption: Decision workflow for enhancing this compound bioavailability.
Protocol 1: Preparation of a Micronized this compound Suspension
-
API Characterization: Before starting, confirm the particle size distribution (PSD) of your starting this compound API using a technique like laser diffraction. A typical starting API might have a D90 > 50 µm.
-
Micronization: Employ a jet mill or similar micronization equipment to reduce the particle size. Your target should be a D90 of < 10 µm.
-
Vehicle Preparation: Prepare a suitable aqueous vehicle containing a wetting agent and a viscosity modifier. A common starting point is 0.5% (w/v) Tween 80 (wetting agent) and 0.5% (w/v) carboxymethyl cellulose (CMC) in purified water.
-
Suspension Formulation:
-
Create a paste by adding a small amount of the vehicle to the micronized this compound powder and triturating with a mortar and pestle. This ensures all particles are thoroughly wetted.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration (e.g., 10 mg/mL).
-
-
Quality Control:
-
Visually inspect for homogeneity and lack of agglomeration.
-
Re-measure the PSD of the final suspension to confirm that particles have not agglomerated.
-
Perform a short-term stability test (e.g., 24 hours at room temperature) to ensure the suspension remains homogenous for the duration of your planned in vivo study.
-
Q4: Micronization improved exposure, but I still see dose-limiting absorption. What advanced formulation strategies should I consider?
When micronization is insufficient, you need to move to more advanced enabling formulations. The goal is to present this compound to the GI tract in a pre-dissolved or solubilized state.
Diagram 2: Overcoming this compound's Absorption Barriers
This diagram illustrates how different advanced formulations tackle the fundamental solubility challenge.
Caption: How advanced formulations bypass the dissolution barrier.
1. Lipid-Based Formulations (e.g., SEDDS/SMEDDS):
-
Mechanism: this compound is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, this mixture spontaneously forms a fine oil-in-water emulsion (SEDDS) or microemulsion (SMEDDS), keeping the drug in a solubilized state.
-
When to Use: This is an excellent choice for highly lipophilic drugs like this compound. It can also leverage lipid absorption pathways, potentially reducing first-pass metabolism.
-
Troubleshooting: If your SEDDS formulation "crashes" (precipitates) upon dilution, try adjusting the surfactant-to-oil ratio or selecting a surfactant with a higher HLB (Hydrophile-Lipophile Balance) value.
2. Amorphous Solid Dispersions (ASDs):
-
Mechanism: The crystalline structure of this compound is disrupted by dispersing it within a polymer matrix (e.g., PVP, HPMC-AS) at a molecular level. This amorphous form has a much higher apparent solubility and faster dissolution rate than the stable crystalline form.
-
When to Use: When you need to achieve a state of supersaturation in the gut to maximize the concentration gradient for absorption.
-
Troubleshooting: The primary challenge with ASDs is physical instability; the amorphous drug can recrystallize over time. Ensure you use a sufficient amount of a suitable polymer and store the formulation under dry conditions. Perform powder X-ray diffraction (PXRD) to confirm the amorphous state before and after stability testing.
Section 3: Preclinical Study & IVIVC FAQs
This section focuses on the interface between formulation and the biological system.
Q5: How can I use in vitro tests to predict the in vivo performance of my formulations and reduce animal use?
An effective in vitro-in vivo correlation (IVIVC) strategy is crucial. For a BCS Class II compound, the key in vitro tests are dissolution and permeability.
-
Biorelevant Dissolution: Standard USP dissolution apparatus may not be predictive. Use biorelevant media that mimic the composition of intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids that better reflect the solubilizing environment of the small intestine. Your goal is to see significant dissolution rate improvement in your enabling formulation compared to the simple suspension.
-
Permeability Assays (Caco-2): The Caco-2 cell monolayer model is the gold standard for in vitro permeability assessment. Since this compound is highly permeable, you would expect to see high apparent permeability (Papp) values. This test is most useful for confirming that your formulation excipients are not negatively impacting the inherent permeability of the drug.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell junctions. TEER values should be >250 Ω·cm².
-
Permeability Experiment (A-to-B):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS, typically with a low percentage of DMSO) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS. Also, take a sample from the apical side at the beginning and end of the experiment.
-
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
Q6: I am seeing a significant food effect in my dog PK study (much higher exposure with food). Why is this happening and how can I mitigate it?
A positive food effect is common for poorly soluble, lipophilic drugs and is often mediated by several mechanisms:
-
Increased Bile Salt Secretion: The presence of fats in food stimulates the release of bile salts and lecithin, which are natural surfactants that can solubilize this compound and enhance its absorption.
-
Delayed Gastric Emptying: Food slows the rate at which the drug leaves the stomach, providing a longer time for it to dissolve before reaching the primary absorption site in the small intestine.
While this effect can be beneficial, a highly variable food effect is undesirable. Lipid-based formulations like SEDDS or SMEDDS can often mitigate the food effect. By providing the drug in a pre-dissolved state with its own "built-in" lipids and surfactants, the formulation becomes less dependent on the body's physiological response to food, leading to more consistent absorption between the fed and fasted states.
References
- Patel, P., & Gupta, N. (2017). A review on biopharmaceutical classification system. International Journal of Research and Development in Pharmacy & Life Sciences, 6(5), 2686-2692. [Link]
- The American Society of Health-System Pharmacists. (2023). This compound.
- Kararli, T. T. (1995). Comparison of the gastrointestinal anatomy, physiology, and biochemistry of humans and commonly used laboratory animals. Biopharmaceutics & drug disposition, 16(5), 351-380. [Link]
- Kawakami, K. (2012). Oral lipid-based formulations for poorly water-soluble drugs. In Drug Delivery and Nanotechnology for the Treatment of Parasitic Diseases (pp. 19-35). Woodhead Publishing. [Link]
- Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]
- Jantratid, E., & Dressman, J. (2009). Biorelevant dissolution media simulating the proximal human gastrointestinal tract: an update. Dissolution Technologies, 16(3), 21-25. [Link]
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
Technical Support Center: Navigating Unforeseen Effects of Rolapitant in Cell Culture
Welcome to the technical support resource for researchers utilizing Rolapitant. As a highly selective neurokinin-1 (NK-1) receptor antagonist, this compound is a powerful tool for investigating Substance P-mediated signaling pathways.[1][2][3] However, like any small molecule inhibitor, its behavior in complex biological systems such as cell culture can sometimes deviate from the expected on-target activity. This guide is designed to provide you, our fellow scientists and drug development professionals, with the rationale, workflows, and detailed protocols to systematically identify, understand, and control for unexpected off-target effects, ensuring the integrity and reproducibility of your research.
Core Concepts: Mechanism and Off-Target Potential
On-Target Mechanism of Action: The NK-1 Receptor Pathway
This compound exerts its primary effect by acting as a competitive antagonist at the human NK-1 receptor (also known as Tachykinin Receptor 1, TACR1).[1][2] It blocks the binding of the natural ligand, Substance P, a neuropeptide involved in a multitude of processes including inflammation, nociception, and cell proliferation.[4][5] Upon binding Substance P, the NK-1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades primarily through Gq and Gs proteins. This leads to the generation of second messengers like inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn modulate various cellular functions.[6][7][8]
Known Off-Target Profile of this compound
While highly selective for the NK-1 receptor over other tachykinin receptors (NK2, NK3), this compound is known to interact with several other proteins, primarily enzymes and transporters involved in drug metabolism.[9][10] These interactions are critical to understand, as they can lead to unexpected biological consequences in sensitive cell culture models.
| Target Class | Specific Target | Documented Effect | Potential Implication in Cell Culture |
| Enzyme | Cytochrome P450 2D6 (CYP2D6) | Moderate Inhibitor[2][9][10] | If cells express CYP2D6, it could alter the metabolism of other media components or co-administered compounds. |
| Transporter | Breast Cancer Resistance Protein (BCRP) | Inhibitor[2][9][11] | Can alter the intracellular concentration of BCRP substrates, potentially leading to unexpected toxicity or altered phenotypes. |
| Transporter | P-glycoprotein (P-gp) | Inhibitor[2][9][11] | Similar to BCRP, can affect the transport of a wide range of molecules across the cell membrane. |
| Enzyme | Cytochrome P450 3A4 (CYP3A4) | Substrate (Not a significant inhibitor/inducer)[2][3] | The rate of this compound metabolism can be affected by other compounds in the media that induce or inhibit CYP3A4. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, unexpected results you may encounter. Each answer provides a logical troubleshooting workflow designed to isolate the root cause.
FAQ 1: "I'm observing unexpected cytotoxicity with this compound at concentrations that should be specific for NK-1R inhibition. What's happening?"
This is a common issue when a compound's therapeutic window in vivo differs from its cytotoxic threshold in a specific in vitro model. The cause can range from off-target toxicity to experimental artifacts.
Troubleshooting Workflow:
-
Rule out Artifacts:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below the toxicity threshold for your cell line (typically <0.5%). Run a vehicle-only control.[12]
-
Compound Stability & Solubility: Visually inspect your stock and working solutions for precipitation. A compound that has crashed out of solution will not yield reliable data.[13][14] Consider performing a simple solubility test in your specific cell culture medium.
-
-
Determine the True Cytotoxic Threshold:
-
Perform a dose-response curve starting from a high concentration (e.g., 100 µM) and titrating down. Use a standard cell viability assay (e.g., MTT, Resazurin, or Trypan Blue exclusion) to determine the concentration at which viability drops. This establishes the cytotoxic concentration range for your specific cell line.
-
-
Differentiate On-Target vs. Off-Target Cytotoxicity:
-
Rationale: If the cytotoxicity is on-target, it means that blocking the NK-1R pathway is lethal to your cells. If it's off-target, the cell death is caused by this compound interacting with another protein essential for survival.
-
Method 1: Use a Structurally Unrelated NK-1R Antagonist: This is a cornerstone of pharmacological validation.[15] Test a different, validated NK-1R antagonist (e.g., Aprepitant). If this second compound inhibits NK-1R signaling without causing the same cytotoxicity at equivalent effective concentrations, it strongly suggests this compound's toxicity is an off-target effect.
-
Method 2: Ligand Rescue Experiment: Can the natural ligand rescue the phenotype? Pre-treat cells with a saturating concentration of Substance P before adding this compound. If the toxicity is on-target (i.e., due to competitive blockade of the NK-1R), the excess ligand should partially or fully prevent the cytotoxic effect. If the toxicity persists, it is independent of NK-1R.
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a framework for determining the cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and use a non-linear regression to calculate the CC50 value.
Protocol 2: Western Blot for Phospho-ERK Validation
This protocol validates on-target inhibition of Substance P-induced ERK phosphorylation.
-
Cell Culture and Starvation: Plate cells to reach ~80% confluency. The following day, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with your desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a known effective concentration of Substance P (e.g., 100 nM) for a short period (e.g., 5-10 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
References
- PubChem. This compound.
- Navari, R. M. (2015). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P&T: a peer-reviewed journal for formulary management, 40(12), 834–840. [Link]
- Wikipedia. This compound. [Link]
- Drugs.com. This compound Monograph for Professionals. [Link]
- Patsnap Synapse. What is the mechanism of this compound Hydrochloride? [Link]
- Villalobos, L. A., & Sanhueza, M. A. (2021). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. International Journal of Molecular Sciences, 22(21), 11847. [Link]
- Mashaghi, A., et al. (2016). Neuropeptide substance P and the immune response. Cellular and Molecular Life Sciences, 73(22), 4249–4264. [Link]
- Rodriguez, F. D., & Covenas, R. (2024). Association of Neurokinin-1 Receptor Signaling Pathways with Cancer.
- Rodriguez, F. D., & Covenas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Receptors, 1(1), 2-25. [Link]
- MDPI. The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Encyclopedia. [Link]
- Tully, J., & Al-Dasuqi, K. (2023). Biochemistry, Substance P. In StatPearls.
- Amodeo, A., et al. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. International Journal of Molecular Sciences, 23(22), 14247. [Link]
- Rodriguez, F. D., & Covenas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
- Scallan, C., et al. (2016). Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R. American Journal of Physiology-Heart and Circulatory Physiology, 310(1), H101-H111. [Link]
- Zieglgänsberger, W., et al. (2019). Substance P and pain chronicity.
- Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 31(8), 2217–2231. [Link]
- Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. [Link]
- ResearchGate. Methods of off-target detection. [Link]
- Poma, A., et al. (2017). This compound: a review of its use in the prevention of chemotherapy-induced nausea and vomiting. Cancer management and research, 9, 169–176. [Link]
- Li, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment.
- Patsnap Synapse. How can off-target effects of drugs be minimised? [Link]
- The ASCO Post. (2015). This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting. [Link]
- PromoCell. Troubleshooting guide for cell culture. [Link]
- Rapoport, B., et al. (2019). Integrated safety analysis of this compound with coadministered drugs from phase II/III trials. Future Oncology, 15(1), 35-45. [Link]
- Singh, A., et al. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28073. [Link]
- Buchser, W., et al. (2012). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- The Pharmaceutical Journal. (2015). FDA approves this compound to prevent chemotherapy-induced nausea. [Link]
- Bain, J., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS Journal, 284(7), 1033–1052. [Link]
- NIH SEED Innovator Support Team. Regulatory Knowledge Guide for Small Molecules. [Link]
- Singh, A., et al. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. RSC Chemical Biology, 2(5), 1319–1334. [Link]
Sources
- 1. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Rolapitant Dosage for Sustained NK1 Receptor Occupancy In Vivo
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with rolapitant. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you design, execute, and troubleshoot your in vivo studies focused on neurokinin-1 (NK1) receptor occupancy. This guide is structured in a question-and-answer format to directly address the practical and technical challenges you may encounter.
Section 1: Foundational Knowledge - this compound and the NK1 Receptor
This section covers the fundamental principles of this compound's mechanism and pharmacokinetics, which are crucial for designing effective receptor occupancy studies.
FAQ 1: What is the primary mechanism of action for this compound?
This compound is a highly selective and potent antagonist of the human substance P/neurokinin-1 (NK1) receptor.[1][2][3][4] The therapeutic effect, particularly in preventing chemotherapy-induced nausea and vomiting (CINV), is achieved by blocking the binding of substance P to NK1 receptors in the central and peripheral nervous systems.[1][2][5] Substance P is an excitatory neurotransmitter released in response to emetogenic chemotherapy, and its interaction with NK1 receptors in key brain regions like the area postrema and nucleus tractus solitarius triggers the emetic reflex.[2][5] By competitively inhibiting this interaction, this compound effectively prevents the downstream signaling that leads to nausea and vomiting.[2]
FAQ 2: What are the key pharmacokinetic (PK) properties of this compound that influence its dosing strategy for sustained receptor occupancy?
The clinical utility of this compound is defined by its unique pharmacokinetic profile, which is ideally suited for sustained target engagement. Unlike other NK1 antagonists, a single dose can maintain high receptor occupancy throughout the entire 5-day risk period for delayed CINV.[4][6]
The most critical PK parameter is its exceptionally long elimination half-life of approximately 169 to 183 hours (about 7 days).[2][4][7] This is significantly longer than other agents in its class, such as aprepitant (9-13 hours).[4][8] This slow clearance allows a single 180 mg oral dose to provide durable protection.[6][9] this compound is metabolized by the CYP3A4 enzyme to a major active metabolite, M19, which also has a long half-life.[7][8]
| Pharmacokinetic Parameter | Value | Significance for Receptor Occupancy Studies |
| Elimination Half-life (t½) | ~169–183 hours[4][7] | Enables sustained receptor occupancy over multiple days from a single dose, making it a key parameter to model. |
| Time to Peak Plasma Conc. (Tmax) | ~4 hours[4][10] | Informs the timing for initial receptor occupancy measurements post-dose. |
| Bioavailability | Nearly 100%[7] | Ensures consistent systemic exposure after oral administration. |
| Plasma Protein Binding | 99.8%[7][10] | High binding suggests that free drug concentration is the key driver of receptor occupancy. |
| Metabolism | Primarily CYP3A4 to active metabolite M19[7][10] | The contribution of the active metabolite to overall NK1 receptor blockade should be considered in long-term studies. |
FAQ 3: Why is sustained, high-level NK1 receptor occupancy the primary therapeutic goal for this compound?
The therapeutic goal is to prevent delayed CINV, which occurs >24 to 120 hours after chemotherapy.[6] This requires maintaining a sufficient level of NK1 receptor blockade for the entire duration. Clinical and preclinical studies have established a direct relationship between the dose of an NK1 antagonist, the resulting plasma concentration, and the degree of receptor occupancy in the brain.[11][12]
For NK1 receptor antagonists, a very high level of receptor occupancy (>90%) is associated with significant antiemetic effects.[11] Positron Emission Tomography (PET) studies have demonstrated that a single 180 mg oral dose of this compound achieves >90% NK1 receptor occupancy in the brain cortex, and this high level is maintained for at least 120 hours (5 days).[4][6][13] This sustained target engagement from a single dose is the cornerstone of this compound's clinical efficacy and differentiates it from other available agents.[4]
Section 2: Core Methodology - Measuring NK1 Receptor Occupancy In Vivo
This section details the state-of-the-art techniques for quantifying target engagement in your experiments.
FAQ 4: What are the primary methods for measuring NK1 receptor occupancy in vivo, and which is most suitable for this compound studies?
While several methods exist for assessing receptor occupancy, the gold standard for non-invasive, quantitative assessment in the central nervous system (CNS) for drugs like this compound is Positron Emission Tomography (PET) .[14][15]
-
Positron Emission Tomography (PET): This imaging technique uses a radiolabeled ligand (a "tracer") that binds to the target receptor. By measuring the tracer's signal before and after administering the drug, one can calculate the percentage of receptors occupied by the drug.[14] It is the most direct and widely accepted method for determining CNS receptor occupancy in both preclinical and clinical studies.[4][11][16]
-
Autoradiography (Ex Vivo): In preclinical animal models, this method involves administering the drug, followed by a radioligand. The animal is then euthanized, and brain slices are analyzed to quantify radioligand binding. While effective, it is a terminal procedure.
-
Flow Cytometry: This method is used to measure receptor occupancy on the surface of cells, typically from blood samples.[17][18][19] While powerful for biologics or drugs targeting peripheral receptors on immune cells, it is not suitable for measuring this compound's occupancy of NK1 receptors within the brain.
For this compound, which targets NK1 receptors in the CNS, PET imaging is the most appropriate and informative methodology. [4][13]
FAQ 5: How does Positron Emission Tomography (PET) work for quantifying receptor occupancy?
A PET receptor occupancy study involves comparing the binding of a specific NK1 radiotracer at baseline (no drug) to its binding after the administration of this compound. The reduction in tracer binding is assumed to be due to competition from this compound at the NK1 receptor sites.[14]
The general workflow is as follows:
-
Baseline Scan: The subject receives an injection of an NK1-specific PET radiotracer (e.g., [¹⁸F]SPA-RQ or [¹¹C]GR205171).[13][20] The scanner detects the signal from the tracer as it binds to NK1 receptors in the brain, allowing for the calculation of baseline receptor availability (B_avail).
-
Drug Administration: The subject is administered a specific dose of this compound.
-
Post-Dose Scan: After a predetermined time, the subject undergoes a second PET scan with the same radiotracer. The signal will be lower because this compound is occupying many of the NK1 receptors, preventing the tracer from binding.
-
Calculation: Receptor occupancy (RO) is calculated for specific brain regions by comparing the tracer binding in the post-dose scan to the baseline scan.[13][14]
FAQ 6: What are the critical reagents and equipment needed for a this compound NK1 receptor occupancy PET study?
-
PET Scanner: A high-resolution scanner suitable for brain imaging.
-
Cyclotron and Radiochemistry Module: Necessary for the on-site production of short-lived positron-emitting isotopes (like Carbon-11 or Fluorine-18) and synthesis of the radiotracer.
-
NK1 Receptor Radiotracer: A well-characterized, high-affinity antagonist radioligand for the NK1 receptor. Commonly used tracers include [¹¹C]GR205171 and [¹⁸F]SPA-RQ.[13][20] The choice depends on half-life (¹¹C ≈ 20 min; ¹⁸F ≈ 110 min) and availability.
-
Arterial Line Setup (for some models): For collecting arterial blood samples to measure radiotracer concentration in the plasma, which is required for certain kinetic modeling approaches.[16] However, reference tissue models can often be used to avoid this invasive procedure.[20]
-
Analytical Equipment (HPLC): To measure plasma concentrations of both the radiotracer and unlabeled this compound.
-
Data Analysis Software: For kinetic modeling of PET data (e.g., PMOD, SPM) to calculate binding potential and receptor occupancy.
Section 3: Experimental Design & Protocol
This section provides guidance on designing robust studies and a detailed, step-by-step protocol.
FAQ 7: How do I design a dose-escalation study to determine the relationship between this compound dosage, plasma concentration, and NK1 receptor occupancy?
A robust dose-escalation study is fundamental to defining the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Study Design: An open-label, single-dose, dose-escalation design is typical.[13] Enroll healthy subjects into cohorts, with each cohort receiving a different single oral dose of this compound (e.g., 9 mg, 45 mg, 90 mg, 180 mg).[9][12]
-
PET Scans: Each subject should undergo a baseline PET scan before dosing and at least one post-dose PET scan at a clinically relevant time point, such as 120 hours, to assess the duration of action.[12][13]
-
Pharmacokinetic Sampling: Collect serial blood samples at multiple time points after this compound administration (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 120 hours) to fully characterize the PK profile and measure the plasma concentration at the time of the PET scan.
-
Data Modeling: The core of the analysis is to build a PK/PD model, often using a sigmoid Emax model, that correlates the measured plasma concentration of this compound with the calculated NK1 receptor occupancy.[13] This model allows you to predict the occupancy at any given dose or plasma level and to identify the concentration required to achieve a therapeutic threshold (e.g., 90% occupancy).[11][13]
| This compound Dose | Mean NK1 Receptor Occupancy in Cortex (at 120h) |
| 4.5 mg | 37% |
| 9 mg | 44% |
| 21.6 mg | 67% |
| 45 mg | 76% |
| 90 mg | 79% |
| 180 mg | 94% |
| Data adapted from FDA Clinical Pharmacology Review for this compound.[12] |
FAQ 8: Can you provide a step-by-step protocol for an in vivo PET imaging experiment to measure NK1 receptor occupancy by this compound?
This protocol is a generalized methodology for a human study. All procedures must be approved by an Institutional Review Board (IRB) and conducted under strict ethical guidelines.
Objective: To quantify NK1 receptor occupancy in the human brain 120 hours after a single oral 180 mg dose of this compound.
Materials:
-
This compound 180 mg tablets
-
PET scanner
-
NK1 Radiotracer: [¹¹C]GR205171 (produced on-site)
-
Automated blood sampler and centrifuge
-
HPLC system for plasma analysis
-
Image analysis software
Protocol Steps:
-
Subject Screening and Consent: Enroll healthy, non-smoking subjects. Obtain informed consent.
-
Day 1: Baseline PET Scan
-
Position the subject in the PET scanner with a head-holder to minimize movement.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of [¹¹C]GR205171 (target dose ~350 MBq).
-
Acquire dynamic 3D PET data for 90 minutes.
-
If using arterial input function, begin continuous arterial blood sampling upon injection to measure the parent radiotracer concentration in plasma over time.
-
-
Day 1: Dosing
-
Following the baseline scan, administer a single 180 mg oral dose of this compound.
-
-
Days 1-6: Pharmacokinetic Blood Sampling
-
Collect venous blood samples at pre-defined time points (e.g., 2, 4, 24, 72, 120 hours post-dose) to measure this compound plasma concentrations.
-
-
Day 6: Post-Dose PET Scan (at 120 hours)
-
Repeat the exact PET imaging procedure as performed on Day 1, including the same injected dose of [¹¹C]GR205171.
-
-
Image Reconstruction and Analysis
-
Reconstruct dynamic PET images.
-
Co-register PET images to a subject-specific MRI for anatomical delineation of regions of interest (ROIs), such as the striatum, cortex, and cerebellum (as a reference region).[20]
-
Generate time-activity curves for each ROI.
-
-
Kinetic Modeling and Occupancy Calculation
-
Use a suitable kinetic model (e.g., a reference tissue model like SRTM using the cerebellum as the reference region) to calculate the binding potential (BP_ND) for each ROI at baseline and post-dose.[20]
-
Calculate receptor occupancy (RO) for each ROI using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline
-
Section 4: Troubleshooting and Data Interpretation
Even with a robust protocol, challenges can arise. This section addresses common issues.
FAQ 9: My baseline PET signal is low or highly variable between subjects. What are the potential causes and solutions?
-
Cause: Low specific activity of the radiotracer, leading to a higher mass dose which can partially occupy receptors.
-
Solution: Ensure high specific radioactivity from the radiosynthesis process to minimize the injected mass of the tracer.[20]
-
-
Cause: Inter-subject variability in NK1 receptor density.
-
Solution: This is a biological reality. Ensure your study is adequately powered to account for this variance. Normalizing post-dose data to each individual's baseline is the standard and correct procedure.[19]
-
-
Cause: Subject motion during the scan.
-
Solution: Use effective head fixation and monitor the subject. Apply motion correction algorithms during image reconstruction.
-
-
Cause: Poor radiotracer metabolism profile or blood-brain barrier penetration.
-
Solution: This is a fundamental property of the tracer. Use a well-validated tracer like [¹⁸F]SPA-RQ or [¹¹C]GR205171, which have proven characteristics for NK1 receptor imaging.[21]
-
FAQ 10: I'm observing lower-than-expected receptor occupancy for a given dose of this compound. What factors could be responsible?
| Potential Cause | Explanation | Troubleshooting Action |
| Poor Drug Absorption | The subject may have issues with gastrointestinal absorption, leading to lower-than-expected plasma concentrations. | Correlate occupancy data with individual plasma PK data. If plasma levels are low, the low occupancy is expected. |
| Drug-Drug Interactions | Concomitant administration of a strong CYP3A4 inducer (e.g., rifampin) can substantially decrease this compound plasma levels and thus its efficacy.[10] | Carefully screen and control for concomitant medications in study subjects. |
| Incorrect Timing of PET Scan | If the scan is performed too early or too late relative to Tmax and the half-life, the results may not reflect the target occupancy period. | Design the study with scan timing based on the known PK profile of this compound. For sustained occupancy, later time points (e.g., 120h) are critical. |
| Analytical Errors | Errors in measuring this compound plasma concentration or in the kinetic modeling of PET data. | Validate all analytical methods. Re-analyze plasma samples. Have an independent expert review the PET data analysis workflow. |
| Radiotracer Issues | If the affinity of the radiotracer is too high, it may be more difficult to displace with the competing drug, potentially underestimating occupancy.[22] | This is an inherent property of the tracer. Use established models and be aware of the potential bias. |
FAQ 11: How do I correlate plasma concentration of this compound with receptor occupancy data?
The relationship between drug concentration in the plasma (PK) and the effect on the target, in this case, receptor occupancy (PD), is a cornerstone of drug development. This PK/PD relationship is typically described using a nonlinear function, most commonly the Sigmoid Emax model .
This model relates the plasma concentration (C) to the receptor occupancy (RO). Key parameters are:
-
Emax: The maximum possible receptor occupancy (theoretically 100%).
-
EC50: The plasma concentration of this compound that produces 50% of the maximum occupancy. This is a measure of the drug's potency.
-
n (Hill Coefficient): A parameter that describes the steepness of the concentration-response curve.
By fitting your experimental data (pairs of plasma concentration and receptor occupancy values from each subject) to this model, you can robustly define the PK/PD relationship and predict the dose needed to achieve sustained therapeutic occupancy.[13] For this compound, studies have shown that plasma concentrations above 348 ng/mL correspond to >90% NK1 receptor occupancy.[13][23]
FAQ 12: What are the common pitfalls in analyzing and interpreting PET receptor occupancy data?
-
Ignoring the Reference Region: The choice of a reference region (an area with no or negligible specific receptor binding, like the cerebellum for NK1) is critical for many analysis models.[20] Incorrectly defining this region can skew all calculations.
-
Overlooking Partial Volume Effects: In small brain structures, the PET signal can be "smeared" or underestimated due to the limited spatial resolution of the scanner. This can be corrected using data from a subject's anatomical MRI.
-
Assuming Linearity: The relationship between tracer signal and receptor availability is not always linear. Using validated kinetic models (e.g., compartmental models or graphical analysis) is more robust than using simple ratios of tissue uptake, which can be misleading.[22]
-
Misinterpreting Occupancy: Receptor occupancy demonstrates target engagement, not necessarily clinical efficacy. While high occupancy is required for this compound's effect, the final proof of efficacy comes from clinical trials measuring patient outcomes.[12]
References
- This compound. (n.d.). PubChem.
- Bergström, M., et al. (2004). Imaging substance P receptors (NK1) in the living human brain using positron emission tomography. Molecular Imaging and Biology.
- What is the mechanism of this compound Hydrochloride? (2024). Patsnap Synapse.
- This compound Monograph for Professionals. (2025). Drugs.com.
- Hargreaves, R., et al. (2003). Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant. Biological Psychiatry.
- Clinical Pharmacology and Biopharmaceutics Review: this compound. (2014). U.S. Food and Drug Administration (FDA).
- Wang, X., et al. (2018). Effects of this compound administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects. Cancer Chemotherapy and Pharmacology.
- Hawkins, C., & Schwartzberg, L. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P&T: a peer-reviewed journal for formulary management.
- Wang, X., et al. (2015). Population Pharmacokinetics of this compound in Patients With Chemotherapy-Induced Nausea and Vomiting. The Journal of Clinical Pharmacology.
- This compound. (n.d.). Wikipedia.
- Spinelli, T., et al. (2012). A positron emission tomography (PET) study to assess the degree of neurokinin-1 (NK1) receptor occupancy in the human brain after single doses of netupitant to healthy male subjects. Journal of Clinical Oncology.
- Le, T., & Tadi, P. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls.
- Searle, G., et al. (2010). A pharmacokinetic PET study of NK₁ receptor occupancy. European Journal of Nuclear Medicine and Molecular Imaging.
- Guo, N., et al. (2013). PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility. NeuroImage.
- Ruhlmann, C., et al. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Therapeutic Advances in Medical Oncology.
- Poma, A., et al. (2014). Phase 1 positron emission tomography (PET) study of the receptor occupancy of this compound, a novel NK-1 receptor antagonist. Journal of Clinical Oncology.
- Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. (2024). CellCarta.
- Developing And Validating Clinical Receptor Occupancy Pharmacodynamic Biomarker Assays. (n.d.). Cell and Gene.
- Yuan, J., et al. (2015). Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development. Cytometry Part B: Clinical Cytometry.
- Green, C., et al. (2016). Recommendations for the development and validation of flow cytometry-based receptor occupancy assays. Cytometry Part B: Clinical Cytometry.
- Receptor occupancy assay development challenges for rare targets of bispecific drugs. (2024). AAPS PharmSci360.
- Role of receptor occupancy assays by flow cytometry in drug development. (n.d.). Semantic Scholar.
- Receptor Occupancy Measurement by Flow Cytometry. (n.d.). ITR Laboratories Canada Inc.
- Guo, W. (2014). PET imaging for receptor occupancy: meditations on calculation and simplification. Journal of Nuclear Medicine Technology.
- Kosinsky, Y., et al. (2022). Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study. mAbs.
- Immuno-modulatory with Flow Cytometry-Based Receptor Occupancy Assays. (2022). Precision For Medicine.
- Hietala, J., et al. (2005). Visualization and Quantification of Neurokinin-1 (NK1) Receptors in the Human Brain. Molecular Imaging and Biology.
- Design and Validation of a Model of a Receptor Occupancy Assay for a New Immunotherapy in Human Whole Blood Specimens. (n.d.). Flow Contract Site Laboratory.
- A pharmacokinetic PET study of NK1 receptor occupancy. (2010). ResearchGate.
- Rapoport, B., et al. (2017). Integrated safety analysis of this compound with coadministered drugs from phase II/III trials. Annals of Oncology.
- In Vivo Receptor Occupancy. (n.d.). Gifford Bioscience.
- VARUBI (this compound) tablets, for oral use. (2020). U.S. Food and Drug Administration (FDA).
- Varubi (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- Receptor occupancy. (2004). Turku PET Centre.
- Garcia, J., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Cancer Management and Research.
- Navari, R. M. (2015). This compound. Hospital Pharmacy.
- Garcia, J., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Cancer Management and Research.
- PET imaging for receptor occupancy: meditations on calculation and simplification. (2014). Journal of Nuclear Medicine Technology.
- In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography. (2021). Journal of Medicinal Chemistry.
- PET Mapping of Receptor Occupancy Using Joint Direct Parametric Reconstruction. (2024). IEEE Xplore.
Sources
- 1. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of this compound administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of this compound in Patients With Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 11. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 18. researchgate.net [researchgate.net]
- 19. Receptor Occupancy Measurement by Flow Cytometry - ITR Laboratories Canada Inc. [itrlab.com]
- 20. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. TPC - Receptor occupancy [turkupetcentre.net]
- 23. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
Rolapitant Stability in Solution: A Technical Troubleshooting Guide
Welcome to the technical support center for Rolapitant. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues in solution. Here, we will address common challenges in a direct question-and-answer format, providing not just solutions but also the scientific rationale behind them. Our goal is to empower you with the knowledge to anticipate and resolve stability-related hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound's behavior in solution.
Q1: My this compound is not fully dissolving. What is the recommended solvent and pH?
A1: this compound hydrochloride monohydrate exhibits pH-dependent solubility. Its maximum solubility in aqueous solutions is achieved in an acidic environment, specifically between pH 2 and 4[1]. If you are observing poor solubility, the primary suspect is the pH of your solvent system. At physiological pH (around 7.4), this compound's aqueous solubility is very low (< 4 mcg/ml), which presents a significant challenge for formulation[2].
For initial dissolution, consider using a buffered aqueous solution in the pH 2-4 range. For non-aqueous options, solvents like polyethylene glycol (PEG) 300, PEG 400, ethanol, and propylene glycol have been used in formulation development[2]. The choice of solvent will, of course, depend on the specific requirements of your experiment.
Q2: I've noticed a precipitate forming in my this compound solution over time. What could be the cause?
A2: Precipitate formation after initial dissolution is often due to a shift in pH or temperature. If your solution is not adequately buffered, the pH can change over time, leading to a decrease in solubility and subsequent precipitation. Another possibility is that the initial dissolution was performed at an elevated temperature, and as the solution cools, it becomes supersaturated, causing the this compound to crash out.
Ensure your solution is well-buffered within the optimal pH 2-4 range and stored at a constant temperature. If you must work outside this pH range, consider the use of solubility enhancers, though this will require careful excipient compatibility studies.
Q3: What are the known degradation pathways for this compound in solution?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under specific conditions. The primary degradation pathways are hydrolysis at high pH and oxidation[3]. This means that exposure of your this compound solution to alkaline conditions or oxidizing agents should be avoided to maintain its chemical integrity. While stable in its solid state, its stability in aqueous solutions diminishes as the pH increases[3].
The diagram below illustrates the key factors leading to this compound degradation in solution.
Caption: Key Degradation Pathways for this compound in Solution.
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific stability issues you might encounter during your experiments.
Problem 1: Loss of Potency in a Stored this compound Solution
Scenario: You have prepared a stock solution of this compound, and upon re-analysis after a period of storage, you observe a significant decrease in its concentration, as determined by HPLC.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Temperature: this compound injectable emulsions have been shown to be stable for at least 48 hours at room temperature (20°C to 25°C) and for 7 days under refrigeration (2°C to 8°C)[4]. Ensure your storage temperature is appropriate and has been consistent.
-
Light Exposure: Protect your solutions from light, as photostability can be a concern for many active pharmaceutical ingredients[4][5]. While specific data on this compound's photostability is not extensively detailed in the provided results, it is a standard precaution.
-
-
Re-evaluate Solution pH:
-
Measure the pH of your stored solution. A shift towards neutrality or alkalinity could be the cause of degradation. As previously mentioned, this compound is most stable at an acidic pH.
-
-
Assess for Oxidative Stress:
-
Consider the components of your solution and storage container. Are there any potential sources of peroxides or other oxidizing agents? For example, some excipients can contain peroxide impurities that can lead to oxidative degradation[6].
-
-
Perform a Forced Degradation Study:
-
To confirm the suspected degradation pathway, you can perform a controlled forced degradation study. This will help you understand how your specific formulation behaves under various stress conditions. A detailed protocol for a basic forced degradation study is provided in Section 3.
-
Problem 2: Unexpected Peaks in HPLC Chromatogram
Scenario: Your HPLC analysis of a this compound solution shows the appearance of new, unidentified peaks that were not present in the initial analysis.
Troubleshooting Steps:
-
Identify the Source of the New Peaks:
-
Degradation Products: The new peaks are likely degradation products of this compound. Compare the chromatogram of your stored sample with a freshly prepared standard.
-
Excipient Interaction: Consider the possibility of an interaction between this compound and one of the excipients in your formulation. Some excipients can react with the active pharmaceutical ingredient, leading to the formation of new adducts[7]. A common example is the Maillard reaction between drugs with amine groups and reducing sugars like lactose[6].
-
Contamination: While less likely if good laboratory practices are followed, do not rule out the possibility of contamination.
-
-
Characterize the Degradants:
-
If the new peaks are significant, you may need to identify them. Techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to determine the molecular weight of the impurities and aid in their structural elucidation.
-
-
Review Formulation Components:
-
If an excipient interaction is suspected, a systematic compatibility study is recommended. This involves preparing binary mixtures of this compound with each excipient and analyzing them over time under accelerated stability conditions.
-
The following workflow can guide your investigation into the appearance of unknown peaks:
Caption: Workflow for Investigating Unknown Peaks in HPLC.
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for key experiments that can aid in troubleshooting this compound stability issues.
Protocol 1: pH-Dependent Solubility Profile of this compound
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound hydrochloride monohydrate
-
Buffered solutions at pH 2, 3, 4, 5, 6, 7, and 8
-
Orbital shaker or similar agitation device
-
HPLC system for concentration analysis
Method:
-
Prepare a series of buffered solutions at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffered solution in separate vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each sample and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in each sample using a validated HPLC method.
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Data Summary Table:
| pH | Temperature (°C) | This compound Solubility (µg/mL) |
| 2.0 | 25 | [Insert Experimental Data] |
| 3.0 | 25 | [Insert Experimental Data] |
| 4.0 | 25 | [Insert Experimental Data] |
| 5.0 | 25 | [Insert Experimental Data] |
| 6.0 | 25 | [Insert Experimental Data] |
| 7.0 | 25 | [Insert Experimental Data] |
| 8.0 | 25 | [Insert Experimental Data] |
Protocol 2: Basic Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound solution (in a well-defined vehicle)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system
Method:
-
Acid Hydrolysis: To an aliquot of your this compound solution, add HCl to a final concentration of 0.1 N. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 N. Follow the same heating and sampling procedure as for acid hydrolysis.
-
Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Store at room temperature and sample at the same time points for HPLC analysis.
-
Control: Maintain an aliquot of the this compound solution under normal storage conditions as a control.
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.
Data Summary Table:
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Peaks |
| 0.1 N HCl, 60°C | 2 | [Data] | [Data] |
| 8 | [Data] | [Data] | |
| 24 | [Data] | [Data] | |
| 0.1 N NaOH, 60°C | 2 | [Data] | [Data] |
| 8 | [Data] | [Data] | |
| 24 | [Data] | [Data] | |
| 3% H₂O₂, RT | 2 | [Data] | [Data] |
| 8 | [Data] | [Data] | |
| 24 | [Data] | [Data] |
References
- Trissel, L. A., & Zhang, Y. (2017). Compatibility and Stability of this compound Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride. International Journal of Pharmaceutical Compounding, 21(1), 76–82. [Link]
- Wikipedia contributors. (2023, December 1). This compound. In Wikipedia, The Free Encyclopedia. [Link]
- Hylton, A. D., & Holle, L. M. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 41(11), 705–709. [Link]
- European Medicines Agency. (2017). Varuby, INN-rolapitant. [Link]
- Zhang, Y., & Trissel, L. A. (2018). Compatibility and Stability of VARUBI (this compound) Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride Injection and Dexamethasone Sodium Phosphate Injection. International journal of pharmaceutical compounding, 22(1), 76–85. [Link]
- Trissel, L. A., & Zhang, Y. (2017). Compatibility and Stability of this compound Injectable Emulsion Admixed with Dexamethasone Sodium Phosphate. International journal of pharmaceutical compounding, 21(5), 426–431. [Link]
- Rojas, C., & Slusher, B. S. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 13, 243–253. [Link]
- U.S.
- Patsnap. (2024). What is the mechanism of this compound Hydrochloride?[Link]
- Zhang, Y., & Trissel, L. A. (2018). Compatibility and Stability of VARUBI (this compound) Injectable Emulsion Admixed with Intravenous Granisetron Hydrochloride. International journal of pharmaceutical compounding, 22(3), 250–256. [Link]
- Celio, L., Bonfanti, G., & Pietra, C. (2022). Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant. Clinical pharmacology in drug development, 11(10), 1184–1193. [Link]
- ResearchGate. (2018). Compatibility and Stability of VARUBI (this compound)
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]
- Semantic Scholar. (n.d.).
- Mounika Nerella, et al. (2018). ESTIMATION OF this compound IN ITS BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmacy and Biological Sciences, 8(3), 62-67. [Link]
- Google Patents. (n.d.).
- The Medical Letter. (2018). Severe Hypersensitivity Reactions with this compound IV Emulsion (Varubi). [Link]
- Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Ali, A., Khan, S., Ullah, R., Ullah, A., Ullah, S., & Khan, S. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28076. [Link]
- Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules (Basel, Switzerland), 18(12), 15025–15050. [Link]
- Rawat, T., & Pandey, I. P. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of excipients and food chemicals, 1(3), 3-26. [Link]
- Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section. Newsletter, 9-15. [Link]
- Kim, M. S., Kim, J. S., Park, J., Kim, J. S., & Cho, Y. B. (2021).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP2464230B1 - Intravenous formulations of this compound - Google Patents [patents.google.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Compatibility and Stability of this compound Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compatibility and Stability of this compound Injectable Emulsion Admixed with Dexamethasone Sodium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Strategies for Mitigating Vehicle Effects in Preclinical Animal Studies with Rolapitant
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of administering the neurokinin-1 (NK1) receptor antagonist, Rolapitant, in animal models. Given this compound's poor aqueous solubility, appropriate vehicle selection and formulation are critical for obtaining reliable and reproducible preclinical data. This resource is designed to help you navigate these complexities and mitigate confounding vehicle-related effects in your studies.
Understanding the Challenge: The Interplay of this compound, Vehicles, and Biological Systems
This compound is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] Its mechanism of action involves blocking the binding of substance P to NK1 receptors in the central and peripheral nervous systems.[2] However, this compound hydrochloride's aqueous solubility is pH-dependent, with better solubility at a lower pH, and it is practically insoluble at physiological pH.[2][3] This characteristic presents a significant hurdle for in vivo administration, necessitating the use of specialized vehicles to achieve adequate solubility and bioavailability for preclinical studies.
The choice of vehicle is not a trivial matter. The vehicle itself can exert physiological effects, potentially confounding the interpretation of a study's results. These "vehicle effects" can range from local tissue irritation to alterations in the pharmacokinetic and pharmacodynamic profile of the test compound.[4][5] Therefore, a well-designed study must include appropriate control groups to differentiate the effects of the drug from those of the vehicle.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with this compound in animal studies.
Q1: What are the most common starting points for selecting a vehicle for oral administration of this compound in rodents?
For oral gavage studies in rodents, the primary goal is to create a stable and homogenous suspension or solution that allows for accurate dosing. Given this compound's low aqueous solubility, a simple aqueous vehicle is often insufficient. Here are two common starting approaches:
-
Aqueous Suspensions: A common and often well-tolerated approach is to create a suspension in an aqueous medium containing a suspending agent. A typical choice is 0.5% methylcellulose or carboxymethylcellulose (CMC) in purified water.[5] These agents increase the viscosity of the vehicle, helping to keep the drug particles suspended and ensuring a more uniform dose administration.
-
Cyclodextrin-Based Solutions: For achieving a true solution, cyclodextrins can be very effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used excipient to enhance the solubility of poorly soluble drugs for both oral and parenteral administration.[6][7] By forming an inclusion complex with this compound, HP-β-CD can significantly increase its aqueous solubility. A concentration of 20-40% HP-β-CD in water is a common starting point for formulation development.[3]
Q2: We are observing high variability in our pharmacokinetic data after oral gavage. What could be the cause?
High variability in oral absorption is a frequent challenge with poorly soluble compounds like this compound. Several factors related to the vehicle and administration technique can contribute:
-
Inadequate Suspension Homogeneity: If this compound is not uniformly suspended in the vehicle, different animals may receive different effective doses. It is crucial to ensure the suspension is thoroughly mixed before and during the dosing procedure.
-
Particle Size of the Drug: The particle size of the this compound powder can significantly impact its dissolution rate in the gastrointestinal tract and, consequently, its absorption. Using a micronized powder can improve dissolution and reduce variability.
-
Gavage Technique: Improper gavage technique can lead to stress in the animals, which can alter gastrointestinal motility and drug absorption. Ensure that personnel are well-trained in proper oral gavage procedures for the species being used.[8]
-
Vehicle-Stomach Contents Interaction: The vehicle can interact with the stomach contents, potentially leading to drug precipitation. The presence or absence of food can also significantly impact absorption.
Q3: What are the key considerations for developing an intravenous (IV) formulation of this compound for animal studies?
For intravenous administration, ensuring the drug remains in solution upon injection into the bloodstream is paramount to avoid precipitation and potential emboli.
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used. This compound has good solubility in solvents like ethanol and propylene glycol.[3] However, the concentration of the organic solvent must be carefully controlled to avoid toxicity.
-
Cyclodextrin Formulations: Similar to oral formulations, HP-β-CD or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to create aqueous solutions suitable for IV injection. These are often preferred as they can avoid the toxicities associated with high concentrations of organic co-solvents.[7]
-
Lipid Emulsions: The commercial intravenous formulation of this compound is a lipid emulsion.[3] While more complex to prepare in a research setting, a lipid-based formulation can be an effective way to administer lipophilic compounds intravenously. These formulations can also help to reduce injection site irritation.[9]
Q4: We are seeing signs of injection site reaction after subcutaneous or intramuscular administration. How can we mitigate this?
Injection site reactions are often caused by the vehicle, the drug, or a combination of both. Here are some troubleshooting steps:
-
Optimize the Vehicle: High concentrations of organic solvents like DMSO or ethanol can cause local tissue irritation. If possible, reduce the concentration of these co-solvents or switch to a more biocompatible vehicle like a cyclodextrin-based solution or a lipid emulsion.
-
Adjust the pH: The pH of the formulation can contribute to irritation. Aim for a pH as close to physiological (around 7.4) as possible, while maintaining drug solubility and stability.
-
Increase the Injection Volume and Rotate Sites: If the formulation cannot be altered, consider increasing the injection volume (within species-specific limits) to dilute the formulation at the injection site. Also, rotate the injection sites for subsequent doses.
-
Consider a Different Route of Administration: If local reactions persist and are severe, it may be necessary to consider a different route of administration, such as oral gavage or intravenous injection, if the experimental design allows.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| High variability in plasma concentrations between animals in the same oral dose group. | 1. Inhomogeneous suspension: The drug is not evenly distributed in the vehicle. | 1a. Optimize mixing: Use a magnetic stirrer or overhead mixer to ensure the suspension is uniform before drawing each dose. Continuously stir the suspension during the dosing procedure. 1b. Reduce particle size: Use micronized this compound powder to improve suspension stability and dissolution rate. |
| 2. Inconsistent gavage technique: Stress or improper tube placement can affect absorption. | 2a. Standardize procedure: Ensure all personnel are trained and follow a consistent protocol for animal handling and gavage.[8] 2b. Verify tube placement: Confirm correct placement of the gavage needle in the esophagus/stomach to avoid accidental tracheal administration. | |
| 3. Food effects: The presence or absence of food in the stomach can alter drug absorption. | 3a. Standardize feeding: Fast animals for a consistent period before dosing, or consistently dose in the fed state, and report the conditions. | |
| Precipitation of the drug upon dilution or injection of an IV formulation. | 1. "Crashing out" of the drug: The drug precipitates when the formulation is diluted in an aqueous environment (e.g., blood). | 1a. Increase solubilizer concentration: If using a co-solvent or cyclodextrin, a higher concentration may be needed to maintain solubility upon dilution. 1b. Slow the injection rate: A slower infusion rate allows for more gradual dilution in the bloodstream, reducing the risk of precipitation. |
| 2. Temperature effects: The drug may be less soluble at the animal's body temperature compared to the temperature at which the formulation was prepared. | 2a. Assess temperature-dependent solubility: Determine the solubility of this compound in the chosen vehicle at both room temperature and 37°C. 2b. Warm the formulation: If safe and stable, gently warm the formulation to body temperature before injection. | |
| Unexpected toxicity or adverse events in the vehicle control group. | 1. Vehicle-induced toxicity: The chosen vehicle or its components are causing adverse effects. | 1a. Review vehicle safety data: Consult literature for the known toxicity profile of the vehicle and its excipients in the chosen species and route of administration.[4][5] 1b. Reduce excipient concentration: Use the minimum concentration of co-solvents, surfactants, or other excipients necessary to achieve the desired formulation properties. 1c. Select an alternative vehicle: If toxicity persists, switch to a more inert vehicle, such as saline with a low percentage of a suspending agent for oral administration, or a cyclodextrin-based solution for parenteral routes. |
| Lack of dose-proportionality in pharmacokinetic studies. | 1. Solubility-limited absorption (oral): At higher doses, the amount of drug that can dissolve in the GI tract becomes the limiting factor for absorption. | 1a. Use a solubilizing formulation: Employing a vehicle that enhances solubility, such as a cyclodextrin solution or a lipid-based formulation, can help to improve dose-proportionality. 1b. Reduce particle size: Micronization can increase the surface area for dissolution, which can improve absorption at higher doses. |
| 2. Saturation of metabolic pathways or transporters: At higher concentrations, the enzymes or transporters involved in this compound's disposition may become saturated. | 2a. Characterize the dose-response: This may be a true pharmacological effect of this compound and should be further investigated. This compound is a substrate of CYP3A4.[10] |
Experimental Protocols & Data
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% methylcellulose.
Materials:
-
This compound powder (micronized, if available)
-
Methylcellulose (viscosity of ~400 cP for a 2% solution)
-
Sterile, purified water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Prepare the 0.5% methylcellulose vehicle: a. Heat approximately one-third of the total required volume of purified water to 80-90°C. b. Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure all particles are wetted. c. Remove from heat and add the remaining two-thirds of the water as cold water or ice to bring the temperature down rapidly. d. Continue stirring until the methylcellulose is fully dissolved and the solution is clear. This may take 30-60 minutes. e. Allow the solution to equilibrate to room temperature.
-
Prepare the this compound suspension: a. Weigh the required amount of this compound powder. b. Place a magnetic stir bar in a glass beaker and add a small amount of the 0.5% methylcellulose vehicle to create a paste with the this compound powder. This helps to ensure the powder is fully wetted and reduces clumping. c. Gradually add the remaining vehicle while stirring continuously. d. Continue to stir the suspension for at least 30 minutes to ensure homogeneity. e. Visually inspect the suspension for any clumps or un-wetted powder.
-
Dose administration: a. Keep the suspension continuously stirring during the dosing procedure to maintain homogeneity. b. Use an appropriate size and type of gavage needle for the animal species.[8] c. Gently mix the suspension by inverting the dosing syringe several times before administering the dose to each animal.
Protocol 2: Preparation of a this compound Solution with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Intravenous Injection
This protocol describes the preparation of a 5 mg/mL solution of this compound in 20% (w/v) HP-β-CD in saline.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare the 20% HP-β-CD vehicle: a. Weigh the required amount of HP-β-CD. b. Add the HP-β-CD to a volumetric flask. c. Add approximately 80% of the final volume of sterile saline. d. Stir with a magnetic stirrer until the HP-β-CD is completely dissolved. e. Add sterile saline to the final volume and mix well.
-
Prepare the this compound solution: a. Weigh the required amount of this compound powder. b. Add the this compound powder to the 20% HP-β-CD solution. c. Stir the mixture, protected from light, at room temperature until the this compound is completely dissolved. This may take several hours. Gentle warming (to no more than 40°C) can be used to accelerate dissolution, but the stability of this compound under these conditions should be verified. d. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization and administration: a. Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container. b. Administer the solution via the desired intravenous route (e.g., tail vein in mice or rats) at a slow and controlled rate.
Representative Data: The Impact of Vehicle on Oral Bioavailability
| Formulation | Description | Expected Relative Bioavailability | Rationale |
| Aqueous Suspension | 1% this compound in 0.5% methylcellulose | Low to Moderate | Absorption is limited by the dissolution rate of the drug particles in the GI tract. |
| Micronized Suspension | 1% Micronized this compound in 0.5% methylcellulose | Moderate | Increased surface area of the drug particles enhances the dissolution rate, leading to improved absorption. |
| Cyclodextrin Solution | 1% this compound in 20% HP-β-CD | High | The drug is already in solution as a complex, bypassing the dissolution step and facilitating direct absorption. |
| Lipid-Based Formulation | 1% this compound in a self-emulsifying drug delivery system (SEDDS) | High | The formulation forms a fine emulsion in the GI tract, presenting the drug in a solubilized state with a large surface area for absorption. |
Visualization of Experimental Workflows
Diagram 1: Decision Tree for Oral Vehicle Selection
Caption: Decision workflow for selecting an appropriate oral vehicle for this compound.
Diagram 2: Troubleshooting Workflow for High PK Variability
Sources
- 1. Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2464230B1 - Intravenous formulations of this compound - Google Patents [patents.google.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compatibility and Stability of this compound Injectable Emulsion Admixed with Dexamethasone Sodium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Surgical Procedures in Rolapitant-Treated Animal Models
An exceptional guide for researchers navigating the complexities of surgical procedures in animal models treated with Rolapitant is provided below. This technical support center offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, tailored for researchers, scientists, and professionals in drug development.
This guide serves as a specialized resource for investigators incorporating this compound, a selective, long-acting neurokinin-1 (NK-1) receptor antagonist, into their preclinical surgical paradigms. The unique pharmacological profile of this compound necessitates a nuanced approach to experimental design and execution. This document provides field-proven insights and evidence-based protocols to ensure the scientific integrity, reproducibility, and successful outcome of your studies.
Part 1: Frequently Asked Questions (FAQs) - The Core Knowledge Base
This section addresses the most common inquiries and conceptual hurdles researchers face when working with this compound in a surgical context.
Q1: How does the fundamental mechanism of this compound influence surgical and post-operative events?
A: this compound is a selective antagonist of the NK-1 receptor, which prevents the binding of its primary ligand, Substance P.[1][2][3] This interaction is the cornerstone of its antiemetic effect, but Substance P is a pleiotropic neuropeptide with significant roles beyond emesis, directly impacting surgical and recovery phases:
-
Neurogenic Inflammation: Substance P is a potent mediator of neurogenic inflammation, characterized by vasodilation and plasma extravasation.[4][5] By blocking this pathway, this compound can suppress the inflammatory response to surgical trauma. This may be beneficial in reducing edema, but critically, it can also mask early signs of post-operative complications like infection, demanding heightened vigilance from the researcher.[6][7]
-
Pain Perception (Nociception): The Substance P/NK-1 pathway is integral to pain signal transmission in both the peripheral and central nervous systems.[4][8][9] While not a classical analgesic, this compound's antagonism of this pathway may produce some analgesic effects or, more importantly, alter the efficacy of standard analgesics. Therefore, a multimodal analgesic approach should be considered and validated for your specific model.
-
Wound Healing: Substance P has been shown to play a role in various stages of wound healing, including cell proliferation and tissue regeneration.[7][10] The impact of its long-term blockade by this compound on incision healing and tissue repair is an important experimental variable that should be monitored and documented.
Q2: What are the critical considerations for selecting an anesthetic regimen in this compound-treated animals?
A: The primary consideration is this compound's metabolic profile and its exceptionally long half-life of approximately 180 hours.[3][11]
-
Cytochrome P450 Interactions: this compound is metabolized by CYP3A4 but, unlike other NK-1 antagonists, it does not significantly inhibit or induce this enzyme.[11][12][13][14] This is a major advantage as it minimizes interactions with many anesthetic agents. However, this compound is a moderate inhibitor of CYP2D6 , and this inhibition can persist for more than 28 days.[1][2][15][16]
-
Actionable Insight: Avoid or use with caution anesthetic or analgesic agents that are major substrates of CYP2D6 (e.g., tramadol, certain opioids). Co-administration can lead to increased plasma concentrations of these agents, potentially causing deeper-than-expected anesthetic planes or prolonged recovery times. Consult a drug interaction database when designing your anesthetic cocktail.
-
-
Anesthetic Sparing Effect: Some studies with other NK-1 receptor antagonists, like maropitant in canines, have demonstrated an anesthetic-sparing effect, reducing the required concentration of inhalant anesthetics.[4][9] Researchers should be prepared to titrate anesthetic depth carefully, as animals treated with this compound may require less anesthetic than controls.
Q3: My study involves inducing inflammation as part of the surgical model. Is this compound appropriate?
A: This is a critical experimental design question. Given that this compound's mechanism of action directly involves the suppression of neurogenic inflammation via NK-1 receptor blockade, its use in models where inflammation is a primary endpoint is a significant confounder.[5][6]
-
Recommendation: If the scientific question is independent of the inflammatory pathway, and this compound is used solely for antiemetic support (e.g., in chemotherapy-induced emesis models with a surgical component), its anti-inflammatory effects must be acknowledged as a study limitation. If inflammation is the dependent variable, an alternative antiemetic with a different mechanism of action should be strongly considered to avoid masking or attenuating the experimental effect.
Part 2: Troubleshooting Guide for In-Procedure & Post-Operative Events
This guide provides a systematic approach to resolving common issues.
| Observed Issue | Potential Cause(s) Rooted in Pharmacology | Recommended Troubleshooting & Refinement Steps |
| Prolonged or Delayed Anesthetic Recovery | 1. CYP2D6 Inhibition: this compound is likely increasing the exposure of a co-administered anesthetic or analgesic that is a CYP2D6 substrate.[1][16] 2. Hypothermia: A common complication in rodent surgery, potentially exacerbated by altered metabolic states.[17][18] | 1. Protocol Review: Audit all administered drugs (pre-meds, induction agents, analgesics) for CYP2D6 metabolism. Substitute with agents that use different metabolic pathways. 2. Enhanced Thermal Support: Implement active warming from the moment of induction through full recovery. Utilize circulating water blankets, infrared lamps, or other feedback-controlled devices.[18] |
| Subdued or Absent Signs of Post-Operative Pain | 1. Masking Effect: The inherent modulatory effect of this compound on the Substance P pain pathway may be masking subtle pain behaviors.[4][8] 2. Over-administration of Analgesics: Standard analgesic dosing may be excessive in the presence of this compound. | 1. Refine Pain Assessment: Do not rely solely on overt behaviors. Use a grimace scale (e.g., Mouse Grimace Scale) and monitor physiological parameters like weight loss and food/water intake. 2. Titrate Analgesia: Consider a lower initial dose of post-operative analgesics and provide supplemental doses based on refined pain assessments. |
| Atypically "Clean" Surgical Site with Delayed Onset of Inflammation | 1. Anti-Inflammatory Action: this compound's primary mechanism is suppressing NK-1 mediated inflammation, reducing expected redness and swelling.[5][6] 2. Underlying Infection: A low-grade infection may be present but its classical signs are being masked by the drug. | 1. Do Not Assume No Inflammation: Acknowledge this as a drug effect. For studies requiring inflammatory assessment, use molecular markers (e.g., cytokine analysis from tissue samples). 2. Vigilant Monitoring: Be extra cautious about monitoring for systemic signs of infection (lethargy, anorexia, fever). Maintain a low threshold for consulting veterinary staff if the animal's condition declines despite a visually clean incision. |
Part 3: Protocols & Visualized Workflows
Protocol: Survival Jugular Vein Catheterization in a Rat Model
This protocol outlines a standard surgical procedure, with specific refinements for animals receiving this compound.
1. Pre-Anesthetic & Pre-Operative Phase:
- This compound Administration: Administer this compound (or vehicle) at the designated time point as per the study design (e.g., 2 hours pre-procedure).
- Fasting: Fast rodents for no more than 4 hours to prevent hypoglycemia.[18]
- Pre-emptive Analgesia: Administer a non-CYP2D6 substrate analgesic (e.g., Buprenorphine) 30-60 minutes prior to induction.
- Anesthetic Induction: Induce anesthesia with isoflurane (3-5%) in an induction chamber.
- Preparation: Once anesthetized, apply ophthalmic ointment, shave the ventral neck and dorsal scapular regions, and perform aseptic preparation of the surgical sites. Maintain the animal on a homeothermic blanket set to 37°C.[17][19]
2. Surgical Phase (Aseptic Technique is Mandatory):
- Make a 2 cm midline incision on the ventral neck.
- Use blunt dissection to isolate the external jugular vein.
- Place two loose 4-0 silk ligatures around the vein.
- Make a small venotomy with micro-scissors.
- Insert the catheter, advance it to the level of the right atrium, and secure it with the ligatures.
- Confirm patency by aspirating blood and flushing with sterile, heparinized saline.
- Tunnel the catheter subcutaneously to exit at the dorsal scapular site.
- Close the ventral incision in two layers (muscle and skin).
- Secure the exteriorized catheter hub. Lock the catheter with heparinized saline.
3. Post-Operative & Recovery Phase:
- Administer subcutaneous sterile fluids (e.g., 1-2 mL warm Lactated Ringer's solution) to aid recovery.
- Place the animal in a clean, heated recovery cage. Do not leave unattended until ambulatory.[18]
- This compound-Specific Monitoring: For the first 72 hours, perform daily health checks including body weight, food/water intake, grimace scale scoring, and incision site evaluation. Be explicitly aware that the incision may show less redness/swelling than a control animal; focus on signs of discharge, dehiscence, or systemic illness.
- Maintain catheter patency as required by the experimental protocol.
Experimental Workflow Diagram
Caption: Refined surgical workflow for studies involving this compound treatment.
Part 4: Foundational Science - Visualizing the Mechanism
Understanding the underlying signaling pathway is key to anticipating experimental outcomes.
This compound's Antagonism of the Substance P/NK-1 Receptor Pathway
Caption: this compound competitively blocks Substance P from binding to the NK-1 receptor.
References
- This compound Monograph for Professionals. Drugs.com. [Link]
- This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P T. [Link]
- W10-009: Treatment for visceral pain with the new NK-1 receptor antagonist maropitant in cats.
- Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus. [Link]
- This compound. P T. [Link]
- What is the mechanism of this compound Hydrochloride?
- This compound (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets. Pharmacology, biochemistry, and behavior. [Link]
- The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity. Frontiers in Endocrinology. [Link]
- Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis. Immunology. [Link]
- Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine. Annals of Animal Science. [Link]
- Effect of epidural and intravenous use of the neurokinin-1 (NK-1) receptor antagonist maropitant on the sevoflurane minimum alveolar concentration (MAC) in dogs.
- The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury. Frontiers in Neurology. [Link]
- The Regenerative Potential of Substance P. International Journal of Molecular Sciences. [Link]
- The role of neurokinin-1 (substance P) antagonists in the prevention of postoperative nausea and vomiting. Anesthesiology and Pain Medicine. [Link]
- This compound Interactions Checker. Drugs.com. [Link]
- Integrated safety analysis of this compound with coadministered drugs from phase II/III trials. Supportive Care in Cancer. [Link]
- Effects of this compound administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects. Cancer Chemotherapy and Pharmacology. [Link]
- Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting. BJA British Journal of Anaesthesia. [Link]
- This compound for the prevention of postoperative nausea and vomiting: a prospective, double-blinded, placebo-controlled randomized trial. Anesthesia and Analgesia. [Link]
- This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. Clinical Therapeutics. [Link]
- NK1 receptor antagonist. Wikipedia. [Link]
- This compound. LiverTox - NCBI Bookshelf. [Link]
- Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Drug Design, Development and Therapy. [Link]
- WVU IACUC Guidelines: Surgery Guidelines for Rodents. West Virginia University. [Link]
- Medications could help the aging brain cope with surgery, memory impairment. University of Illinois Urbana-Champaign. [Link]
- Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus. [Link]
- This compound for the Prevention of Postoperative Nausea and Vomiting: A Prospective, Double-Blinded, Placebo-Controlled Randomized Trial. University of Miami. [Link]
- Guideline on Rodent Surgery and Medical Records. Michigan State University Animal Care Program. [Link]
- This compound: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs. [Link]
- A review on experimental surgical models and anesthetic protocols of heart failure in rats. Frontiers in Cardiovascular Medicine. [Link]
Sources
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury [frontiersin.org]
- 6. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 7. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. everycat.org [everycat.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. IG023: Guideline on Rodent Surgery and Medical Records | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
Technical Support Center: Navigating Preclinical Variability of Rolapitant
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Rolapitant. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. Variability in drug response between animal strains is a significant challenge in preclinical development.[1] This guide is structured to help you anticipate, understand, and manage the specific variabilities associated with this compound, a selective, long-acting neurokinin-1 (NK-1) receptor antagonist.[2][3]
Section 1: Foundational Knowledge & FAQs
This section addresses the core principles of this compound's function. Understanding these fundamentals is the first step in troubleshooting any experimental variability.
Q1: What is the precise mechanism of action for this compound?
A1: this compound is a highly selective and competitive antagonist of the human neurokinin-1 (NK-1) receptor.[2][4] Its primary therapeutic effect, the prevention of chemotherapy-induced nausea and vomiting (CINV), is achieved by blocking the binding of Substance P to these NK-1 receptors.[5][6][7]
-
Causality: During emetogenic chemotherapy, Substance P is released in the gut and the brainstem.[6] It binds to NK-1 receptors in key areas of the brain's vomiting center, such as the nucleus tractus solitarius and area postrema, triggering the emetic reflex.[5][7] By competitively inhibiting this interaction, this compound effectively prevents the transmission of the emetic signal.[5] This mechanism is crucial for managing the delayed phase of CINV (25 to 120 hours post-chemotherapy), which is principally mediated by Substance P.[6][8]
dot
Caption: this compound's mechanism of action.
Q2: How is this compound metabolized, and why is this critical for animal studies?
A2: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, forming a major active metabolite known as M19 (C4-pyrrolidine-hydroxylated this compound).[2][4][9][10] Unlike other NK-1 receptor antagonists, this compound is not a significant inhibitor or inducer of CYP3A4, which minimizes certain drug-drug interactions.[5][11][12] However, it is a moderate inhibitor of another enzyme, CYP2D6, and this inhibition can persist for at least seven days.[4][13]
-
Experimental Causality: The expression and activity of CYP enzymes can vary dramatically between species and even between different strains of the same species (e.g., Sprague-Dawley vs. Wistar rats). This is a primary driver of pharmacokinetic variability. If your chosen animal strain has low intrinsic CYP3A4-like activity, you may observe slower clearance of this compound, leading to exaggerated exposure and potential toxicity. Conversely, a strain with very high CYP3A4 activity might clear the drug too rapidly, reducing its efficacy at a standard dose. Therefore, understanding the metabolic profile of your specific animal strain is not just advisable; it's essential for data integrity.
Section 2: Troubleshooting Inter-Strain Variability
This section provides a question-and-answer guide to common problems researchers face due to the variable effects of this compound in different preclinical models.
Q3: My results are inconsistent. Why am I seeing a significant difference in anti-emetic response between my rat and ferret models?
A3: This is a classic preclinical challenge rooted in both pharmacokinetic (PK) and pharmacodynamic (PD) differences between species.
-
Pharmacokinetic Divergence: this compound has an exceptionally long half-life in humans, lasting up to 180 hours (approximately 7 days).[5][7] This long duration is a key clinical advantage. However, metabolic rates in preclinical species like rats and ferrets are generally much faster than in humans. This discrepancy means that a dose that provides sustained NK-1 receptor occupancy in humans may be cleared too quickly in a rodent or ferret to be effective, especially for delayed CINV models. Preclinical studies in ferrets have shown the broad-spectrum anti-vomiting effect of NK-1 receptor antagonists.[14]
-
Pharmacodynamic Differences: The density, distribution, and binding affinity of NK-1 receptors can differ across species.[7] Animal and human PET imaging studies have confirmed that NK-1 receptor antagonists must cross the blood-brain barrier to bind to central NK-1 receptors and be effective.[7][15] A species with lower NK-1 receptor density in the brainstem may require higher plasma concentrations of this compound to achieve the same level of receptor occupancy and, consequently, the same anti-emetic effect.[3][9]
Q4: I administered a weight-adjusted dose, but I'm observing unexpected toxicity in one mouse strain but not another. What's the likely cause?
A4: The likely cause is a difference in drug metabolism and transport, which simple weight-based dose scaling fails to account for.
-
Metabolic Pathway Differences: As mentioned, this compound is metabolized by CYP3A4 and inhibits CYP2D6.[4][5][9] Different inbred mouse strains (e.g., C57BL/6 vs. BALB/c) are known to have polymorphisms in their cytochrome P450 genes, leading to "poor metabolizer" or "extensive metabolizer" phenotypes. A "poor metabolizer" strain will clear this compound more slowly, leading to drug accumulation and potential toxicity even at a standard, weight-adjusted dose.
-
Transporter Protein Activity: this compound is also an inhibitor of the transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][6][13] The expression and function of these transporters in the gut, liver, and blood-brain barrier can vary between strains. A strain with lower baseline P-gp activity might experience higher brain penetration of this compound, potentially leading to CNS-related side effects.
Section 3: Protocols for Proactive Variability Management
To move from reacting to variability to proactively controlling for it, robust preliminary studies are necessary.
Protocol 1: Preliminary Dose-Ranging and Pharmacokinetic Study
-
Objective: To establish the basic pharmacokinetic profile (Cmax, Tmax, Half-life) of this compound in your specific animal strain and identify a dose range that achieves target plasma concentrations without toxicity.
-
Methodology:
-
Animal Selection: Select a cohort of at least 3-5 animals per dose group of the specific strain you intend to use for efficacy studies.
-
Dose Groups: Based on literature, select at least three dose levels (e.g., low, medium, high). Administer a single oral dose of this compound.
-
Blood Sampling: Collect sparse blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose). The long half-life of this compound necessitates a longer sampling window than for many other compounds.
-
Bioanalysis: Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of this compound and its active metabolite, M19.
-
Data Analysis: Use non-compartmental analysis (NCA) to calculate key PK parameters for each dose group.
-
-
Trustworthiness Check: The resulting PK data provides a self-validating system. If the exposure (Area Under the Curve, AUC) does not scale proportionally with the dose, it may indicate saturable absorption or metabolism, which is critical information for designing your main study.
dot
Caption: Workflow for troubleshooting this compound variability.
Section 4: Comparative Data & Key Parameters
Direct comparison of data across species highlights the sources of variability. While extensive preclinical data for this compound is proprietary, the following table summarizes key human pharmacokinetic parameters to serve as a benchmark for your preclinical study design.
| Parameter | Human | Preclinical Goal | Rationale for Preclinical Goal |
| Half-Life (t½) | ~180 hours[5][7] | Strain-Specific; Determine Empirically | Must be long enough to provide coverage during the delayed CINV phase in the chosen model. |
| Metabolism | Primarily CYP3A4[4][5][9] | Characterize in chosen strain | Essential for predicting drug clearance and potential for drug accumulation and toxicity. |
| Target Occupancy | >90% NK-1 Receptor Occupancy[3] | >90% at trough concentration | Efficacy is directly linked to achieving and maintaining high receptor occupancy at the target site in the brain. |
| Active Metabolite | M19 (approx. 50% of parent exposure)[9] | Quantify M19 exposure | The active metabolite contributes to the overall effect and must be accounted for in PK/PD modeling. |
References
- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024).
- This compound | C25H26F6N2O2 | CID 10311306 - PubChem. (n.d.).
- FDA Approves New Drug For Chemo-Related Nausea and Vomiting - CancerNetwork. (2015).
- This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC - NIH. (n.d.).
- This compound Monograph for Professionals - Drugs.com. (2025).
- Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024).
- This compound - Wikipedia. (n.d.).
- Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed. (2018).
- Phase 3 trial results for this compound, a novel NK-1 receptor antagonist, in the prevention of chemotherapy-induced nausea and vomiting (CINV) in subjects receiving moderately emetogenic chemotherapy (MEC). - ASCO Publications. (2014).
- Phase 3 trial results for this compound, a novel NK-1 receptor antagonist, in the prevention of chemotherapy-induced nausea and vomiting (CINV) in subjects receiving highly emetogenic chemotherapy (HEC). - ASCO Publications. (2014).
- Varubi (this compound) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting. (n.d.).
- Efficacy and safety of this compound for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy - PubMed. (n.d.).
- 206500Orig1s000 - accessdata.fda.gov. (2014).
- Integrated safety analysis of this compound with coadministered drugs from phase II/III trials - NIH. (n.d.).
- Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz. (n.d.).
- An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. (2023).
- Biotransformation pathways of this compound observed in humans following a... - ResearchGate. (n.d.).
- Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - AME Publishing Company. (n.d.).
- Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant - PubMed. (2022).
- Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PMC - PubMed Central. (2017).
- Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - PubMed. (n.d.).
- Neurokinin 1 receptor antagonists - Between hope and disappointment - ResearchGate. (2025).
- This compound, ロラピタント | New Drug Approvals. (2018).
- Advances in the research and application of neurokinin-1 receptor antagonists - PMC. (n.d.).
- Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. (2022).
- This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers. (n.d.).
- Population Pharmacokinetics of this compound in Patients With Chemotherapy-Induced Nausea and Vomiting - PubMed. (n.d.).
- Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects - PubMed. (2018).
- Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC - PubMed Central. (2022).
- Preclinical Studies in the Drug Development Process: Prospects and Challenges. (n.d.).
Sources
- 1. Preclinical Studies in the Drug Development Process: Prospects and Challenges | Texila Journal [texilajournal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
Technical Support Center: Optimizing Tissue Extraction for Rolapitant Analysis
Welcome to the technical support center for Rolapitant analysis. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying this compound in complex tissue matrices. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively. As every tissue type presents unique challenges, from fatty brain matter to fibrous heart muscle, a one-size-fits-all approach is rarely successful. This resource synthesizes field-proven insights and foundational bioanalytical principles to help you navigate these complexities.
Understanding this compound: Key Physicochemical Properties
Before diving into extraction methodologies, it is crucial to understand the physicochemical properties of this compound, as these characteristics govern its behavior in biological systems and during the extraction process. This compound is a highly protein-bound, lipophilic, and basic compound.[1][2] Its extensive tissue distribution is a key pharmacokinetic feature, making robust extraction methods critical for accurate quantification.[3][4]
| Property | Value / Description | Implication for Extraction |
| Molecular Formula | C₂₅H₂₆F₆N₂O₂[5] | A relatively large and complex structure. |
| Molecular Weight | 500.48 g/mol [5] | Standard for small molecule drugs. |
| LogP (Predicted) | 5.4 | Highly lipophilic/hydrophobic. This suggests a strong affinity for non-polar organic solvents and reversed-phase SPE sorbents. It also indicates potential for non-specific binding and sequestration in fatty tissues. |
| pKa (Predicted) | 9.5 (Strongest Basic) | As a basic compound, its charge state is pH-dependent. It will be positively charged at acidic pH (<9.5) and neutral at basic pH (>9.5). This is the key to manipulating its retention and elution in ion-exchange SPE. |
| Protein Binding | >99.8%[1][2][4] | Extremely high protein binding necessitates a robust protein disruption and precipitation step to release the drug from tissue proteins. |
| Solubility | Maximum aqueous solubility at pH 2-4.[1] Soluble in organic solvents like DMF, DMSO, and Ethanol.[6] | Acidic conditions in the initial homogenization buffer can improve solubility. Organic solvents are essential for extraction. |
| Metabolism | Primarily by CYP3A4 to a major active metabolite, M19 (C4-pyrrolidine-hydroxylated this compound).[1][2][3][4] | The extraction method must be able to resolve this compound from its metabolites, or be optimized to extract both if required. The hydroxylated metabolite (M19) will be more polar than the parent drug. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction of this compound from tissue samples. The advice provided is based on a logical, step-by-step troubleshooting process.
Part 1: Sample Preparation & Homogenization
Q1: How do I choose the right homogenization technique for my tissue sample?
The choice of homogenization technique is critical for ensuring the complete disruption of tissue and the release of this compound into the extraction solvent. The goal is to create a uniform homogenate that can be easily pipetted and processed.[7] The optimal method depends on the tissue's toughness and composition.
| Homogenization Technique | Best For | Advantages | Disadvantages |
| Bead Beating | Most tissues (Brain, Liver, Kidney, Spleen).[8] | High throughput, effective for tough tissues, minimal heat generation with proper cooling. | Can be harsh; may require optimization of bead size, material, and shaking time. |
| Rotor-Stator (Polytron) | Softer tissues (Liver, Brain). | Rapid, efficient for larger sample volumes. | Can generate significant heat, potentially degrading the analyte. Risk of cross-contamination if not cleaned properly. |
| Ultrasonication | Small, soft tissue samples. | Good for cell lysis, minimal sample volume needed. | Can generate heat, may not be effective for fibrous tissues. |
| Enzymatic Digestion | Fibrous, tough tissues (Heart, Lung).[8] | Gentle, effective for tissues resistant to mechanical disruption. | Slower, requires optimization of enzyme type and incubation time. Adds complexity and potential for interference. |
Scientist's Insight: For most applications involving this compound, bead beating offers the best balance of efficiency and reproducibility.[8] Start with ceramic beads to minimize potential metal ion interference. For particularly tough or fibrous tissues like the heart or lung, a combination approach, such as a brief enzymatic digestion followed by bead beating, can be highly effective.[8] Always perform homogenization in an ice bath to mitigate potential thermal degradation of this compound.
Q2: My tissue homogenate is too viscous to pipette accurately. What should I do?
High viscosity is a common problem, especially with tissues rich in connective proteins or extracellular matrix.
-
Increase the Homogenization Buffer Volume: The simplest solution is to increase the ratio of buffer to tissue weight. A common starting point is a 3:1 or 4:1 (v/w) ratio of buffer to tissue.
-
Optimize Homogenization Time: Insufficient homogenization can leave larger tissue fragments, increasing viscosity. Conversely, over-homogenization can release excessive amounts of cellular debris. Experiment with different processing times.
-
Use a Nuclease: For tissues high in nucleic acids (like the spleen), adding a nuclease (e.g., DNase) to the homogenization buffer can break down released DNA and significantly reduce viscosity.
-
Centrifuge at Higher Speed: After homogenization, a high-speed centrifugation step (e.g., >10,000 x g) will more effectively pellet cellular debris, leaving a clearer, less viscous supernatant for extraction.
Part 2: Extraction Technique Selection and Optimization
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
Both LLE and SPE can be used, but SPE is generally superior for complex tissue matrices due to its higher selectivity, cleaner extracts, and better reproducibility.[9][10][11]
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids based on solubility.[9] | Partitioning between a solid sorbent and a liquid mobile phase based on affinity.[9] |
| Selectivity | Lower. Relies on broad polarity differences. Co-extraction of matrix components is common.[12] | Higher. Can use multiple interaction modes (e.g., reversed-phase and ion-exchange) for targeted cleanup.[10][11] |
| Cleanliness | Often results in "dirtier" extracts containing more endogenous material like phospholipids.[13] | Capable of producing very clean extracts, significantly reducing matrix effects.[11][14] |
| Automation | More difficult to automate.[15] | Easily automated with 96-well plates for high-throughput applications.[11] |
| Solvent Usage | High.[9] | Low.[9] |
Recommendation: For robust and reliable quantification of this compound in tissue, Solid-Phase Extraction (SPE) is the recommended technique. The ability to combine reversed-phase and ion-exchange mechanisms to exploit this compound's lipophilic and basic properties allows for superior cleanup and concentration.
Q4: I'm experiencing low recovery of this compound with my SPE method. What are the common causes and how do I fix it?
Low recovery is the most frequent issue in SPE method development.[16][17] A systematic approach is key to diagnosing the problem.
Troubleshooting Workflow for Low SPE Recovery
Caption: A decision tree for troubleshooting low recovery in SPE.
Part 3: Matrix Effects and Method Robustness
Q5: My results show high variability and poor accuracy, which I suspect is due to matrix effects. How can I minimize this?
Matrix effects, caused by co-eluting endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer, are a major challenge in tissue analysis.[18][19][20] Phospholipids are a primary cause of matrix effects in bioanalysis.[21]
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate this compound from interfering components. Ensure your LC method has sufficient retention and resolution.
-
Optimize Sample Cleanup: A more selective extraction will remove more interferences.
-
Use a Mixed-Mode SPE Sorbent: For this compound, a mixed-mode polymer-based sorbent with both reversed-phase and strong cation-exchange properties is ideal. This allows for a stringent wash with an organic solvent to remove neutral interferences, followed by a pH-manipulated elution to release the basic this compound.
-
Incorporate a Phospholipid Removal (PLR) Step: After protein precipitation, you can use a specific PLR plate or cartridge (e.g., HybridSPE®) that selectively removes phospholipids while allowing the analyte to pass through.[14][22] This is highly effective at reducing ion suppression.[21]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterium or ¹³C-labeled this compound) is the gold standard for compensating for matrix effects.[23] Since it co-elutes and experiences the same ionization suppression or enhancement as the analyte, it provides the most accurate correction.
-
Assess Matrix Factor: Quantitatively assess the matrix effect as recommended by regulatory guidelines.[23][24][25] This involves comparing the analyte response in post-extraction spiked matrix to the response in a neat solution.[19]
Q6: What are the critical stability considerations for this compound during tissue extraction?
Ensuring analyte stability throughout the entire process is fundamental to accurate quantification.[26]
-
Temperature: Perform all homogenization and extraction steps on ice or at reduced temperatures (4°C) to minimize enzymatic degradation.
-
pH: this compound is most soluble at an acidic pH.[1] Maintaining an acidic environment during initial homogenization and extraction can prevent precipitation. While studies show this compound is stable in various admixtures for hours to days, it's best practice to process samples promptly.[27][28][29][30]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for tissue samples and stock solutions. Conduct a specific freeze-thaw stability assessment as part of your method validation.
-
Autosampler Stability: After final extraction and reconstitution, assess the stability of this compound in the autosampler over the expected run time to ensure no degradation occurs while samples are waiting for injection.
Protocols and Workflows
Recommended SPE Protocol for this compound from Tissue
This protocol uses a mixed-mode (Reversed-Phase and Strong Cation Exchange) polymeric SPE sorbent, which is ideal for a basic, lipophilic compound like this compound.
1. Tissue Homogenization: a. Weigh ~100 mg of frozen tissue into a 2 mL bead-beating tube containing ceramic beads. b. Add 400 µL of ice-cold 2% formic acid in water. c. Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), cooling on ice between cycles. d. Add 500 µL of acetonitrile containing the SIL-internal standard. e. Vortex for 1 minute to precipitate proteins. f. Centrifuge at >12,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a clean tube for SPE.
2. Solid-Phase Extraction (SPE):
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and excretion of the antiemetic this compound, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound CAS#: 552292-08-7 [m.chemicalbook.com]
- 7. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 10. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 11. rocker.com.tw [rocker.com.tw]
- 12. specartridge.com [specartridge.com]
- 13. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 16. welch-us.com [welch-us.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ovid.com [ovid.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 25. fda.gov [fda.gov]
- 26. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 27. Compatibility and Stability of this compound Injectable Emulsion Admixed with Dexamethasone Sodium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Compatibility and Stability of this compound Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Compatibility and Stability of VARUBI (this compound) Injectable Emulsion Admixed with Intravenous Granisetron Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Compatibility and Stability of VARUBI (this compound) Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride Injection and Dexamethasone Sodium Phosphate Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Rolapitant and Netupitant for Neurokinin-1 Receptor Antagonism
For researchers and drug development professionals engaged in the study of neurokinin-1 (NK1) receptor antagonists, a detailed understanding of the subtle yet significant differences between available therapeutic agents is paramount. This guide provides an in-depth, head-to-head in vitro comparison of two prominent second-generation NK1 receptor antagonists: Rolapitant and Netupitant. The objective is to furnish a clear, data-driven analysis of their respective pharmacological profiles, enabling informed decisions in research and development contexts.
Introduction to this compound and Netupitant
This compound and Netupitant are highly selective antagonists of the human NK1 receptor, a key player in the emetic reflex.[1] By blocking the binding of Substance P, an endogenous ligand, these drugs effectively mitigate chemotherapy-induced nausea and vomiting (CINV).[1] While both compounds share this primary mechanism of action, their in vitro characteristics reveal distinct profiles in terms of binding kinetics, functional antagonism, and metabolic enzyme interactions.
Core Mechanism of Action: NK1 Receptor Blockade
The therapeutic effect of both this compound and Netupitant stems from their ability to inhibit the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction typically leads to the activation of downstream pathways, including the mobilization of intracellular calcium, which contributes to the sensation of nausea and the vomiting reflex.
Figure 1: Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound and Netupitant.
In Vitro Performance Metrics: A Comparative Analysis
The following sections detail the key in vitro parameters that differentiate this compound and Netupitant, supported by experimental data from published literature.
Receptor Binding Affinity
A fundamental measure of a drug's potency is its binding affinity for its target receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Human NK1 Receptor Ki (nM) |
| This compound | 0.66[2] |
| Netupitant | 1.0[2] |
Table 1: Comparison of Binding Affinities for the Human NK1 Receptor.
Both this compound and Netupitant exhibit sub-nanomolar to low nanomolar binding affinities for the human NK1 receptor, indicating potent binding.[2] this compound demonstrates a slightly higher affinity with a Ki of 0.66 nM compared to Netupitant's 1.0 nM.[2] This suggests that at equimolar concentrations, this compound may occupy a greater proportion of NK1 receptors.
Functional Antagonism: A Key Differentiator
Beyond simple binding, the nature of the antagonism provides critical insight into a drug's pharmacological profile. In this regard, this compound and Netupitant display a significant divergence.
-
This compound is characterized as a competitive antagonist .[3] This means that it reversibly binds to the same site as Substance P on the NK1 receptor. The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist (Substance P).
-
Netupitant , in contrast, exhibits insurmountable antagonism .[4] This type of antagonism is characterized by a depression of the maximal response to the agonist, which cannot be restored by increasing the agonist concentration. This effect is often attributed to slow dissociation of the antagonist from the receptor.[2] In functional washout experiments, Netupitant's inhibitory effects have been shown to persist for up to 5 hours.[4]
This difference in the mode of antagonism suggests that Netupitant's blockade of the NK1 receptor may be more durable at the cellular level compared to the reversible blockade by this compound.
Figure 2: Conceptual illustration of the different modes of antagonism for this compound and Netupitant.
Receptor Selectivity
High selectivity for the target receptor is crucial for minimizing off-target effects. Both this compound and Netupitant have demonstrated high selectivity for the NK1 receptor over other neurokinin receptor subtypes (NK2 and NK3).[5]
Interaction with Metabolic Enzymes
A significant point of divergence between this compound and Netupitant lies in their interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a vast number of drugs.
-
This compound : In vitro studies have shown that this compound is neither an inhibitor nor an inducer of CYP3A4.[6][7] This characteristic is a notable advantage as it reduces the potential for drug-drug interactions when co-administered with other medications metabolized by this pathway.
-
Netupitant : In contrast, in vitro data indicate that Netupitant is a moderate inhibitor of CYP3A4.[8] This necessitates caution when co-administering Netupitant with other CYP3A4 substrates, as it can lead to increased plasma concentrations and potential toxicity of the co-administered drug.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in vitro assays used to characterize this compound and Netupitant.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Sources
- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug–drug interaction profile of components of a fixed combination of netupitant and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurokinin-1 (NK1) Receptor Antagonists' Binding Profiles
This guide provides an in-depth comparative analysis of the binding profiles of key Neurokinin-1 (NK1) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of data to explain the causality behind experimental choices and the clinical implications of differing binding characteristics.
Introduction: The NK1 Receptor and Its Antagonists
The Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2][3] The SP/NK1R system is a key player in various physiological and pathological processes, including pain transmission, inflammation, and the emetic reflex.[1][4][5][6] Consequently, antagonists that block this interaction are of significant therapeutic interest.
The first generation of NK1R antagonists led to the approval of aprepitant for chemotherapy-induced nausea and vomiting (CINV).[7][8] This success spurred the development of a new generation of antagonists, including fosaprepitant (a prodrug of aprepitant), netupitant, and rolapitant, each with distinct pharmacological properties.[2][9] Understanding the nuances of their binding profiles is critical for selecting the appropriate agent for both clinical use and further research.
The Substance P / NK1R Signaling Cascade
Upon binding of Substance P, the NK1 receptor primarily couples to Gαq protein, initiating a signaling cascade that activates Phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), culminating in various cellular responses like neuronal excitation.[1][10][11]
Below is a diagram illustrating this primary signaling pathway.
Caption: Simplified NK1R signaling cascade via the Gq pathway.
Comparative Analysis of Binding Profiles
The clinical efficacy and duration of action of an NK1R antagonist are dictated by its binding characteristics, including affinity, kinetics, and in vivo receptor occupancy.
Binding Affinity and Selectivity
Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a drug binds to its target. A lower Ki value indicates a higher affinity. All clinically approved NK1R antagonists are highly potent and selective for the human NK1 receptor.[9][12]
| Antagonist | Active Form | Ki for human NK1R (nM) | Selectivity for NK1R | Half-life (t½) |
| Aprepitant | Aprepitant | ~0.1-0.2[12] | >3,000-fold over NK2/NK3[7] | 9-13 hours[12][13] |
| Fosaprepitant | Aprepitant | ~0.1-0.2 | >3,000-fold over NK2/NK3[7] | 9-13 hours (as aprepitant)[9] |
| Netupitant | Netupitant | ~1.0[12] | High | ~90 hours[13][14] |
| This compound | This compound | ~0.66[9][12] | High | ~180 hours[2][5] |
Expert Insight: While all these antagonists show nanomolar or sub-nanomolar affinity for the NK1R, it's their pharmacokinetic profiles, particularly the half-life, that largely differentiate their clinical application. Aprepitant requires a multi-day regimen, whereas the significantly longer half-lives of netupitant and this compound allow for a single-dose administration per chemotherapy cycle.[9][13][14] Fosaprepitant, an intravenous prodrug, is rapidly converted to aprepitant, offering an alternative route of administration but sharing the same active molecule and its characteristics.[15][16][17]
Receptor Occupancy and Duration of Action
The ultimate measure of an antagonist's effectiveness in the central nervous system is its ability to occupy the target receptor at a therapeutic level. Positron Emission Tomography (PET) imaging is the gold standard for quantifying this in vivo.[4][18][19] Studies have shown that for antiemetic efficacy, a very high level of central NK1 receptor occupancy (>90%) is required.[4][20]
-
Aprepitant: Achieves >90% receptor occupancy at doses of 100 mg/day or greater.[20]
-
Netupitant: A single oral dose can achieve a high degree of occupancy (≥90%) for up to 96 hours.[13][14]
-
This compound: A single 180 mg dose provides ≥90% NK1 receptor occupancy in the brain for up to 5 days (120 hours).[9][13]
Expert Insight: The prolonged receptor occupancy of this compound and netupitant is a key differentiator. This is not solely due to their long plasma half-lives but is also influenced by their binding kinetics (i.e., slow dissociation from the receptor).[14] This sustained action is particularly beneficial for preventing delayed-phase CINV, which can occur 2 to 5 days after chemotherapy.[2]
Methodologies for Characterizing Binding Profiles
The data presented above are generated through rigorous, validated experimental protocols. Understanding these methods is crucial for interpreting the results and designing new studies.
In Vitro Radioligand Binding Assays
Competitive radioligand binding assays are the cornerstone for determining the binding affinity (Ki) of a test compound.[11][21] The principle is to measure the ability of an unlabeled antagonist to displace a radiolabeled ligand from the receptor.[11]
Experimental Causality:
-
Receptor Source: Membranes from cell lines overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293) are used to ensure a high and consistent receptor density, which is essential for a robust signal.[11]
-
Radioligand Choice: A radioligand with high affinity and specificity for the NK1R, such as [¹²⁵I]BH-Substance P or a tritiated antagonist like [³H]-netupitant, is chosen to provide a sensitive and reliable measurement.[22][23]
-
Assay Conditions: The incubation buffer, temperature, and time are optimized to reach equilibrium, ensuring that the measured displacement accurately reflects the affinity of the competing ligands.
The following diagram outlines a typical workflow for this assay.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system for determining the Ki of a test antagonist at the human NK1 receptor.
-
Cell Membrane Preparation:
-
Harvest cultured cells (e.g., CHO-K1) overexpressing the human NK1 receptor.[11]
-
Wash the cells twice with ice-cold PBS via centrifugation.[11]
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors, pH 7.4).[11]
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator to lyse the cells.[11]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[24]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[24]
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable NK1R radioligand (e.g., [¹²⁵I]BH-SP), and varying concentrations of the unlabeled test antagonist.[24]
-
Controls (Self-Validation):
-
Total Binding: Wells containing membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, high-affinity NK1R antagonist (e.g., 1 µM Aprepitant) to block all specific binding.[11]
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[24]
-
-
Separation and Detection:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with bound radioligand.[24]
-
Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.[24]
-
Measure the radioactivity retained on the filters using a scintillation counter.[24]
-
-
Data Analysis:
-
Calculate Specific Binding for each well by subtracting the average NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Conclusion and Future Perspectives
The approved NK1 receptor antagonists—aprepitant, fosaprepitant, netupitant, and this compound—are all highly potent and selective compounds. The primary distinctions that govern their clinical utility lie in their pharmacokinetic and pharmacodynamic profiles, specifically their plasma half-life and duration of receptor occupancy in the brain. This compound and netupitant exhibit markedly longer half-lives and sustained receptor occupancy, enabling single-dose regimens for the prevention of both acute and delayed CINV.
The methodologies described herein, from in vitro binding assays to in vivo PET imaging, represent the essential tools for characterizing these crucial pharmacological parameters. As research continues, these techniques will be vital for the development of new antagonists with optimized properties, potentially for other therapeutic indications where the SP/NK1R system is implicated, such as pain, depression, and inflammation.[1][4]
References
- Bergström, M., Hargreaves, R. J., Burns, H. D., et al. (2004). Imaging substance P receptors (NK1) in the living human brain using positron emission tomography. PubMed.
- BenchChem. (n.d.). Application Notes: Substance P (NK1) Receptor Binding Assays. BenchChem.
- Various Authors. (n.d.). Substance P activation of NK1 receptors modulates several signaling pathways.
- Burcher, E., et al. (1994). Antagonists that demonstrate species differences in neurokinin-1 receptors. PubMed.
- Rojas, C., et al. (2014). Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells.
- Hargreaves, R., et al. (2003). Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant. PubMed.
- Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. PubMed Central.
- FDA. (n.d.). (fosaprepitant dimeglumine) for Injection.
- Okumura, M., et al. (2008). Quantitative analysis of NK1 receptor in the human brain using PET with 18F-FE-SPA-RQ. The Journal of Nuclear Medicine.
- Various Authors. (n.d.). In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant.
- Various Authors. (n.d.). The substance P/neurokinin-1 receptor (SP/NK-1R) system regulates several cell signaling pathways involved in cancer progression.
- Ginovart, N., et al. (2009). A pharmacokinetic PET study of NK₁ receptor occupancy. PubMed.
- Rojas, C., et al. (2014).
- Muñoz, M., & Coveñas, R. (n.d.). The downstream signaling pathways of the NK-1 receptor are shown.
- Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget.
- Aapro, M., et al. (2018). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis Online.
- Gallezot, J.-D., et al. (2010). PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility. PubMed Central.
- Rojas, C., et al. (n.d.). Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells.
- Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia.
- Rapoport, B. L. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. PubMed Central.
- Schwartzberg, L. S. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. PubMed Central.
- Various Authors. (n.d.). Fosaprepitant Injection: Package Insert / Prescribing Info / MOA. Drugs.com.
- National Center for Biotechnology Inform
- GlobalRx. (n.d.). Clinical Profile of Fosaprepitant 150mg Powder for Injection. GlobalRx.
- Wikipedia. (n.d.). Substance P. Wikipedia.
- BenchChem. (n.d.).
- Drugs.com. (n.d.). List of NK1 receptor antagonists. Drugs.com.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Le, T., & Tadi, P. (2024). Antiemetic Neurokinin-1 Receptor Blockers.
- Aziz, Z. (2013). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
- Various Authors. (n.d.). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fosaprepitant. IUPHAR/BPS Guide to PHARMACOLOGY.
- Melos, J., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. PubMed Central.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays. Revvity.
- Wang, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Geling, O., & Eichler, H. G. (2005). Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety. PubMed Central.
- Abdel-Rahman, O. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). PubMed Central.
- Navari, R. M. (2015). This compound for the treatment of chemotherapy-induced nausea and vomiting. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Articles [globalrx.com]
- 18. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antagonists that demonstrate species differences in neurokinin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the In Vitro Metabolic Stability of Rolapitant and Other NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Efficacy
In the landscape of drug discovery and development, a compound's metabolic stability is a pivotal determinant of its therapeutic success.[1] This property, which describes a drug's resistance to breakdown by the body's metabolic enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] A drug with poor metabolic stability is often rapidly cleared from the body, necessitating more frequent dosing and potentially leading to the formation of toxic metabolites.[1] Conversely, a highly stable compound can maintain therapeutic concentrations for a longer duration, improving patient compliance and overall efficacy.[1]
The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) family of enzymes.[1] Understanding how a drug candidate interacts with these enzymes is therefore a cornerstone of preclinical development. This guide provides an in-depth comparison of the in vitro metabolic stability of Rolapitant, a neurokinin-1 (NK1) receptor antagonist, with other prominent members of its class: Aprepitant, Fosaprepitant (a prodrug of Aprepitant), and Netupitant.
The NK1 Antagonist Class: A Snapshot
NK1 receptor antagonists are a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). They function by blocking the action of substance P, a key neurotransmitter in the emetic reflex pathway. While all drugs in this class share a common mechanism of action, their metabolic profiles, and consequently their clinical application, differ significantly.
Comparative In Vitro Metabolic Profiles
The in vitro metabolic stability of a drug is often assessed using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[3][4] These assays provide crucial data on a compound's intrinsic clearance, which is a measure of the metabolic capacity of the liver for a specific drug.
| Drug | Primary Metabolizing Enzyme(s) | Key In Vitro Metabolic Characteristics | Half-life (in vivo) |
| This compound | CYP3A4[5][6][7] | Primarily metabolized by CYP3A4 to an active metabolite (M19).[5][6] Importantly, this compound is not a significant inhibitor or inducer of CYP3A4 in vitro.[8] It is, however, a moderate inhibitor of CYP2D6.[5][7] | ~180 hours[6][9] |
| Aprepitant | CYP3A4 (major), CYP1A2, CYP2C19 (minor)[10][11][12][13] | Extensively metabolized, primarily by CYP3A4.[10][11][12] Aprepitant is both a substrate and a moderate inhibitor of CYP3A4.[10][11][14][15] It is also a weak inducer of CYP2C9.[12] | 9-13 hours[9][16] |
| Fosaprepitant | Rapidly converted to Aprepitant | As a prodrug, fosaprepitant is rapidly and extensively converted to aprepitant in various tissues, not just the liver.[13][17][18] Its metabolic profile is therefore dictated by that of aprepitant.[13] | Governed by Aprepitant's half-life |
| Netupitant | CYP3A4 (major), CYP2C9, CYP2D6 (minor)[19][20][21][22] | Extensively metabolized, primarily by CYP3A4, to three active metabolites.[9][20][21] Netupitant is a moderate inhibitor of CYP3A4.[19][20][23] | ~88 hours[9] |
Key Insights from the Data:
-
This compound's Unique Profile: A key differentiator for this compound is its lack of significant CYP3A4 inhibition or induction.[8] This characteristic is advantageous as it reduces the potential for drug-drug interactions with other medications that are also metabolized by this major enzyme pathway, a common concern for patients undergoing chemotherapy who are often on multiple medications.[5]
-
Aprepitant's Interaction Potential: In contrast, Aprepitant's role as both a substrate and a moderate inhibitor of CYP3A4 necessitates careful consideration of co-administered drugs.[10][11][14][15] This interaction potential can lead to altered plasma concentrations of either aprepitant or the concomitant medication, potentially impacting efficacy or toxicity.[24]
-
Netupitant's Active Metabolites and Inhibition: Netupitant is also a moderate inhibitor of CYP3A4 and is metabolized to active metabolites, which contributes to its overall pharmacological effect and long half-life.[9][19][20][21][25]
-
Extended Half-Lives: Both this compound and Netupitant exhibit significantly longer half-lives compared to Aprepitant.[6][9] This is a direct consequence of their metabolic stability and allows for single-dose administration for the prevention of both acute and delayed CINV.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To provide a practical understanding of how these data are generated, the following is a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay. This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability of the results.
Objective: To determine the rate of disappearance of a test compound (e.g., this compound or other NK1 antagonists) when incubated with human liver microsomes in the presence of a co-factor essential for enzymatic activity.
Materials:
-
Test compounds and positive control compounds (e.g., a compound with known high and low metabolic clearance)
-
Human Liver Microsomes (pooled from multiple donors to average out individual variability)
-
Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH) or NADPH
-
Acetonitrile (for reaction termination and protein precipitation)
-
Internal Standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Thaw the human liver microsomes on ice and dilute them to the desired protein concentration in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the working solution of the test compound to the wells. Include wells with positive controls and vehicle controls (buffer without compound).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered time zero.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a volume of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, thereby stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Sample Processing and Analysis:
-
Once all time points have been collected, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent drug remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation / mg of microsomal protein).
-
Causality Behind Experimental Choices
-
Use of Pooled Human Liver Microsomes: This is a standard practice to average out the inter-individual variability in enzyme expression and activity, providing a more representative measure of the metabolic fate of a drug in the general population.[3]
-
Inclusion of an NADPH Regenerating System: Cytochrome P450 enzymes require NADPH as a cofactor for their catalytic activity.[26] A regenerating system ensures a constant supply of this cofactor throughout the incubation period, allowing for a more accurate determination of the metabolic rate.
-
Multiple Time Points: Sampling at various time points is essential to accurately determine the rate of drug depletion and to ensure that the reaction is proceeding in a linear fashion during the initial phase of the experiment.[4]
-
LC-MS/MS Analysis: This analytical technique is highly sensitive and selective, allowing for the accurate quantification of the parent drug even in complex biological matrices.
Conclusion: Implications for Drug Development
The in vitro metabolic stability data clearly differentiate this compound from other NK1 antagonists, particularly concerning its interaction with the CYP3A4 enzyme system. This compound's profile as a substrate but not a significant inhibitor or inducer of CYP3A4 suggests a lower propensity for clinically significant drug-drug interactions mediated by this pathway.[5][8] This is a significant advantage in the context of CINV treatment, where patients are often receiving multiple chemotherapeutic agents and supportive care medications that are also metabolized by CYP3A4.
In contrast, the moderate CYP3A4 inhibitory properties of Aprepitant and Netupitant necessitate greater caution and potential dose adjustments when co-administered with other CYP3A4 substrates.[11][14][15][20][23]
Ultimately, a thorough understanding of a drug's in vitro metabolic profile, as detailed in this guide, is indispensable for predicting its in vivo pharmacokinetic behavior, anticipating potential drug interactions, and guiding rational drug design and clinical development.
References
- Sanchez, R. et al. (2004). Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant. Drug Metabolism and Disposition, 32(9), 1287-1292.
- Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Biopharmaceutics.
- ResearchGate. (n.d.). Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant | Request PDF.
- Drugs.com. (2025). Netupitant/Palonosetron Monograph for Professionals.
- Masimirembwa, C. M., & He, M. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 179-193.
- Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?.
- Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
- Powers, D., & Thompson, E. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 41(6), 376–380.
- Drugs.com. (2025). Aprepitant: Package Insert / Prescribing Information / MOA.
- National Center for Biotechnology Information. (n.d.). This compound. In StatPearls.
- Colon-Gonzalez, F., & Kraft, W. K. (2010). Pharmacokinetic evaluation of fosaprepitant dimeglumine. Expert opinion on drug metabolism & toxicology, 6(10), 1277–1286.
- Keam, S. J. (2021). Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs, 81(10), 1171–1180.
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
- Majumdar, A. K., et al. (2003). Effects of aprepitant on cytochrome P450 3A4 activity using midazolam as a probe. Clinical Pharmacology & Therapeutics, 74(2), 150-156.
- Majumdar, A. K., et al. (2003). Effects of aprepitant on cytochrome P450 3A4 activity using midazolam as a probe. Clinical Pharmacology & Therapeutics, 74(2), 150-156.
- National Center for Biotechnology Information. (2016). Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting. Clinical Therapeutics, 38(7), 1679-1689.
- U.S. Food and Drug Administration. (2003). Emend Clinical Pharmacology Biopharmaceutics Review.
- Wang, X., et al. (2018). Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects. Clinical Pharmacology in Drug Development, 7(8), 865-873.
- U.S. Food and Drug Administration. (2014). 206500Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s).
- Therapeutic Goods Administration. (2016). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Netupitant / palonosetron (as hydrochloride).
- ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF.
- Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- U.S. Food and Drug Administration. (n.d.). (fosaprepitant dimeglumine) for Injection.
- ResearchGate. (n.d.). Pharmacokinetic Parameters for netupitant, Its Active Metabolites M1,... | Download Table.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
- Giuliano, C., et al. (2012). An evaluation of the drug interaction potential of netupitant with substrates, inhibitor and inducer of CYP3A4. Journal of Clinical Oncology, 30(15_suppl), 9094-9094.
- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
- Huskey, S. W., et al. (2003). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition, 31(6), 794-804.
- ResearchGate. (n.d.). Proposed metabolic scheme for netupitant. | Download Scientific Diagram.
- ResearchGate. (n.d.). In Vitro Drug-Drug Interaction Studies with the Antiemetic Drug Netupitant and its Major Metabolites M1 and M2, Involving Several Human Cytochrome P450 Isoenzymes | Request PDF.
- ResearchGate. (n.d.). Structures of aprepitant and its metabolites. denotes the positions of 14 C label. | Download Scientific Diagram.
- ResearchGate. (n.d.). Pharmacokinetic evaluation of fosaprepitant dimeglumine.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Kim, T. H., et al. (2020). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Journal of Pharmaceutical Investigation, 50(2), 145-152.
- AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
- ResearchGate. (n.d.). (PDF) Drug interactions with aprepitant or fosaprepitant: Review of literature and implications for clinical practice.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Drug Design, Development and Therapy. (2018). Bioequivalence of HTX-019 (aprepitant IV) and fosaprepitant in healthy subjects.
- Di, L., & Kerns, E. H. (2003). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Current Opinion in Chemical Biology, 7(3), 402-408.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Navari, R. M. (2014). Overview of the neurokinin-1 receptor antagonists. Biotarget, 2(4), 1-13.
- Di, L., et al. (2011). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism Letters, 5(2), 103-109.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetic Interactions of this compound With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of aprepitant on cytochrome P450 3A4 activity using midazolam as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. courses.washington.edu [courses.washington.edu]
- 16. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. drugs.com [drugs.com]
- 20. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tga.gov.au [tga.gov.au]
- 23. ascopubs.org [ascopubs.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. mttlab.eu [mttlab.eu]
A Comparative Guide to the Preclinical Efficacy of Rolapitant in a Cisplatin-Induced Emesis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Rolapitant, a long-acting neurokinin-1 (NK-1) receptor antagonist, with other therapeutic alternatives for the management of chemotherapy-induced nausea and vomiting (CINV). The focus is on the validation of this compound's efficacy within a preclinical cisplatin-induced emesis model, offering supporting experimental data and methodologies crucial for drug development and research.
Introduction: The Challenge of Delayed CINV and the Role of NK-1 Receptor Antagonists
Chemotherapy-induced nausea and vomiting remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment.[1] CINV is broadly categorized into two phases: acute (occurring within 24 hours of chemotherapy) and delayed (occurring from 24 to 120 hours post-chemotherapy). While the acute phase is primarily mediated by serotonin and effectively managed with 5-HT3 receptor antagonists, the delayed phase is largely driven by the release of substance P, which activates NK-1 receptors in the brain's vomiting center.[1]
The development of NK-1 receptor antagonists has been a major advancement in preventing delayed CINV.[1][2] this compound distinguishes itself within this class due to its exceptionally long plasma half-life, suggesting a potential for sustained efficacy throughout the entire at-risk period for delayed emesis with a single dose.[3]
Mechanism of Action: The Substance P/NK-1 Receptor Pathway
The emetic reflex is a complex neural process. In the context of delayed CINV, chemotherapeutic agents like cisplatin trigger the release of Substance P from neurons in both the periphery and the central nervous system. Substance P then binds to NK-1 receptors located in key areas of the brainstem, including the nucleus tractus solitarius and the area postrema, initiating the signaling cascade that leads to nausea and vomiting.
NK-1 receptor antagonists, including this compound and Aprepitant, act by competitively blocking the binding of Substance P to these receptors, thereby interrupting the emetic signal.
Caption: Substance P/NK-1R signaling and antagonist intervention.
Comparative Preclinical Efficacy in the Ferret Model
The ferret is considered a gold-standard preclinical model for emesis research due to its well-developed emetic reflex that closely mimics human responses.[2][4][5] Cisplatin administration in ferrets reliably induces both acute and delayed emesis, providing a robust platform for evaluating antiemetic drug efficacy.[6][7]
| Parameter | This compound (SCH 619734) | Aprepitant | Vehicle Control |
| Animal Model | Ferret | Ferret | Ferret |
| Emetic Challenge | Doxorubicin | Cisplatin (8mg/kg, i.p.) | Cisplatin (8mg/kg, i.p.) |
| Drug Dosage | Not specified in available abstract | 1 mg/kg, p.o. | N/A |
| Efficacy Endpoint | Reduction in emetic events | Reduction in emetic events | Number of emetic events |
| Observed Efficacy | Effective against emesis[1] | Antagonized acute and delayed emesis[4] | 371.8 ± 47.8 emetic events over 72h[4] |
| Reference | [1] | [4][8] | [4] |
Note: The data for this compound is from a study using doxorubicin as the emetic challenge, as direct comparative data with cisplatin was not found. Doxorubicin is another emetogenic agent, and the study demonstrates this compound's activity in a relevant preclinical model. The Aprepitant and Vehicle Control data are from a cisplatin-induced emesis model, providing a strong benchmark for NK-1 receptor antagonist efficacy.
Experimental Protocol: Cisplatin-Induced Emesis in the Ferret
This protocol outlines a standardized procedure for inducing and quantifying emesis in ferrets to evaluate the efficacy of antiemetic compounds.
Caption: Experimental workflow for cisplatin-induced emesis in ferrets.
Step-by-Step Methodology:
-
Animal Acclimation:
-
Male ferrets (1-2 kg) are individually housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Animals are acclimated to the housing conditions for at least 7 days prior to the experiment.
-
Free access to standard ferret chow and water is provided.
-
-
Drug Administration:
-
Test Compounds: this compound, Aprepitant, or vehicle control are administered orally (p.o.) or intravenously (i.v.) at predetermined times before the cisplatin challenge. The choice of vehicle should be appropriate for the test compound's solubility.
-
Cisplatin: Cisplatin is dissolved in sterile 0.9% saline. A dose of 5-8 mg/kg is administered intraperitoneally (i.p.) to induce both acute and delayed emesis.[4][6]
-
-
Observation and Quantification of Emesis:
-
Immediately following cisplatin administration, ferrets are placed in observation cages.
-
Behavior is continuously recorded by a video camera for up to 72 hours.
-
The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted by a trained observer blinded to the treatment groups.[4]
-
The latency to the first emetic event is also recorded.
-
-
Data Analysis:
-
The total number of emetic events (retches + vomits) for each animal is calculated for the acute phase (0-24 hours) and the delayed phase (24-72 hours).
-
Data are expressed as mean ± SEM for each treatment group.
-
Statistical significance between treatment groups is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.
-
Discussion and Conclusion
The preclinical evidence, primarily from the ferret model, strongly supports the efficacy of NK-1 receptor antagonists in mitigating both acute and, crucially, delayed CINV. While direct comparative preclinical data for this compound versus other NK-1 antagonists in the cisplatin model is limited in the public domain, its demonstrated efficacy against chemotherapy-induced emesis, coupled with its unique long-acting pharmacokinetic profile, underscores its potential as a valuable therapeutic option.[1][3]
The experimental protocol provided in this guide offers a robust and validated method for assessing the antiemetic properties of novel compounds. For researchers in drug development, the ferret model of cisplatin-induced emesis remains a critical tool for the preclinical validation of new antiemetic therapies. Future preclinical studies directly comparing the efficacy and duration of action of this compound with other NK-1 receptor antagonists within the same experimental paradigm would be highly valuable to further delineate their respective profiles.
References
- Goineau, S., & Castagné, V. (2016). Comparison of three preclinical models for nausea and vomiting assessment. Journal of Pharmacological and Toxicological Methods, 82, 45-53. [Link]
- Lauwick, S., et al. (2014). Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of aprepitant and ondansetron. Fundamental & Clinical Pharmacology, 28(5), 527-534. [Link]
- Andrews, P. L. R., & Sanger, G. J. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. Neurogastroenterology & Motility, e14658. [Link]
- Katelnikova, A. E., et al. (2019). Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment.
- Costall, B., et al. (1987). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. Neuropharmacology, 26(9), 1321-1326. [Link]
- Zhang, L., et al. (2013). Addition of aprepitant improves protection against cisplatin-induced emesis when a conventional anti-emetic regimen fails. Supportive Care in Cancer, 21(7), 1893-1898. [Link]
- de la Puente-Redondo, V., et al. (2007). Efficacy of maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs. American Journal of Veterinary Research, 68(1), 48-56. [Link]
- Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 667-686. [Link]
- Lu, Z., et al. (2018). Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew). Frontiers in Neuroscience, 12, 61. [Link]
- Tattersall, F. D., et al. (2000). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition, 28(8), 950-955. [Link]
- Muñoz, M., & Coveñas, R. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 991549. [Link]
- Rudd, J. A., et al. (2016). Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew). Journal of Pharmacology and Experimental Therapeutics, 358(2), 264-272. [Link]
- Tattersall, F. D., et al. (2000). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition, 28(8), 950-955. [Link]
- Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 667-686. [Link]
- Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 667-686. [Link]
- Rudd, J. A., & Naylor, R. J. (1994). Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis. European Journal of Pharmacology, 262(1-2), R1-R2. [Link]
- Poma, A., et al. (2017). This compound for the prevention of delayed nausea and vomiting over initial and repeat courses of emetogenic chemotherapy. Expert Review of Clinical Pharmacology, 10(1), 17-29. [Link]
Sources
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for Rolapitant Quantification
Introduction: The Critical Role of Accurate Rolapitant Quantification
This compound, a selective neurokinin-1 (NK1) receptor antagonist, is a key therapeutic agent in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Its long half-life of approximately 180 hours provides extended protection for patients undergoing emetogenic chemotherapy.[2] Accurate and precise quantification of this compound in various matrices, from bulk pharmaceutical ingredients (APIs) to biological fluids like plasma, is paramount for ensuring product quality, defining pharmacokinetic profiles, and ultimately, safeguarding patient safety. This guide provides an in-depth comparison of different analytical methodologies for this compound quantification, offering a framework for their cross-validation.
The selection of an analytical method is a critical decision in the drug development pipeline, balancing the need for sensitivity, specificity, throughput, and cost. This document will delve into three prevalent chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method will be presented with a detailed protocol, an explanation of the underlying scientific principles, and a discussion of its relative strengths and weaknesses. The guide culminates in a cross-validation summary, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the most appropriate method for their specific application. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[3][4][5][6][7]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness and reliability. For the quantification of this compound in bulk drug and pharmaceutical dosage forms, a validated RP-HPLC-UV method has been published, providing a solid baseline for our comparison.
Causality in Experimental Design
The choice of a reversed-phase C18 column is predicated on the non-polar nature of this compound, ensuring effective retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between analyte retention and elution time, resulting in a sharp, symmetrical peak. UV detection at 225 nm is selected based on the chromophoric properties of the this compound molecule, offering a sensitive and linear response over a practical concentration range.
Experimental Protocol: HPLC-UV for this compound Quantification
This protocol is adapted from the validated method for the estimation of this compound in bulk and pharmaceutical dosage forms.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: X TERRA C18 (4.6 x 150mm, 5µm).
- Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
- Run Time: Approximately 5 minutes.
2. Preparation of Solutions:
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (mobile phase).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 20, 40, 60, 80, 100 µg/mL).
- Sample Preparation (for dosage form): Crush tablets to a fine powder. Weigh a portion of the powder equivalent to 10 mg of this compound and dissolve in the mobile phase. Sonicate to ensure complete dissolution, filter, and dilute to the appropriate concentration within the calibration range.
3. Validation Summary:
- Linearity: The method demonstrates excellent linearity in the range of 20-100 µg/mL with a correlation coefficient (r²) of 0.999.
- Accuracy: Recovery studies show an accuracy of 99.95%.
- Precision: The relative standard deviation (%RSD) for repeatability and intermediate precision is 0.2% and 0.1%, respectively.
- Limit of Detection (LOD) and Quantification (LOQ): The LOD is 0.36 µg/mL, and the LOQ is 1.10 µg/mL.
Workflow Diagram: HPLC-UV Method
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Guide to the Independent Replication of Preclinical Efficacy Studies of Rolapitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key preclinical studies that established the antiemetic efficacy of Rolapitant (Varubi®). As a senior application scientist, the goal is to present not just the data, but the experimental rationale and detailed methodologies required for independent replication. In the landscape of preclinical research, the ability to independently verify findings is a cornerstone of scientific integrity and a critical step in the drug development pipeline.[1][2] This document is designed to equip researchers with the necessary information to conduct their own robust evaluations of this compound's preclinical profile.
Introduction to this compound and the Imperative of Preclinical Replication
This compound is a selective antagonist of the human substance P/neurokinin-1 (NK1) receptor.[3][4] It is indicated for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy.[3][5][6] The NK1 receptor and its ligand, substance P, are key players in the emetic reflex, making the NK1 receptor a prime target for antiemetic therapies.[3][4][5][7][8] this compound distinguishes itself from other NK1 receptor antagonists with its long plasma half-life of approximately 180 hours, allowing for a single oral dose to provide protection throughout the at-risk period for delayed chemotherapy-induced nausea and vomiting (CINV).[7][9][10][11]
The preclinical studies that supported the clinical development of this compound were crucial in demonstrating its mechanism of action and in vivo efficacy. Independent replication of such pivotal preclinical work is fundamental to confirming the robustness of the original findings and building a solid foundation for clinical translation.
Mechanism of Action: Targeting the NK1 Receptor Pathway
This compound exerts its antiemetic effect by competitively blocking the binding of substance P to the NK1 receptor in the central and peripheral nervous system.[3][4][5] Substance P, a neuropeptide, is released in response to emetogenic stimuli, such as chemotherapy, and activates NK1 receptors in key brain regions involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema.[7][8] By inhibiting this interaction, this compound effectively interrupts the downstream signaling cascade that leads to nausea and emesis.
Signaling Pathway of Substance P and this compound's Intervention
Caption: Mechanism of this compound as an NK1 receptor antagonist.
Original Preclinical Efficacy and Comparative Data
The primary preclinical evidence for this compound's antiemetic activity comes from studies in ferrets and gerbils, which are standard models for this research area due to their robust emetic response to various stimuli. While no direct, independent replication studies have been published, the consistent findings across different models in the original reports provide a strong basis for their validity.
Key Preclinical Findings
Published preclinical data demonstrates that this compound effectively inhibits emesis induced by both centrally and peripherally acting emetogens.
| Preclinical Model | Emetogen | Key Finding | Reference |
| Ferret Model | Cisplatin | This compound suppressed both acute and delayed phase retching and vomiting. | [9] |
| Ferret Model | Apomorphine | This compound blocked acute emesis. | [12] |
| Gerbil Model | NK1 Agonist | This compound reversed NK1 agonist-induced foot tapping, a behavioral proxy for central NK1 receptor activation. | [13] |
Experimental Protocols for Independent Replication
To facilitate independent verification, this section provides detailed, step-by-step protocols for the key preclinical models used to evaluate this compound. The rationale behind critical experimental choices is highlighted to ensure a thorough understanding of the methodology.
Ferret Model of Cisplatin-Induced Emesis
This model is considered the gold standard for evaluating antiemetic drugs against chemotherapy-induced emesis, as it mimics both the acute and delayed phases of CINV observed in humans.
Experimental Workflow: Ferret Cisplatin-Induced Emesis Model
Caption: Workflow for the ferret cisplatin-induced emesis model.
Detailed Protocol:
-
Animal Acclimatization and Housing:
-
Rationale: To minimize stress-induced variability, male ferrets (Mustela putorius furo) should be single-housed and acclimatized to the laboratory environment for at least 7-10 days prior to experimentation.
-
Procedure: Maintain animals on a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Drug Administration:
-
This compound/Vehicle: Administer this compound (or vehicle control) orally via gavage 1-2 hours before the cisplatin challenge. Doses should be based on allometric scaling from the human effective dose or from published preclinical studies.
-
Cisplatin: Administer a single intraperitoneal (IP) injection of cisplatin (e.g., 5-10 mg/kg).
-
Rationale: The timing of this compound administration is critical to ensure adequate drug exposure at the time of the emetogenic challenge. IP administration of cisplatin ensures systemic exposure and a robust emetic response.
-
-
Observation and Data Collection:
-
Procedure: Immediately after cisplatin administration, place the animals in individual observation cages and record their behavior for a period of 72-96 hours using a video monitoring system.
-
Endpoints: The primary endpoints are the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Rationale: Continuous video monitoring allows for accurate and unbiased quantification of emetic events. The extended observation period is necessary to capture both the acute (0-24 hours) and delayed (>24 hours) phases of emesis.
-
-
Data Analysis:
-
Procedure: Compare the mean number of retches and vomits between the this compound-treated and vehicle-treated groups for both the acute and delayed phases. Statistical significance can be determined using appropriate statistical tests, such as a Student's t-test or ANOVA.
-
Rationale: A statistically significant reduction in the number of emetic episodes in the this compound group compared to the control group would confirm its antiemetic efficacy.
-
Gerbil Model of NK1 Agonist-Induced Foot Tapping
This model is used to assess the central activity of NK1 receptor antagonists. The binding of an NK1 receptor agonist in the brain induces a characteristic foot-tapping behavior, which can be inhibited by a centrally-acting antagonist.
Detailed Protocol:
-
Animal Acclimatization:
-
Procedure: Acclimatize male Mongolian gerbils (Meriones unguiculatus) to the laboratory environment for at least 3-5 days.
-
-
Drug Administration:
-
This compound/Vehicle: Administer this compound or vehicle orally 1-2 hours prior to the NK1 agonist challenge.
-
NK1 Agonist: Administer a centrally-acting NK1 receptor agonist (e.g., GR-73632) via intracerebroventricular (ICV) injection.
-
Rationale: ICV administration ensures that the agonist directly accesses the brain, and the pre-treatment with this compound allows for the assessment of its ability to cross the blood-brain barrier and engage central NK1 receptors.
-
-
Behavioral Observation:
-
Procedure: Immediately following the ICV injection, place the gerbils in an observation arena and record the number of foot taps for a defined period (e.g., 5-10 minutes).
-
Rationale: Foot tapping is a quantifiable and specific behavioral response to central NK1 receptor activation.
-
-
Data Analysis:
-
Procedure: Compare the mean number of foot taps between the this compound-treated and vehicle-treated groups.
-
Rationale: A significant reduction in foot-tapping behavior in the this compound group indicates central NK1 receptor antagonism.
-
Conclusion
The preclinical data for this compound provides a strong foundation for its clinical use as an antiemetic. The ferret and gerbil models described in this guide are robust and well-validated for assessing the efficacy of NK1 receptor antagonists. By providing detailed protocols and the scientific rationale behind the experimental designs, this guide aims to facilitate the independent replication of these key preclinical studies, thereby reinforcing the scientific evidence supporting this compound's therapeutic utility.
References
- This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC - NIH.
- This compound | C25H26F6N2O2 | CID 10311306 - PubChem.
- Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent.
- This compound - Wikipedia.
- What is this compound Hydrochloride used for?.
- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse.
- Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PubMed Central.
- Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget.
- This compound is an Orally Active NK1 Receptor Antagonist for Chemotherapy-induced Nausea and Vomiting - Immune System Research.
- Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC - PubMed Central.
- Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent - ScienceOpen.
- The safety of this compound for the treatment of nausea and vomiting associated with chemotherapy - PubMed.
- Integrated safety analysis of this compound with coadministered drugs from phase II/III trials - NIH.
- FDA approves this compound to prevent chemotherapy-induced nausea.
- This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed.
- Challenges for assessing replicability in preclinical cancer biology - PMC - NIH.
- NK1R - Drugs, Indications, Patents - Patsnap Synapse.
- Biological and Pharmacological Aspects of the NK1-Receptor - PMC - PubMed Central.
- Investigating the replicability of preclinical cancer biology - eLife.
Sources
- 1. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the replicability of preclinical cancer biology | eLife [elifesciences.org]
- 3. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The safety of this compound for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
A Comparative Guide to Neurokinin-1 (NK1) Receptor Antagonists: Benchmarking Rolapitant's Performance Against First-Generation Agents in CINV Prophylaxis
This guide provides a detailed, data-driven comparison of rolapitant, a second-generation neurokinin-1 (NK1) receptor antagonist, against first-generation agents such as aprepitant. It is intended for researchers, scientists, and drug development professionals engaged in oncology supportive care and antiemetic therapy development. We will dissect the pharmacological nuances, clinical performance, and key experimental data that differentiate these agents in the prevention of chemotherapy-induced nausea and vomiting (CINV).
Introduction: The Neurokinin-1 Receptor Pathway in Chemotherapy-Induced Emesis
Chemotherapy-induced nausea and vomiting (CINV) is a highly distressing side effect of cancer treatment, significantly impacting patient quality of life and adherence to therapy.[1] The pathophysiology of CINV is complex, involving multiple neurotransmitter pathways. It typically manifests in two phases: an acute phase (occurring within 24 hours of chemotherapy) primarily mediated by serotonin (5-HT3), and a delayed phase (occurring 24-120 hours post-chemotherapy) where the neuropeptide Substance P plays a dominant role.[2][3]
Substance P, released from sensory neurons in the gastrointestinal tract and the brainstem in response to cytotoxic chemotherapy, is the natural ligand for the NK1 receptor.[2][4] The binding of Substance P to NK1 receptors in critical central nervous system (CNS) regions, such as the nucleus tractus solitarius and the area postrema, triggers the emetic reflex.[4][5][6] Therefore, antagonizing the NK1 receptor is a cornerstone of modern antiemetic therapy, particularly for managing the challenging delayed phase of CINV.[7][2] First-generation NK1 receptor antagonists (NK1RAs), like aprepitant, revolutionized CINV management by demonstrating superior efficacy when added to the standard regimen of a 5-HT3 receptor antagonist and a corticosteroid (dexamethasone).[7][8] This guide benchmarks the performance of this compound against these foundational first-generation agents.
Signaling Pathway Overview
The diagram below illustrates the central role of the Substance P/NK1 receptor interaction in the delayed phase of CINV and the mechanism of action for NK1 receptor antagonists.
Caption: Substance P/NK1 receptor signaling pathway in delayed CINV.
Pharmacological Profile: A Head-to-Head Comparison
The clinical utility and performance of an NK1RA are dictated by its pharmacological properties. This compound was engineered to improve upon the characteristics of first-generation agents, primarily in its duration of action and metabolic profile.
Mechanism of Action and Receptor Binding Affinity
Both this compound and first-generation antagonists like aprepitant are selective, competitive antagonists of the human NK1 receptor.[9][10] They cross the blood-brain barrier to occupy NK1 receptors in the brain, thereby preventing Substance P from binding and initiating the emetic signal.[2][10] this compound demonstrates high-affinity binding to the human NK1 receptor with a reported Ki of 0.66 nmol/L, which is comparable to other agents in its class.[11][12] Both this compound and its active metabolite, M19, block the NK1 receptor with high affinity and selectivity; significantly higher concentrations are needed to affect other receptors like NK2 or NK3.[13][14]
Pharmacokinetics and Pharmacodynamics: The Duration of Action Advantage
A key differentiating factor for this compound is its pharmacokinetic profile, which is intrinsically linked to its sustained pharmacodynamic effect.
-
Extended Half-Life: this compound has a remarkably long elimination half-life of approximately 169 to 183 hours.[11][14][15][16] This is substantially longer than that of aprepitant (9–13 hours).[11][15][17] This extended half-life is the primary reason this compound can be administered as a single oral dose prior to chemotherapy and provide coverage throughout the entire 5-day at-risk period for delayed CINV.[4][11]
-
Sustained Receptor Occupancy: The long half-life translates directly to prolonged and high-level occupancy of NK1 receptors in the brain. Positron Emission Tomography (PET) imaging studies in healthy subjects have shown that a single 180 mg oral dose of this compound results in greater than 90% NK1 receptor occupancy in the cortex at 120 hours (5 days) post-administration.[11][12] In contrast, studies with the aprepitant family of drugs (including its IV prodrug, fosaprepitant) show receptor occupancy levels of around 54-60% on day 5.[11] This sustained, high-level receptor blockade is a critical performance benchmark, ensuring continuous protection during the peak window for delayed emesis.
| Parameter | This compound | Aprepitant (First-Generation) |
| Brand Name | Varubi | Emend |
| Mechanism of Action | Selective NK1 Receptor Antagonist | Selective NK1 Receptor Antagonist |
| Elimination Half-life (t½) | ~169–183 hours[11][15][17] | ~9–13 hours[11][15][17] |
| Time to Max Concentration (Tmax) | ~4 hours[11] | ~4 hours[9] |
| NK1 Receptor Occupancy (Striatum) | >90% at 120 hours[11][12] | >95% at 24 hours; ~54% at 120 hours[11][17] |
| Dosing Regimen for CINV | Single 180 mg oral dose pre-chemo[17] | 125 mg Day 1, then 80 mg Days 2 & 3[7][17] |
| Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties. |
Clinical Performance Benchmarks
Ultimately, pharmacological advantages must translate into superior clinical outcomes. Data from pivotal Phase III trials provide the basis for comparing the efficacy and safety of these agents.
Efficacy in Preventing Delayed CINV
This compound has been evaluated in large, randomized, double-blind clinical trials for patients receiving both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication in the delayed phase (>24–120 hours).
When added to a standard regimen of a 5-HT3 antagonist and dexamethasone, this compound has consistently demonstrated superiority over the control (placebo + 5-HT3 RA + dexamethasone).
-
Highly Emetogenic Chemotherapy (HEC): In a pooled analysis of two large HEC trials, 71% of patients in the this compound group achieved a complete response in the delayed phase, compared to 60% in the control group (p = 0.0001).[18]
-
Moderately Emetogenic Chemotherapy (MEC): In a Phase III trial involving patients receiving MEC, the addition of this compound also resulted in a statistically significant improvement in CR rates during the delayed phase compared to control therapy.[19] Furthermore, this compound has been shown to maintain its efficacy over multiple cycles of chemotherapy without evidence of cumulative toxicity.[20]
| Chemotherapy Type | Study Population | This compound Arm (CR Rate) | Control Arm (CR Rate) | Statistical Significance |
| Highly Emetogenic (HEC) | Pooled Phase III Data | 71% | 60% | P = 0.0001[18] |
| Gynecologic Cancers (HEC/MEC) | Subgroup Analysis | 80.2% | 64.2% | P = 0.011[21] |
| Breast Cancer (AC-based) | Subgroup Analysis | 66.7% | 58.8% | P = 0.034[21] |
| Table 2: Efficacy of this compound in Achieving Complete Response (No Emesis, No Rescue Medication) in the Delayed Phase (>24–120 hours). |
Drug-Drug Interaction Profile: A Critical Safety and Usability Benchmark
Perhaps the most significant advantage of this compound from a clinical pharmacology perspective is its distinct drug-drug interaction profile. The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a majority of drugs, including many chemotherapeutic agents and supportive care medications.
-
Aprepitant (First-Generation): Aprepitant is a moderate inhibitor and inducer of the CYP3A4 enzyme. This is clinically relevant because dexamethasone, a standard component of antiemetic regimens, is a CYP3A4 substrate. Consequently, the dose of oral dexamethasone must be reduced when co-administered with aprepitant to avoid increased steroid exposure and potential side effects.
-
This compound: In stark contrast, This compound does not inhibit or induce CYP3A4 .[22][23][24][25] This key difference means that no dose adjustment of dexamethasone or other CYP3A4 substrates is required when administered with this compound, simplifying the treatment regimen and reducing the risk of dosing errors.[11]
However, it is important to note that this compound is a moderate inhibitor of CYP2D6 and an inhibitor of the BCRP and P-glycoprotein transporters.[13][23][26] Therefore, caution is advised when co-administering this compound with substrates of these pathways that have a narrow therapeutic index.[11][23]
| CYP/Transporter Interaction | This compound | Aprepitant (First-Generation) |
| CYP3A4 | No inhibition or induction[22][23][25] | Moderate inhibitor and inducer[11] |
| CYP2D6 | Moderate inhibitor[23][26] | Weak inhibitor |
| BCRP / P-gp | Inhibitor[13][26] | Inhibitor |
| Clinical Implication for Dexamethasone | No dose adjustment required[11] | Dose reduction required |
| Table 3: Comparative Drug-Drug Interaction Profiles. |
Experimental Protocol: In Vitro NK1 Receptor Binding Assay
To provide a practical context for the data presented, this section outlines a standardized experimental protocol for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the human NK1 receptor. This type of assay is fundamental in the preclinical characterization of NK1RAs.
Workflow Diagram
Caption: Workflow for a competitive NK1 receptor binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor (TACR1 gene).
-
Harvest cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Set up assay tubes in triplicate. Each tube will contain:
-
A fixed amount of cell membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P or a suitable antagonist radioligand) near its Kd value.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, protease inhibitors).
-
Varying concentrations of the unlabeled test compound (this compound) or a reference compound (aprepitant).
-
-
Include control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of an unlabeled NK1 antagonist, e.g., 1 µM aprepitant).
-
-
Incubation and Filtration:
-
Incubate the tubes at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The benchmarking of this compound against first-generation NK1 receptor antagonists reveals a profile optimized for the management of delayed CINV. While sharing a common mechanism of selective NK1 receptor blockade, this compound's distinct advantages are rooted in its superior pharmacokinetic and metabolic properties. Its exceptionally long half-life enables a convenient single-dose regimen and ensures high, sustained receptor occupancy throughout the entire 5-day period of risk for delayed emesis.[11][12][16]
Critically, its lack of CYP3A4 induction or inhibition simplifies clinical practice by eliminating the need for dose adjustments of co-administered drugs like dexamethasone, a significant point of differentiation from aprepitant.[11][23][25] These pharmacological characteristics translate into robust clinical efficacy, providing superior protection against delayed CINV in patients undergoing highly and moderately emetogenic chemotherapy.[25] For researchers and drug developers, this compound serves as a case study in targeted drug design, demonstrating how refining the pharmacokinetic and metabolic profile of a molecule can lead to significant improvements in clinical performance and utility.
References
- Guidelines for CINV Prophylaxis and Treatment - OncLive. (n.d.).
- Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting. (2018). PubMed Central.
- Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting. (2025). EurekAlert!.
- Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists. (2024). JoVE.
- Anti-emetic Guidelines for Chemotherapy Induced Nausea and Vomiting (CINV). (2021). Northern Cancer Alliance.
- Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting. (n.d.). PubMed.
- Project - Chemotherapy-Induced Nausea and Vomiting. (n.d.). Johns Hopkins Drug Discovery.
- This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. (n.d.). PMC - NIH.
- CCLG guideline on the management of chemotherapy induced nausea and vomiting. (n.d.). PIER Network.
- The safety of this compound for the treatment of nausea and vomiting associated with chemotherapy. (2019). PubMed.
- Prevention of chemotherapy-induced nausea: the role of neurokinin-1 (NK1) receptor antagonists. (n.d.). PMC - PubMed Central.
- Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. (2017). PMC - PubMed Central.
- This compound. (n.d.). Wikipedia.
- Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. (n.d.). PubMed Central.
- Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central.
- What is the mechanism of this compound Hydrochloride?. (2024). Patsnap Synapse.
- Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap Synapse.
- This compound Monograph for Professionals. (2025). Drugs.com.
- Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). (2017). PMC - PubMed Central.
- The safety of this compound for the treatment of nausea and vomiting associated with chemotherapy. (n.d.). ResearchGate.
- Efficacy and safety of this compound for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy. (n.d.). PubMed.
- NK1 receptor antagonist. (n.d.). Wikipedia.
- Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. (n.d.). Aziz.
- The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. (n.d.). PubMed Central.
- Biological and Pharmacological Aspects of the NK1-Receptor. (n.d.). PMC - PubMed Central.
- Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. (n.d.). MDPI.
- Studies Confirm this compound Reduces CINV in Breast and Gynecologic Cancers. (2016). OncLive.
- This compound for the treatment of chemotherapy-induced nausea and vomiting. (2015). PubMed.
- Integrated safety analysis of this compound with coadministered drugs from phase II/III trials. (n.d.). NIH.
- This compound. (n.d.). PubChem.
- Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CiNv). (n.d.). Dove Medical Press.
- This compound. (n.d.). PMC - PubMed Central - NIH.
- This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. (n.d.). PubMed.
- Overview of the neurokinin-1 receptor antagonists. (n.d.). Navari - Biotarget.
- Full article: Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. (n.d.). Taylor & Francis Online.
- This compound, ロラピタント. (2018). New Drug Approvals.
- Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. (2023). BOC Sciences.
- Antiemetic Neurokinin-1 Receptor Blockers. (2024). StatPearls - NCBI Bookshelf - NIH.
Sources
- 1. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists [jove.com]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting | EurekAlert! [eurekalert.org]
- 8. This compound for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevention of chemotherapy-induced nausea: the role of neurokinin-1 (NK1) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of this compound for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. The safety of this compound for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rolapitant's Impact on Gut Motility: A Guide for Researchers
This guide provides an in-depth comparative analysis of Rolapitant, a selective neurokinin-1 (NK-1) receptor antagonist, and its impact on gut motility. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive understanding of this compound's gastrointestinal effects in comparison to other commonly used antiemetics.
Introduction: The Intricate Balance of Gut Motility in Antiemetic Therapy
Gastrointestinal (GI) motility is a complex, highly regulated process essential for the digestion and absorption of nutrients. The coordinated contractions of smooth muscle in the stomach and intestines are governed by a sophisticated interplay of the enteric nervous system (ENS), central nervous system inputs, and various neurotransmitters.[1] Substance P, a neuropeptide of the tachykinin family, plays a significant excitatory role in this process by acting on NK-1 receptors located on enteric neurons and smooth muscle cells.[2][3]
Antiemetic therapies, particularly those used in the context of chemotherapy-induced nausea and vomiting (CINV), often target neurotransmitter pathways that are also integral to the regulation of gut motility. Consequently, these agents can have unintended effects on GI function, leading to side effects such as constipation or diarrhea. This compound (Varubi®), a highly selective, long-acting NK-1 receptor antagonist, is a potent antiemetic used for the prevention of delayed CINV.[4][5] Understanding its specific impact on gut motility is crucial for optimizing patient care and for the development of future antiemetic strategies with improved GI tolerability.
This guide provides a comparative analysis of this compound's effects on gut motility, juxtaposed with other NK-1 receptor antagonists, namely Aprepitant and its intravenous prodrug Fosaprepitant, the 5-HT3 receptor antagonist Ondansetron, and the corticosteroid Dexamethasone, all of which are frequently used in CINV prophylaxis.
The Role of the NK-1 Receptor in Gastrointestinal Motility
The NK-1 receptor, the preferred receptor for Substance P, is widely distributed throughout the gastrointestinal tract, including on myenteric and submucosal neurons, interstitial cells of Cajal, and smooth muscle cells.[6][7] The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events that ultimately lead to neuronal excitation and smooth muscle contraction.
The activation of the NK-1 receptor by Substance P is a key mechanism driving peristalsis and segmentation contractions in the gut.[2] By blocking this interaction, NK-1 receptor antagonists like this compound are hypothesized to modulate gastrointestinal motility. This blockade is the primary mechanism for their antiemetic effect in the central nervous system, but it also has direct implications for the enteric nervous system.[8]
Comparative Analysis of Gut Motility Effects
A direct comparison of the effects of this compound and other antiemetics on gut motility is essential for a comprehensive understanding of their gastrointestinal side effect profiles. While direct, head-to-head experimental studies on gut motility parameters are limited for this compound, a comparative analysis can be constructed from available clinical data on side effects and preclinical studies on related compounds.
NK-1 Receptor Antagonists: this compound, Aprepitant, and Fosaprepitant
This compound: Clinical trial data for this compound consistently reports a low incidence of constipation. In a retrospective meta-analysis comparing antiemetic regimens, the incidence of constipation with this compound was significantly lower than that observed with Aprepitant (0.4% vs. 23.9%).[9] This suggests that this compound may have a more favorable profile regarding its impact on colonic transit. However, it is crucial to note the absence of dedicated studies measuring gastric emptying or intestinal transit time with this compound.
Aprepitant and Fosaprepitant: Aprepitant, the oral formulation, and its intravenous prodrug Fosaprepitant have been more extensively studied. In a randomized, double-blind, placebo-controlled study in healthy volunteers, Aprepitant did not significantly affect the gastric half-emptying time of solids.[2] However, it was shown to increase fasting, postprandial, and accommodation gastric volumes.[2] In clinical trials for CINV, constipation is a commonly reported side effect of Aprepitant.[9] In a study involving patients with gastroparesis, Aprepitant did not accelerate gastric emptying.[10][11]
5-HT3 Receptor Antagonist: Ondansetron
Ondansetron, a cornerstone of antiemetic therapy, acts by blocking serotonin 5-HT3 receptors in the gut and the central nervous system. In healthy subjects, single intravenous doses of Ondansetron have been shown to have no effect on esophageal motility, gastric motility, or small intestinal transit time.[12][13] However, multi-day administration can slow colonic transit.[12] In patients with diarrhea-predominant irritable bowel syndrome (IBS-D), Ondansetron has been shown to slow whole gut transit and improve stool consistency.[12] Clinically, constipation is a well-documented side effect of Ondansetron.[12]
Corticosteroid: Dexamethasone
Dexamethasone is frequently used as an adjunct in antiemetic regimens. Its effects on gut motility are complex and can be context-dependent. Some studies suggest that Dexamethasone may have a damaging effect on the rat stomach, particularly when co-administered with a COX-1 inhibitor.[14] In neonatal pigs, Dexamethasone was found to inhibit the growth of the small intestine.[15] Conversely, in a study on goats, chronic Dexamethasone exposure retarded growth but did not significantly alter the digestive tract microbiota.[16] Preclinical studies in rats have shown that in utero exposure to Dexamethasone can lead to decreased GI transit in adulthood.[17]
Summary of Gastrointestinal Side Effects
The following table summarizes the reported incidence of common gastrointestinal side effects from clinical trials of this compound and its comparators. It is important to interpret these data with caution, as trial designs and patient populations may vary.
| Drug Class | Drug | Constipation | Diarrhea | Abdominal Pain |
| NK-1 Antagonist | This compound | Low (e.g., 0.4% in one analysis)[9] | Infrequent | Common (1-10%) |
| NK-1 Antagonist | Aprepitant/Fosaprepitant | Common (e.g., 23.9% in one analysis)[9] | Common | Common |
| 5-HT3 Antagonist | Ondansetron | Common | Less Common | Common |
| Corticosteroid | Dexamethasone | Infrequent | Infrequent | Can cause GI irritation |
Experimental Protocols for Assessing Gut Motility
To quantitatively assess the impact of a compound like this compound on gut motility, a variety of preclinical and clinical experimental models can be employed.
Preclinical Assessment: Gastric Emptying in Rats (Phenol Red Method)
This protocol provides a robust method for measuring gastric emptying of a liquid meal in a rodent model.
Objective: To determine the rate of gastric emptying of a liquid test meal in rats following administration of a test compound.
Materials:
-
Male Wistar rats (200-250g)
-
Test compound (e.g., this compound) and vehicle
-
Phenol Red solution (0.5 mg/mL in 5% glucose solution)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fast rats for 18-24 hours with free access to water.
-
Administer the test compound or vehicle orally or via the desired route at a predetermined time before the test meal.
-
Administer 1.5 mL of the Phenol Red solution orally via gavage.
-
At a specific time point after gavage (e.g., 20 minutes), euthanize the rat by cervical dislocation.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach in 100 mL of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Collect 5 mL of the supernatant and add 0.5 mL of trichloroacetic acid to precipitate proteins.
-
Centrifuge the sample at 3000 rpm for 20 minutes.
-
To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH.
-
Read the absorbance at 560 nm using a spectrophotometer.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test sample / Absorbance of standard)) x 100 (The standard is the Phenol Red solution administered to a separate group of rats that are euthanized immediately after gavage).
Clinical Assessment: Gastric Emptying Scintigraphy
This is the gold standard for measuring gastric emptying in humans.
Objective: To non-invasively quantify the rate of solid and/or liquid gastric emptying in human subjects.
Materials:
-
Standardized meal (e.g., low-fat, egg-white meal)
-
Radiopharmaceutical (e.g., 99mTc-sulfur colloid)
-
Gamma camera
-
Imaging software
Procedure:
-
The subject fasts overnight.
-
The radiopharmaceutical is incorporated into the standardized meal.
-
The subject consumes the meal within a specified timeframe (e.g., 10 minutes).
-
Immediately after meal ingestion, imaging with the gamma camera begins.
-
Images are acquired at multiple time points (e.g., 0, 1, 2, and 4 hours post-ingestion).
-
Regions of interest are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point.
-
The percentage of gastric retention is calculated for each time point, and a gastric emptying curve is generated.
-
Key parameters, such as the gastric half-emptying time (T50), are derived from the curve.
Conclusion and Future Directions
The available evidence suggests that this compound, a potent NK-1 receptor antagonist, has a favorable gastrointestinal side effect profile, particularly with a lower incidence of constipation compared to Aprepitant.[9] This may indicate a less pronounced effect on colonic motility. However, a significant knowledge gap exists regarding the direct, quantitative impact of this compound on gastric emptying and intestinal transit.
For a more definitive understanding, dedicated preclinical and clinical studies employing methodologies such as those described in this guide are warranted. Such research would provide valuable data for drug development professionals seeking to create antiemetic therapies with optimized efficacy and minimal impact on gastrointestinal function. A deeper understanding of the nuanced effects of different NK-1 receptor antagonists on the enteric nervous system will ultimately lead to improved therapeutic strategies for patients undergoing chemotherapy.
References
- Cailleux, A., et al. (1987). [Role of substance P in the nervous system control of digestive motility]. Journal de Pharmacologie, 18(2), 147-166. [Link]
- Navari, R. M. (2017). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 42(6), 385–392. [Link]
- Yau, W. M. (1978). Effect of substance P on intestinal muscle. Gastroenterology, 74(2 Pt 1), 228–231. [Link]
- Maciel, R. M., et al. (2016).
- Harb, J. G., et al. (2007). Substance P is essential for maintaining gut muscle contractility: a novel role for coneurotransmission revealed by botulinum toxin. American journal of physiology. Gastrointestinal and liver physiology, 292(2), G630–G638. [Link]
- Reidel, S., et al. (2018). Simultaneous assessment of gastric emptying and secretion in rats by a novel computed tomography-based method. American journal of physiology. Gastrointestinal and liver physiology, 314(5), G591–G600. [Link]
- Choi, C. S., et al. (2019). A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal. Journal of neurogastroenterology and motility, 25(1), 163–165. [Link]
- Pascual-Reguant, A., et al. (2004). Immunomodulatory Properties of Substance P: The Gastrointestinal System as a Model. Annals of the New York Academy of Sciences, 1029, 253–266. [Link]
- Poole, D. P., et al. (2011). Localisation and activation of the neurokinin 1 receptor in the enteric nervous system of the mouse distal colon. Cell and tissue research, 346(2), 213–225. [Link]
- van der Schuur, A. H., et al. (1993). Measurement of gastric emptying during and between meal intake in free-feeding Lewis rats. Physiology & behavior, 54(5), 945–951. [Link]
- Demedts, I., et al. (2013). Validation of Octanoate Breath Test for Measuring Gastric Emptying in Rats. Journal of neurogastroenterology and motility, 19(2), 173–179. [Link]
- Douglas, S. D., et al. (2007). Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. Annals of the New York Academy of Sciences, 1095, 81–95. [Link]
- High-Yield GI Physiology. (2025). 6. GIT Motility | USMLE Step 1 | High-Yield Gastrointestinal Physiology. YouTube. [Link]
- Sanger, G. J. (2004). Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain. British journal of pharmacology, 141(8), 1303–1312. [Link]
- Van Lelyveld, N., et al. (2001). Effects of ondansetron on gastric tone and motility changes induced by a prolonged intraduodenal infusion of nutrients. Results of a placebo-controlled study. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 13(4), 335–343. [Link]
- Dr. Oracle. (2025). Does Zofran (ondansetron) slow gut motility?. Dr. Oracle. [Link]
- Feinle, C., et al. (1996). Ondansetron reduces nausea induced by gastroduodenal stimulation without changing gastric motility. American journal of physiology, 271(4 Pt 1), G591–G597. [Link]
- Takeuchi, K., et al. (2007). Dexamethasone damages the rat stomach but not small intestine during inhibition of COX-1. Digestive diseases and sciences, 52(6), 1452–1461. [Link]
- Marciani, L., et al. (2011). Effects of a 5-HT3 antagonist, ondansetron, on fasting and postprandial small bowel water content assessed by magnetic resonance imaging. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 23(3), 237–e116. [Link]
- Poma, A., et al. (2017). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 42(6), 385–392. [Link]
- Van Lelyveld, N., et al. (2001). Effects of ondansetron on gastric tone and motility changes induced by a prolonged intraduodenal infusion of nutrients. Results of a placebo-controlled study. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 13(4), 335–343. [Link]
- Camilleri, M., et al. (2017). Effects of NK1 receptors on gastric motor functions and satiation in healthy humans: results from a controlled trial with the NK1 antagonist aprepitant. American journal of physiology. Gastrointestinal and liver physiology, 312(1), G32–G40. [Link]
- Grover, M., et al. (2012). Enteric Nervous System in the Small Intestine: Pathophysiology and Clinical Implications. Neurogastroenterology & Motility, 18(4), 289-302. [Link]
- Camilleri, M. (2021). COMMENTARY: New Drugs on the Horizon for Functional and Motility Gastrointestinal Disorders. The American journal of gastroenterology, 116(6), 1189–1191. [Link]
- Burrin, D. G., et al. (2001). Dexamethasone inhibits small intestinal growth via increased protein catabolism in neonatal pigs. American journal of physiology. Regulatory, integrative and comparative physiology, 280(5), R1436–R1445. [Link]
- Reed, D. E., et al. (2006). NK1 receptor-mediated mechanisms regulate colonic hypersensitivity in the guinea pig. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 18(6), 485–494. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2024). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
- Fountzilas, C., et al. (2014). Gastroparesis-associated refractory nausea treated with aprepitant. The Annals of pharmacotherapy, 48(12), 1642–1645. [Link]
- Ni, Y., et al. (2018). Chronic dexamethasone exposure retards growth without altering the digestive tract microbiota composition in goats. BMC microbiology, 18(1), 106. [Link]
- George, B., et al. (2018). Absorption, metabolism, and excretion of the antiemetic this compound, a selective neurokinin-1 receptor antagonist, in healthy male subjects. Cancer chemotherapy and pharmacology, 82(4), 621–631. [Link]
- Can, Ö. D., et al. (2020). Can aprepitant used for nausea and vomiting be good gastrointestinal complaints?. Naunyn-Schmiedeberg's archives of pharmacology, 393(10), 1957–1967. [Link]
- Khan, A. A., et al. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28082. [Link]
- The Pharmaceutical Journal. (2015). FDA approves this compound to prevent chemotherapy-induced nausea. The Pharmaceutical Journal. [Link]
- Raftopoulos, H., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Therapeutics and clinical risk management, 13, 487–501. [Link]
- Drugs.com. (2025). This compound Monograph for Professionals. Drugs.com. [Link]
- Navari, R. M. (2010). Pharmacokinetic evaluation of fosaprepitant dimeglumine. Expert opinion on drug metabolism & toxicology, 6(10), 1289–1295. [Link]
- Le, T., & Tadi, P. (2024). Aprepitant. In StatPearls.
- VCA Animal Hospitals. (n.d.). Dexamethasone. VCA Animal Hospitals. [Link]
- Hesketh, P. J., et al. (2016). This compound for the prevention of chemotherapy-induced nausea and vomiting: a review of the clinical evidence. Future oncology (London, England), 12(1), 21–33. [Link]
- Mayo Clinic. (2025). Fosaprepitant (Intravenous Route). Mayo Clinic. [Link]
- OUCI. (n.d.). Pharmacokinetic evaluation of fosaprepitant dimeglumine. OUCI. [Link]
- Pasricha, P. J., et al. (2018). Aprepitant has Mixed Effects on Nausea and Reduces Other Symptoms in Patients With Gastroparesis and Related Disorders. Gastroenterology, 154(1), 65–76.e11. [Link]
- Schwartzberg, L., et al. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 13, 225–236. [Link]
- Sedlacek, J., et al. (2016). Effects of the neurokinin-1 antagonist maropitant on canine gastric emptying assessed by radioscintigraphy and breath test.
- Sedlacek, J., et al. (2016). Effects of the neurokinin-1 antagonist maropitant on canine gastric emptying assessed by radioscintigraphy and breath test.
Sources
- 1. Immunomodulatory properties of substance P: the gastrointestinal system as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Role of substance P in the nervous system control of digestive motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of substance P on intestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and excretion of the antiemetic this compound, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Localisation and activation of the neurokinin 1 receptor in the enteric nervous system of the mouse distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aprepitant has Mixed Effects on Nausea and Reduces Other Symptoms in Patients With Gastroparesis and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Ondansetron reduces nausea induced by gastroduodenal stimulation without changing gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone damages the rat stomach but not small intestine during inhibition of COX-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dexamethasone inhibits small intestinal growth via increased protein catabolism in neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic dexamethasone exposure retards growth without altering the digestive tract microbiota composition in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of Prenatal Exposure to Dexamethasone on Gastrointestinal Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Rolapitant for Laboratory Professionals
As a neurokinin-1 (NK-1) receptor antagonist, Rolapitant is a critical tool in preventing chemotherapy-induced nausea and vomiting (CINV), enabling better patient outcomes in oncology.[1][2] However, its utility in research and clinical settings is matched by the responsibility to manage its lifecycle, including its final disposition. Improper disposal of pharmaceutical compounds like this compound can pose significant risks to both personnel and the environment.
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste in a laboratory environment. The procedures outlined are grounded in regulatory compliance and scientific best practices, ensuring the protection of our ecosystems and the integrity of our research operations.
Hazard Characterization and Regulatory Imperative
The foundation of any disposal protocol is a thorough understanding of the compound's hazard profile. While some safety data sheets (SDS) may not classify this compound as a hazardous chemical under OSHA's Hazard Communication Standard, others provide critical GHS classifications that dictate its handling as hazardous waste.[3] Specifically, this compound is classified as "Harmful if swallowed" and, most importantly, "Very toxic to aquatic life with long lasting effects".[4][5]
This high aquatic toxicity is the primary driver for its stringent disposal requirements. Release into waterways, even in minute quantities, can have deleterious effects on aquatic ecosystems.[6] Therefore, under no circumstances should this compound or its contaminated containers be disposed of via drains or in general waste.[3][7][8] All disposal activities must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[9][10]
| Hazard Classification | Description | Precautionary Statement (Disposal) | Primary Source |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |
| Chronic Aquatic Toxicity | Category 1 (H410: Very toxic to aquatic life with long lasting effects) | P273: Avoid release to the environment. P391: Collect spillage. | [4] |
| Disposal Directive | General Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [4][5] |
Personnel Safety and Spill Management
Prior to handling this compound in any form, a clear safety and emergency plan must be in place.
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable to prevent accidental exposure.
-
Lab Coat: A standard laboratory coat must be worn at all times.
-
Eye Protection: Chemical safety glasses or goggles are mandatory.[11]
-
Gloves: Wear chemical-resistant gloves. For procedures with a higher risk of splash or contamination, double-gloving is recommended.[11][12]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.
-
Isolate the Area: Immediately cordon off the spill area to prevent personnel from entering.[7][11]
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the required PPE, including double gloves, a lab coat, and eye protection.
-
Contain the Spill: Use an appropriate chemical spill kit with absorbent material to gently cover and soak up the spilled substance.[7][11] If the spill involves a powder, take extreme care to avoid generating dust.[7]
-
Collect Cleanup Materials: Carefully collect all contaminated absorbent materials, along with any broken glass or contaminated disposables, and place them directly into a designated hazardous waste container.[11][13]
-
Decontaminate the Surface: Clean the spill area thoroughly. A common best practice is to decontaminate the surface twice to ensure all residues are removed.[7]
-
Dispose of Contaminated PPE: All PPE used during the cleanup process must be disposed of as hazardous waste.[11]
Standard Operating Procedure (SOP) for this compound Waste Disposal
This protocol ensures a compliant and safe disposal pathway from the point of generation to final destruction.
Step 1: Segregation at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program. It prevents the costly and improper disposal of non-hazardous waste as hazardous.[11][13]
-
Immediately upon generation, all materials contaminated with this compound must be designated as hazardous waste.
-
This waste stream includes:
Step 2: Waste Containerization and Labeling
Proper containment and communication of hazards are essential for safe handling.
-
Container: Collect all this compound hazardous waste in a designated, leak-proof container with a secure lid.[13] The container must be compatible with the waste being collected.
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely and securely pending pickup.
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[11]
-
The SAA should be located at or near the point of generation.
-
Ensure the container is stored away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.[4][12][13]
-
The container must be kept within secondary containment to prevent the release of material in case of a leak.[11]
Step 4: Arranging for Final Disposal
Final disposal must be handled by certified professionals to ensure regulatory compliance and environmental safety.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[13]
-
Licensed Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company for transport and final destruction.[3]
-
Method of Destruction: The required method for final disposal is high-temperature incineration at a federally permitted facility.[3][7][11] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated in a laboratory working with this compound.
Sources
- 1. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound free base|5552292-08-7|MSDS [dcchemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Medication disposal practices: Increasing patient and clinician education on safe methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. obaid.info [obaid.info]
- 8. epa.gov [epa.gov]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Rolapitant
As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Rolapitant, a selective neurokinin-1 (NK1) receptor antagonist, is a vital tool in managing chemotherapy-induced nausea and vomiting.[1] While not classified with the same level of hazard as many cytotoxic agents it accompanies, its handling demands a rigorous and informed approach to personal protection. One Safety Data Sheet (SDS) classifies this compound as "Suspected of damaging fertility or the unborn child," warranting significant precautions.[2]
This guide moves beyond a simple checklist. It provides a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring that every step is a self-validating system of safety. Our goal is to build a culture of safety that protects researchers from exposure and preserves the integrity of our work.
Hazard Assessment: The Foundation of Safety
Before any handling protocol is established, a thorough hazard assessment is mandatory.[3][4] For this compound, the primary risks stem from its form and the procedures performed:
-
Physical Form: As a solid powder, this compound presents a significant inhalation risk during weighing and compounding.[5][6] As a solution, the risk shifts to splashes and skin contact.
-
Routes of Exposure: The main routes of occupational exposure are inhalation of aerosolized particles, dermal (skin) contact, and accidental ingestion.[7][8]
-
Toxicological Profile: The key hazard statement is H361: "Suspected of damaging fertility or the unborn child."[2] Another SDS notes it is "Harmful if swallowed."[5] Although comprehensive occupational exposure limits (OELs) are not widely established, the principle of ALARA (As Low As Reasonably Achievable) must be applied.[9][10]
The Hierarchy of Controls: Engineering Safety Before Wearing It
PPE is the last line of defense.[7] Its effectiveness depends on the robust implementation of engineering and administrative controls.
-
Engineering Controls: These are the most critical protections.
-
Administrative Controls:
-
Designated Areas: Establish clearly marked "Hazardous Drug Handling Areas" with restricted access.
-
Standard Operating Procedures (SOPs): Develop detailed, task-specific SOPs for every procedure involving this compound.[10]
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of the SDS, and the correct use of PPE before beginning any work.[3][7]
-
Task-Specific PPE Protocols for this compound
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and associated risks.[4] The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Body Protection | Eye & Face Protection | Respiratory Protection |
| Transporting/Handling Intact Tablets | Single pair of chemotherapy-tested gloves | Standard lab coat | Safety glasses with side shields | Not required |
| Weighing Solid this compound Powder | Double chemotherapy-tested gloves | Disposable, poly-coated gown (back-closing) | Goggles and full-face shield | NIOSH-certified N95 respirator |
| Preparing Stock Solutions (in fume hood) | Double chemotherapy-tested gloves | Disposable, poly-coated gown (back-closing) | Goggles and full-face shield | Not required if performed correctly within a certified fume hood |
| Administering Solutions (e.g., to cell culture) | Double chemotherapy-tested gloves | Disposable, poly-coated gown (back-closing) | Safety glasses with side shields (minimum); face shield if splash risk exists | Not required |
| Cleaning & Decontamination | Double chemotherapy-tested gloves (or heavy-duty utility gloves over chemo gloves) | Disposable, poly-coated gown (back-closing) | Goggles and full-face shield | NIOSH-certified N95 respirator (if spill generates aerosols) |
| Hazardous Waste Disposal | Double chemotherapy-tested gloves | Disposable, poly-coated gown (back-closing) | Goggles and full-face shield | Not required |
Causality Behind PPE Choices:
-
Gloves: Double gloving with chemotherapy-rated gloves (tested against ASTM standard D6978) is critical.[12][13] The outer glove provides the primary barrier, while the inner glove protects against contamination during the doffing (removal) process. A single glove can develop micropunctures, compromising safety.
-
Gowns: A standard cloth lab coat is permeable and offers no protection against splashes. A disposable, polyethylene-coated gown that closes in the back is required to prevent frontal contamination and resist liquid penetration.[13][14] Gowns should be changed every 2-3 hours or immediately after a known spill.[14]
-
Eye & Face Protection: Safety glasses with side shields are the absolute minimum for any lab work.[15] However, when handling powders or creating solutions where a splash is possible, a full-face shield worn over safety goggles provides superior protection for the entire face.[13][15]
-
Respiratory Protection: Surgical masks are designed to protect the sterile field from the wearer; they provide no protection against inhaling chemical dust or aerosols.[8] A NIOSH-certified N95 respirator is required to filter out fine particles when handling this compound powder outside of a containment device.[13]
Procedural Guidance: Donning, Doffing, and Disposal
The order of donning and, more importantly, doffing PPE is crucial to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Preparation: Before entering the designated handling area, don shoe covers and a head/hair cover.[13]
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of chemotherapy-tested gloves.
-
Gown: Don the disposable, back-closing gown. Ensure cuffs are tucked under the inner gloves.
-
Respiratory Protection: If required, don the fit-tested N95 respirator. Perform a seal check.
-
Eye/Face Protection: Don goggles and/or a face shield.
-
Outer Gloves: Don the second pair of chemotherapy-tested gloves, ensuring the cuffs go over the gown's sleeves.[13]
Step-by-Step Doffing Protocol (The "Dirty to Clean" Principle):
This process should be performed slowly and deliberately in a designated area.
-
Outer Gloves: Remove the outer gloves first, turning them inside out as you peel them off. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Untie the gown. Carefully pull it away from your body, touching only the inside surfaces. Roll it into a ball with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the N95 respirator, touching only the straps.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All disposable PPE used during the handling of this compound must be considered contaminated waste.[13]
-
Collection: Place all used gloves, gowns, shoe covers, and other disposable items into a clearly labeled, sealed hazardous waste container.[16]
-
Final Disposal: Excess this compound and contaminated materials must be offered to a licensed hazardous material disposal company.[17] Do not dispose of it in standard laboratory trash or down the drain. For small amounts in a non-clinical setting, follow institutional guidelines, which may involve mixing the material with an inert substance like cat litter, sealing it in a plastic bag, and placing it in the designated hazardous chemical waste stream.[18][19]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning a task involving this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, University of Washington.URL: https://www.ehs.washington.
- This compound.National Center for Biotechnology Information, PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4845487/
- OSHA's PPE Laboratory Standards.Clarion Safety Systems.URL: https://www.clarionsafety.
- This compound (Intravenous): Key Safety & Patient Guidance.Drugs.com.URL: https://www.drugs.com/cdi/rolapitant-intravenous.html
- This compound (Oral): Key Safety & Patient Guidance.Drugs.com.URL: https://www.drugs.com/cdi/rolapitant-oral.html
- MATERIAL SAFETY DATA SHEETS this compound.Cleanchem Laboratories.URL: https://www.cleanchemlab.com/rolapitant-sds
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.National Center for Biotechnology Information, PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10354425/
- OSHA Lab Safety Equipment: Requirements & Compliance Guide.Air Master Systems.URL: https://airmastersystems.com/osha-lab-safety-equipment-requirements-compliance-guide/
- This compound.Oncology for Women - Margaret Alexander, MD, FACOG.URL: https://www.oncologyforwomen.com/rolapitant.html
- This compound: Side Effects, Uses, Dosage, Interactions, Warnings.RxList.URL: https://www.rxlist.com/varubi-drug.htm
- Safety Data Sheet - this compound.Cayman Chemical.URL: https://www.caymanchem.com/msdss/23906m.pdf
- This compound free base | 5552292-08-7 | MSDS.DC Chemicals.URL: https://www.dcchemicals.com/msds/DC31413.pdf
- Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines.UW Environmental Health & Safety.URL: https://www.ehs.washington.edu/chemical/chemotherapy-and-other-hazardous-drugs-safe-use-guidelines
- 3.1 Laboratory Responsibilities for Personal Protective Equipment.Cornell University Environmental Health and Safety.URL: https://ehs.cornell.
- VARUBI™ (this compound) tablets, for oral use - Prescribing Information.U.S. Food and Drug Administration.URL: https://www.accessdata.fda.
- Safety Data Sheet - this compound.MedchemExpress.com.URL: https://www.medchemexpress.
- Safe Handling Cytotoxic.Scribd.URL: https://www.scribd.com/document/327318854/Safe-Handling-Cytotoxic
- Handling Cytotoxic Drugs.Defense Technical Information Center.URL: https://apps.dtic.mil/sti/tr/pdf/ADA174043.pdf
- Controlling Occupational Exposure to Hazardous Drugs.Occupational Safety and Health Administration.URL: https://www.osha.gov/hazardous-drugs/controlling-occex
- Guide for handling cytotoxic drugs and related waste.WorkSafe Queensland.URL: https://www.worksafe.qld.gov.
- Fluorouracil (topical route).Mayo Clinic.URL: https://www.mayoclinic.org/drugs-supplements/fluorouracil-topical-route/precautions/drg-20063884
- PPE Requirements Hazardous Drug Handling.Scribd.URL: https://www.scribd.com/document/443685655/PPE-Requirements-Hazardous-Drug-Handling
- Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration and Other Tasks.Pediatric Oncology Group of Ontario.URL: https://www.pogo.ca/wp-content/uploads/2021/11/3.1.1-Personal-Protective-Equipment.pdf
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.Halyard.URL: https://www.halyardhealth.com/solutions/oncology-solutions/usp-800-guidelines.html
- 8 Types of PPE to Wear When Compounding Hazardous Drugs.Provista.URL: https://about.provistaco.com/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs
- NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.Centers for Disease Control and Prevention.URL: https://www.cdc.gov/niosh/docs/2004-165/pdfs/2004-165.pdf
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.U.S. Food and Drug Administration.URL: https://www.fda.gov/drugs/safe-disposal-medicines/drug-disposal-dispose-non-flush-list-medicine-trash
- Safe Medication Disposal.OncoLink.URL: https://www.oncolink.
- Personal protective equipment for preparing toxic drugs.GERPAC.URL: https://www.gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs/
- Varubi (this compound) dosing, indications, interactions, adverse effects, and more.Medscape.URL: https://reference.medscape.com/drug/varubi-rolapitant-999986
- Clinical Policy: this compound (Varubi).Ambetter Health.URL: https://www.ambetterhealth.com/content/dam/centene/policies/clinical-policies/Rolapitant-(Varubi).pdf
Sources
- 1. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. This compound free base|5552292-08-7|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. halyardhealth.com [halyardhealth.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. scribd.com [scribd.com]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 19. oncolink.org [oncolink.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
